molecular formula C7H6N2O B3029799 2-Methyloxazolo[4,5-c]pyridine CAS No. 78998-29-5

2-Methyloxazolo[4,5-c]pyridine

Cat. No.: B3029799
CAS No.: 78998-29-5
M. Wt: 134.14 g/mol
InChI Key: MNEWMWOJTJIXFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyloxazolo[4,5-c]pyridine (CAS 78998-29-5) is a high-purity heterocyclic compound supplied for research and development purposes. This oxazolopyridine derivative is of significant interest in medicinal chemistry and neuroscience research, particularly as a key structural motif in the investigation of various neurological targets . Oxazolopyridine scaffolds are investigated as potential inhibitors of enzymes like monoamine oxidase B (MAO-B) and glycogen synthase kinase-3 (GSK-3), which are relevant in the study of neurodegenerative conditions such as Alzheimer's disease . Furthermore, the oxazolopyridine core, closely related to this compound, is utilized in the design of molecular frameworks for other therapeutic areas, including inflammation and bacterial infections . Researchers also value this compound for its use as a versatile synthetic intermediate or precursor in multicomponent reactions, such as the formation of Mannich bases, to generate more complex molecules for biological screening . The compound should be stored in a dark place, sealed in a dry environment at room temperature . This product is intended for laboratory research use only and is not classified as a drug, food, or cosmetic.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-[1,3]oxazolo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c1-5-9-6-4-8-3-2-7(6)10-5/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNEWMWOJTJIXFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90562783
Record name 2-Methyl[1,3]oxazolo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90562783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78998-29-5
Record name 2-Methyl[1,3]oxazolo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90562783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Methyloxazolo[4,5-c]pyridine and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The oxazolo[4,5-c]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry, recognized for its diverse biological activities. This technical guide provides a comprehensive overview of the synthesis of the core structure, 2-Methyloxazolo[4,5-c]pyridine, and explores strategies for its derivatization. We will delve into the mechanistic underpinnings of the key synthetic transformations, provide detailed experimental protocols, and discuss the potential applications of this promising class of compounds for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Oxazolo[4,5-c]pyridine Core

The fusion of an oxazole ring with a pyridine moiety creates the oxazolopyridine system, a class of heterocyclic compounds that has garnered considerable attention in the field of drug discovery. The oxazolo[4,5-c]pyridine isomer, in particular, serves as a versatile scaffold and a bioisostere for other aromatic systems, a crucial strategy in the fine-tuning of a lead compound's pharmacological profile[1]. The inherent stability of this fused ring system, coupled with the potential for functionalization at multiple positions, allows for the generation of diverse chemical libraries for biological screening[1].

Derivatives of the broader oxazolopyridine class have demonstrated a wide array of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antioxidant properties[2][3][4]. This guide will focus specifically on the 2-methyl substituted oxazolo[4,5-c]pyridine, a foundational structure for the development of novel therapeutic agents.

Core Synthesis: The Phillips Cyclocondensation Approach

The most direct and widely applicable method for the synthesis of the this compound core is the Phillips cyclocondensation reaction. This venerable yet highly effective transformation involves the reaction of an ortho-amino-hydroxypyridine with a carboxylic acid or its derivative. For the synthesis of the 2-methyl variant, acetic acid or, more commonly, acetic anhydride is the reagent of choice.

Key Starting Material: 3-Amino-4-hydroxypyridine

The successful synthesis of the target scaffold is critically dependent on the availability and purity of the starting material, 3-amino-4-hydroxypyridine. While commercially available, its synthesis is often a necessary undertaking in a research setting. A common route to this precursor involves the nitration of 4-hydroxypyridine, followed by reduction of the resulting nitro-intermediate. Careful control of reaction conditions during nitration is essential to achieve the desired regioselectivity.

The Cyclocondensation Reaction: Mechanism and Rationale

The reaction of 3-amino-4-hydroxypyridine with acetic anhydride proceeds through a two-step mechanism: acylation followed by intramolecular cyclization with dehydration.

  • Step 1: Acylation: The more nucleophilic amino group of 3-amino-4-hydroxypyridine attacks one of the carbonyl carbons of acetic anhydride. This results in the formation of an N-acetylated intermediate, N-(4-hydroxypyridin-3-yl)acetamide. The hydroxyl group can also be acylated, but the N-acylation is the productive step for the subsequent cyclization.

  • Step 2: Cyclization and Dehydration: Under the reaction conditions, typically elevated temperatures or the presence of a dehydrating agent, the hydroxyl group of the pyridine ring attacks the carbonyl carbon of the newly introduced acetyl group. This intramolecular nucleophilic attack forms a cyclic hemiaminal-like intermediate, which then readily dehydrates to yield the aromatic oxazole ring, affording this compound.

The use of a dehydrating agent such as polyphosphoric acid (PPA) can facilitate the cyclization, particularly if acetic acid is used instead of acetic anhydride. However, heating in acetic anhydride often provides sufficient driving force for the reaction to proceed to completion.

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product 3-Amino-4-hydroxypyridine 3-Amino-4-hydroxypyridine N-acetylated_intermediate N-(4-hydroxypyridin-3-yl)acetamide 3-Amino-4-hydroxypyridine->N-acetylated_intermediate Acylation Acetic Anhydride Acetic Anhydride Acetic Anhydride->N-acetylated_intermediate Product This compound N-acetylated_intermediate->Product Intramolecular Cyclization & Dehydration

Figure 1: A simplified workflow for the synthesis of this compound.

Detailed Experimental Protocol

Synthesis of this compound (CAS 78998-29-5)

  • Reagents and Equipment:

    • 3-Amino-4-hydroxypyridine

    • Acetic anhydride

    • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

    • Heating mantle or oil bath

    • Standard laboratory glassware for workup and purification

    • Rotary evaporator

    • Chromatography apparatus (optional, for high purity)

  • Procedure:

    • To a solution of 3-amino-4-hydroxypyridine (1.0 eq) in a suitable solvent (e.g., acetic acid or pyridine, or neat), add acetic anhydride (2.0-3.0 eq).

    • Heat the reaction mixture to reflux (typically 100-140 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Carefully quench the excess acetic anhydride by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford pure this compound.

  • Characterization: The structure of the synthesized compound should be confirmed by standard analytical techniques:

    • ¹H NMR: Expect characteristic signals for the pyridine and methyl protons.

    • ¹³C NMR: Expect distinct signals for the carbons of the fused heterocyclic system and the methyl group.

    • Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated molecular weight of C₇H₆N₂O (134.14 g/mol ).

    • Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the C=N and C-O-C bonds of the oxazole ring and the aromatic C-H bonds.

Derivatization of the this compound Core

The this compound scaffold offers several positions for further chemical modification to generate a library of derivatives with potentially enhanced biological activities.

G cluster_reactions Derivatization Strategies Core This compound EAS Electrophilic Aromatic Substitution (Pyridine Ring) Core->EAS e.g., Nitration, Halogenation NAS Nucleophilic Aromatic Substitution (Pyridine Ring) Core->NAS Requires activating group or harsh conditions Methyl_Func Methyl Group Functionalization Core->Methyl_Func e.g., Oxidation, Halogenation Derivatives1 Derivatives1 EAS->Derivatives1 Substituted Pyridine Ring Derivatives2 Derivatives2 NAS->Derivatives2 Substituted Pyridine Ring Derivatives3 Derivatives3 Methyl_Func->Derivatives3 Functionalized C2-substituent

Figure 2: Potential derivatization pathways for the this compound core.

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring in the oxazolo[4,5-c]pyridine system is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. However, under forcing conditions, substitution can be achieved, typically at the positions meta to the ring nitrogen. Reactions such as nitration, halogenation, and sulfonation can be explored to introduce functional groups onto the pyridine moiety.

Nucleophilic Aromatic Substitution on the Pyridine Ring

Nucleophilic aromatic substitution on the pyridine ring is generally favored at the positions ortho and para to the ring nitrogen[5]. In the case of this compound, this corresponds to the 4- and 6-positions. However, these reactions often require the presence of a good leaving group (e.g., a halogen) at these positions or the use of very strong nucleophiles under harsh conditions, such as in the Chichibabin reaction[6]. The synthesis of derivatives like this compound-4-thiol suggests that nucleophilic substitution at the 4-position is a viable strategy[2].

Functionalization of the 2-Methyl Group

The methyl group at the 2-position of the oxazole ring can also be a site for derivatization. For instance, it can undergo oxidation to an aldehyde or carboxylic acid, which can then be used in a variety of subsequent reactions such as reductive amination, esterification, or amide bond formation. Halogenation of the methyl group can also provide a handle for further nucleophilic substitution reactions.

Applications and Future Perspectives

The oxazolo[4,5-c]pyridine scaffold is a promising platform for the development of new therapeutic agents. The diverse biological activities reported for related oxazolopyridine derivatives suggest that compounds based on the this compound core could find applications in several areas:

  • Anticancer Agents: Many heterocyclic compounds are known to exhibit anticancer properties, and preliminary studies on related structures suggest this is a promising avenue for investigation[2].

  • Antimicrobial Agents: The search for new antimicrobial agents is a global health priority. The oxazolopyridine scaffold has shown potential in this area[2].

  • Enzyme Inhibitors: The rigid, planar structure of the oxazolo[4,5-c]pyridine system makes it an attractive candidate for targeting the active sites of various enzymes.

  • Materials Science: The stable, aromatic nature of this heterocyclic system also suggests potential applications in the development of organic electronic materials[1].

Conclusion

This technical guide has outlined a robust and accessible synthetic route to this compound, a key building block for the exploration of a rich and diverse chemical space. The Phillips cyclocondensation of 3-amino-4-hydroxypyridine with acetic anhydride provides a reliable method for the synthesis of the core structure. Furthermore, the potential for derivatization at multiple positions on the scaffold opens up numerous possibilities for the development of novel compounds with tailored properties. As our understanding of the biological importance of this heterocyclic system grows, the synthetic methodologies detailed herein will serve as a valuable resource for researchers in medicinal chemistry and drug discovery.

References

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 2-Methyloxazolo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: Deconstructing a Fused Heterocycle

2-Methyloxazolo[4,5-c]pyridine is a heterocyclic compound featuring a fused oxazole and pyridine ring system. Such scaffolds are of significant interest in medicinal chemistry and materials science, often serving as core structures in pharmacologically active agents.[1] The precise elucidation of their structure is non-negotiable for understanding their function, reactivity, and potential as therapeutic agents. Spectroscopic analysis provides the empirical backbone for this structural confirmation, moving a compound from a theoretical drawing to a verified molecular entity.

Molecular Architecture and its Spectroscopic Implications

The foundation of any spectroscopic interpretation is a deep understanding of the molecule's structure. This compound (Molecular Formula: C₇H₆N₂O, Molecular Weight: 134.14 g/mol ) presents several key features that directly influence its spectral output.[2]

  • Fused Aromatic System: The fusion of the electron-rich oxazole ring with the electron-deficient pyridine ring creates a unique electronic environment. This extended π-conjugated system is expected to dominate the UV-Visible spectrum and influence the chemical shifts of aromatic protons and carbons in NMR spectroscopy.

  • Heteroatoms (N, O): The presence of two nitrogen atoms and one oxygen atom introduces electronegativity and lone pairs of electrons. These features heavily influence the chemical environment of adjacent nuclei (deshielding in NMR), provide potential sites for mass spectrometric fragmentation, and produce characteristic vibrational modes in IR spectroscopy.

  • Methyl Group (C2-Methyl): This is the only aliphatic feature. It will produce a distinct, sharp singlet in the ¹H NMR spectrum and a characteristic upfield signal in the ¹³C NMR spectrum, serving as a critical landmark for spectral assignment.

  • Pyridine Ring Protons: The pyridine moiety contains three aromatic protons. Their precise chemical shifts and coupling patterns will be dictated by their position relative to the pyridine nitrogen and the fused oxazole ring.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Integration cluster_result Conclusion Sample This compound (Purified Sample) Prep Dissolution in Appropriate Solvents (e.g., CDCl₃, Methanol) Sample->Prep NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR MS Mass Spectrometry (EI-MS) Prep->MS IR FT-IR Spectroscopy Prep->IR UV UV-Vis Spectroscopy Prep->UV NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data MS_Data Molecular Ion Peak Fragmentation Pattern MS->MS_Data IR_Data Vibrational Frequencies (Functional Groups) IR->IR_Data UV_Data Absorption Maxima (λ_max) UV->UV_Data Integration Integrated Analysis NMR_Data->Integration MS_Data->Integration IR_Data->Integration UV_Data->Integration Conclusion Unambiguous Structural Confirmation & Purity Assessment Integration->Conclusion

Caption: Overall experimental workflow for the spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

Proton (¹H) NMR Spectroscopy

Causality: The chemical shift (δ) of a proton is determined by its local electronic environment. Protons attached to electron-deficient rings (like pyridine) are "deshielded" and appear at a higher chemical shift (downfield), while protons on alkyl groups are "shielded" and appear upfield. Spin-spin coupling between adjacent, non-equivalent protons causes signals to split, providing connectivity information.

Expected ¹H NMR Spectrum (Predicted): The structure of this compound has three distinct aromatic protons on the pyridine ring and a three-proton singlet from the methyl group.

Proton Assignment Expected δ (ppm) Multiplicity Justification
H7 ~8.5 - 8.7Singlet (or narrow doublet)Adjacent to pyridine N and fused ring; highly deshielded.
H5 ~8.0 - 8.2DoubletStandard pyridine aromatic proton, ortho to H4.
H4 ~7.3 - 7.5DoubletStandard pyridine aromatic proton, meta to N, ortho to H5.
-CH₃ ~2.6 - 2.8SingletMethyl group attached to the electron-rich oxazole ring.

Caption: Correlation between molecular structure and predicted ¹H NMR signals.

Carbon (¹³C) NMR Spectroscopy

Causality: ¹³C NMR provides a count of unique carbon atoms and information about their chemical nature (aromatic, aliphatic, quaternary). Carbons bonded to electronegative atoms (N, O) or part of an aromatic system are deshielded and appear downfield.

Expected ¹³C NMR Spectrum (Predicted): The molecule has 7 unique carbon atoms.

Carbon Assignment Expected δ (ppm) Justification
C2 ~165Quaternary carbon of the oxazole ring, attached to O and N.
C7a ~160Quaternary carbon at the ring fusion, part of the pyridine ring.
C3a ~150Quaternary carbon at the ring fusion, part of the pyridine ring.
C7 ~145Aromatic CH adjacent to pyridine N.
C5 ~135Aromatic CH in the pyridine ring.
C4 ~120Aromatic CH in the pyridine ring.
-CH₃ ~15Aliphatic methyl carbon.
NMR Experimental Protocol
  • Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Ensure complete dissolution.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher for better resolution). Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set a spectral width of approximately 12-15 ppm.

    • Use a 30° or 45° pulse angle with a relaxation delay of 1-2 seconds.

    • Acquire at least 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to ensure all carbon signals appear as singlets.

    • Set a spectral width of approximately 220-250 ppm.

    • Use a longer relaxation delay (2-5 seconds) due to the longer relaxation times of carbon nuclei.

    • Acquire a significantly higher number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the ¹H spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum (e.g., CDCl₃ at 77.16 ppm).

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle

Causality: In Electron Ionization Mass Spectrometry (EI-MS), a molecule is bombarded with high-energy electrons, causing it to ionize (typically by losing one electron) to form a molecular ion (M⁺•). The mass-to-charge ratio (m/z) of this ion provides the molecule's nominal mass. Excess energy causes the molecular ion to break apart into smaller, stable fragment ions. The resulting fragmentation pattern is a characteristic fingerprint of the molecule's structure.

Expected Mass Spectrum:

  • Molecular Ion (M⁺•): The molecular formula C₇H₆N₂O gives a nominal mass of 134 amu. A strong peak at m/z = 134 is expected, confirming the molecular weight.[2]

  • Fragmentation Pattern: Studies on related 2-methyloxazolopyridines show a characteristic competitive loss of carbon monoxide (CO, 28 amu) and acetonitrile (CH₃CN, 41 amu).[3] This is a key diagnostic feature.

    • [M - CO]⁺•: A fragment at m/z = 106 . This arises from the cleavage of the oxazole ring.

    • [M - CH₃CN]⁺•: A fragment at m/z = 93 . This involves a more complex rearrangement and cleavage, ejecting the methyl group and the oxazole nitrogen.

G M Molecular Ion [M]⁺• m/z = 134 F1 [M - CO]⁺• m/z = 106 M->F1 - CO F2 [M - CH₃CN]⁺• m/z = 93 M->F2 - CH₃CN

Caption: Key fragmentation pathways for this compound in EI-MS.

MS Experimental Protocol
  • Sample Introduction: Dissolve a small amount of the sample (<1 mg) in a volatile solvent like methanol or acetonitrile. The sample can be introduced via direct infusion using a syringe pump or through a GC inlet if the compound is sufficiently volatile and thermally stable.

  • Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV. This energy level is optimal for generating reproducible fragmentation patterns.

  • Mass Analysis: Scan a mass range from m/z 40 to 200 to ensure capture of the molecular ion and all significant fragments.

  • Data Analysis: Identify the peak with the highest m/z value, which should correspond to the molecular ion. Analyze the m/z values of other significant peaks and propose fragment structures by calculating the mass differences from the molecular ion.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The Functional Group Fingerprint

Causality: Covalent bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes (stretching, bending). An FT-IR spectrum is a plot of this absorption, revealing the presence of specific functional groups.[4]

Expected FT-IR Absorptions: The spectrum will be dominated by aromatic and heterocyclic vibrations.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Justification
Aromatic C-H Stretch3100 - 3000Medium-WeakCharacteristic of protons on an aromatic ring.
Aliphatic C-H Stretch2950 - 2850Medium-WeakFrom the methyl group.
C=N Stretch1650 - 1550Strong-MediumOverlapping signals from both the pyridine and oxazole rings.
Aromatic C=C Stretch1600 - 1450Strong-MediumSkeletal vibrations of the fused aromatic system.
C-O-C Stretch1250 - 1050StrongAsymmetric and symmetric stretching of the ether linkage within the oxazole ring.[4]
FT-IR Experimental Protocol
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is preferred for its simplicity and speed. Place a small amount of the solid powder directly onto the ATR crystal. Apply pressure to ensure good contact. Alternatively, prepare a KBr pellet by grinding ~1 mg of sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.

  • Background Scan: Acquire a background spectrum of the empty ATR crystal (or a pure KBr pellet). This is crucial to subtract the absorbance of the atmosphere (CO₂, H₂O) and the sample matrix.

  • Sample Scan: Acquire the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Label the significant peaks.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic System

Causality: UV-Vis spectroscopy measures the absorption of light by a molecule, which promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths of light absorbed are characteristic of the molecule's electronic structure. Conjugated π-systems, like the one in this compound, typically have strong absorptions in the 200-400 nm range.

Expected UV-Vis Spectrum: Pyridine itself shows two main absorption bands around 250-262 nm.[5] The fusion with the oxazole ring creates a larger, more conjugated system. This is expected to cause a bathochromic (red) shift to longer wavelengths and potentially introduce new absorption bands corresponding to π → π* transitions of the entire fused system.[6][7]

Transition Type Expected λ_max (nm) Justification
π → π~270 - 290Primary absorption band from the extended conjugated system.
π → π~220 - 240Higher energy transition within the aromatic system.
UV-Vis Experimental Protocol
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile). A typical concentration is around 10⁻⁵ to 10⁻⁶ M.

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Use a matched pair of quartz cuvettes (1 cm path length).

  • Blank Correction: Fill both cuvettes with the pure solvent and run a baseline correction scan across the desired wavelength range (e.g., 200-400 nm).

  • Sample Measurement: Replace the solvent in the sample cuvette with the prepared sample solution. Run the scan. The instrument will automatically subtract the solvent's absorbance.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λ_max).

Integrated Analysis: Synthesizing the Evidence

  • MS confirms the mass: The mass spectrum provides a molecular ion peak at m/z 134, which is consistent with the molecular formula C₇H₆N₂O.

  • FT-IR confirms functional groups: The IR spectrum shows characteristic absorptions for an aromatic system (C-H and C=C/C=N stretches) and the C-O-C linkage of the oxazole ring, confirming the core heterocyclic structure.

  • UV-Vis confirms the conjugated system: The UV-Vis spectrum shows absorptions characteristic of an extended π-system, consistent with the fused aromatic rings.

  • NMR confirms the specific structure: The ¹H NMR spectrum confirms the presence of three distinct aromatic protons and one methyl group, with an integration ratio of 1:1:1:3. The ¹³C NMR spectrum shows seven unique carbons, corresponding to the seven carbons in the proposed structure. The chemical shifts and coupling patterns from NMR are the ultimate arbiters, allowing for the unambiguous assignment of the specific this compound isomer. The predicted fragmentation in MS (loss of CO and CH₃CN) further corroborates the presence of the 2-methyl-oxazolo moiety.

This multi-faceted approach ensures that the assigned structure is not merely a plausible fit for one dataset, but the only structure that simultaneously satisfies the constraints imposed by all four spectroscopic methods.

References

Biological Screening of Novel 2-Methyloxazolo[4,5-c]pyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Introduction

The fusion of a pyridine ring with other heterocyclic systems has yielded a rich source of pharmacologically active compounds. The structural analogy of fused imidazopyridines to purines has driven extensive biological investigation, leading to the discovery of agents targeting a wide array of conditions, from cancer to inflammation and central nervous system disorders.[1] The oxazolo[4,5-c]pyridine core, a close structural relative, represents a compelling yet underexplored scaffold. Drawing parallels from related structures like thiazolo[4,5-b]pyridines, which have demonstrated significant anti-inflammatory and antioxidant properties[2][3], and various pyridine derivatives that act as potent kinase inhibitors[4][5], we can logically infer a high potential for novel biological activity within the 2-methyloxazolo[4,5-c]pyridine series.

This guide presents a comprehensive, field-proven strategy for the systematic biological screening of a library of novel this compound analogs. As a Senior Application Scientist, my approach emphasizes not just the "how" but the critical "why" behind each experimental choice. We will construct a logical, multi-tiered screening cascade designed to efficiently identify bioactive compounds, elucidate their preliminary mechanism of action, and assess their early drug-like properties. This framework is designed to be a self-validating system, ensuring that data generated at each stage provides a robust foundation for the next.

Part 1: Foundational Steps: Compound Management and Quality Control

The integrity of any screening campaign is built upon the quality of the compounds tested. Before any biological evaluation, rigorous quality control is non-negotiable. This ensures that observed activity is attributable to the intended analog and not an impurity or degradation product.

Compound Logistics and Solubilization

Upon receipt of the synthesized analogs, proper logging, storage, and solubilization are paramount.

  • Registration: Each analog is assigned a unique identifier and registered in a central database, linking it to its chemical structure, synthesis batch, and analytical data.

  • Solubility Testing: An initial solubility screen in DMSO is performed. The goal is to create a high-concentration stock solution (typically 10-20 mM) from which working solutions will be prepared. Insoluble compounds may require alternative solvents, but this can introduce artifacts in cell-based assays and should be carefully validated.

  • Storage: DMSO stock solutions should be stored in desiccated, low-binding plates or tubes at -20°C or -80°C to prevent degradation and water absorption.

Purity and Identity Verification

The purity of each compound must be quantitatively assessed.

  • Protocol: Purity Analysis via LC-MS

    • Preparation: Prepare a 1 mM solution of each analog in a 50:50 acetonitrile:water mixture.

    • Chromatography: Inject 1-5 µL onto a C18 reverse-phase HPLC column. Run a gradient elution, for example, from 5% to 95% acetonitrile (with 0.1% formic acid) over 5-10 minutes.

    • Detection: Use a UV-Vis detector (e.g., at 254 nm and 280 nm) and a mass spectrometer.

    • Analysis:

      • Confirm the identity by matching the observed mass-to-charge ratio (m/z) with the calculated molecular weight of the analog.

      • Determine purity by integrating the area of the main peak from the UV chromatogram. A purity of ≥95% is the standard acceptance criterion for screening.

Part 2: The Primary Screening Cascade: Identifying Bioactivity

Given the diverse potential of pyridine-based heterocycles, a broad phenotypic screen is the most efficient starting point.[6] Anticancer activity is a common feature among related scaffolds, making a cell-based proliferation assay an excellent primary screen.[4][7][8]

Rationale for an Anti-Proliferative Screen

An anti-proliferative screen against a panel of human cancer cell lines serves multiple purposes:

  • Broad Detection: It can identify cytotoxicity irrespective of the specific molecular target.

  • Preliminary Selectivity: Using a panel of cell lines (e.g., representing different tissue origins like breast, lung, and colon) can provide early indications of selectivity.[9]

  • High-Throughput Compatibility: Assays like the MTT or CellTiter-Glo are robust, cost-effective, and easily automated.[10][11]

Experimental Workflow: Primary Anti-Proliferative Screening

Caption: Workflow for primary anti-proliferative screening.

Protocol: Cell Viability Screening (CellTiter-Glo® Assay)

This protocol is adapted for a 96-well plate format.

  • Cell Seeding: Seed a panel of human cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT116 colon) in clear-bottom white 96-well plates at a pre-determined optimal density (e.g., 2,000-5,000 cells/well). Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Perform a 7-point serial dilution of the compound stock plates in culture medium to create a dosing plate. Typical starting concentration is 10 µM. Include vehicle (DMSO) and positive (e.g., Staurosporine) controls.

  • Cell Treatment: Add the diluted compounds to the cell plates. The final DMSO concentration should not exceed 0.5%.

  • Incubation: Incubate the treated plates for 72 hours at 37°C, 5% CO₂.

  • Reagent Addition: Equilibrate the CellTiter-Glo® reagent to room temperature. Add reagent to each well in an amount equal to the culture medium volume.

  • Signal Development: Mix contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Convert raw luminescence values to percent viability relative to vehicle-treated controls. Plot percent viability against log[compound concentration] and fit to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation

Summarize the screening results in a clear, comparative table.

Compound IDStructureMCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)HCT116 IC₅₀ (µM)
OX-PY-001[Image/Sketch]1.2 ± 0.25.8 ± 0.72.5 ± 0.4
OX-PY-002[Image/Sketch]> 20> 20> 20
OX-PY-003[Image/Sketch]0.05 ± 0.010.15 ± 0.030.09 ± 0.02
Doxorubicin(Control)0.08 ± 0.010.12 ± 0.020.10 ± 0.01

Part 3: Secondary Assays: Elucidating Mechanism of Action (MoA)

Analogs demonstrating potent anti-proliferative activity ("hits," e.g., IC₅₀ < 1 µM) advance to secondary assays. The goal is to move from a phenotypic observation (cell death) to a mechanistic understanding.

Decision-Making Workflow for MoA Studies

Caption: Decision funnel for secondary mechanism of action studies.

Protocol: Apoptosis Induction via Annexin V/PI Staining

This assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[5][10]

  • Treatment: Seed cells in a 6-well plate and treat with the hit compound at 1x, 5x, and 10x its IC₅₀ value for 24-48 hours.

  • Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Healthy cells: Annexin V-negative, PI-negative.

    • Early apoptotic: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic: Annexin V-positive, PI-positive.

Protocol: Kinase Inhibition Profiling

Given that many pyridine-containing molecules are kinase inhibitors, screening hits against a panel of cancer-relevant kinases is a logical step.[4][8][11] This is often performed as a fee-for-service by specialized CROs.

  • Assay Format: A common format is an in vitro kinase assay that measures the phosphorylation of a substrate peptide by a recombinant kinase enzyme, often using ATP consumption as a readout (e.g., Kinase-Glo®).

  • Screening Mode:

    • Primary Screen: Test the compound at a single high concentration (e.g., 10 µM) against a large panel of kinases (e.g., >100).

    • Dose-Response: For any kinases inhibited by >50% in the primary screen, perform a full dose-response curve to determine the IC₅₀ value.

  • Data Interpretation: Potent and selective inhibition of a specific kinase (e.g., EGFR, PIM-1) provides a strong hypothesis for the compound's molecular target.[8]

Part 4: Preliminary ADME-Tox Profiling

Early assessment of absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) is critical to avoid late-stage failures.[12] This can begin with in silico predictions and move to simple in vitro assays.

In Silico ADME/Tox Prediction

Computational tools can provide a rapid, cost-free initial assessment of drug-like properties.[13][14]

  • Protocol: Using SwissADME Web Tool

    • Input: Submit the chemical structure (SMILES format) of the hit compounds to the SwissADME web server.[12]

    • Analysis: The tool predicts key physicochemical properties (LogP, solubility), pharmacokinetic properties (e.g., GI absorption, blood-brain barrier permeation), drug-likeness (e.g., Lipinski's Rule of Five), and potential metabolic liabilities (e.g., cytochrome P450 inhibition).[13]

    • Interpretation: Compounds that violate multiple drug-likeness rules or are predicted to have poor absorption or high toxicity may be deprioritized.

In Vitro Metabolic Stability

An early understanding of how quickly a compound is metabolized is crucial. The liver microsomal stability assay is a standard in vitro model.[15]

  • Protocol: Human Liver Microsomal (HLM) Stability Assay

    • Reaction Mixture: Prepare a reaction mixture containing human liver microsomes and the hit compound (e.g., at 1 µM) in a phosphate buffer.

    • Initiation: Split the mixture into two sets. To one set, add NADPH to initiate the metabolic reaction. To the other, add a control buffer (no NADPH).

    • Time Points: Incubate both sets at 37°C. At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot and quench the reaction with cold acetonitrile containing an internal standard.

    • Analysis: Centrifuge to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.

    • Calculation: Plot the natural log of the percent remaining compound versus time. The slope of this line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Cl_int).

Data Presentation for ADME-Tox
Compound IDLogP (calc.)Water Solubility (calc.)Lipinski ViolationsHLM t₁/₂ (min)
OX-PY-0012.8Moderately Soluble045
OX-PY-0034.9Poorly Soluble1 (LogP > 5)< 5
Verapamil(Control)-025

Conclusion

This technical guide outlines a robust, tiered approach to the biological screening of novel this compound analogs. By starting with a broad phenotypic screen and logically funnelling hits through a series of mechanistic and profiling assays, this strategy maximizes the potential for discovering novel bioactive agents while efficiently allocating resources. The causality is clear: primary screening identifies if a compound is active, secondary assays investigate how it is active, and ADME-Tox profiling predicts if it has the potential to become a drug. Each step is a self-validating checkpoint, ensuring that only the most promising compounds, backed by a solid data package, are advanced toward lead optimization.

References

An In-depth Technical Guide to the Oxazolo[4,5-c]pyridine Core: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Oxazolo[4,5-c]pyridine Scaffold - A Privileged Heterocycle

The oxazolo[4,5-c]pyridine core is a fused heterocyclic compound comprising a pyridine ring fused to an oxazole ring at the 4 and 5 positions.[1] This arrangement confers a unique set of electronic and steric properties that have garnered significant interest in medicinal chemistry. Such scaffolds are often referred to as "privileged structures" due to their ability to bind to multiple biological targets, serving as a versatile starting point for the development of new drugs.[1][2] While its isomers, oxazolo[4,5-b]pyridine and oxazolo[5,4-b]pyridine, have been more extensively studied, the underlying principles of their utility can be extrapolated to understand the potential of the [4,5-c] isomer.[1][3] Derivatives of oxazolopyridines have been investigated for a wide array of biological activities, including anti-inflammatory and anticancer properties.[2][3][4]

The core's significance also lies in its role as a bioisostere for other aromatic systems, a common strategy in drug design to modulate a lead compound's physicochemical properties while preserving its biological activity.[2] The stability of this fused ring system also presents opportunities for its application in materials science, such as in the development of organic electronics.[2]

Oxazolo_4_5_c_pyridine_Core cluster_core Oxazolo[4,5-c]pyridine Core cluster_properties Key Attributes Core PrivilegedScaffold Privileged Scaffold Core->PrivilegedScaffold is a Bioisostere Bioisostere Core->Bioisostere acts as a MaterialsScience Materials Science Applications Core->MaterialsScience has potential in TherapeuticPotential Therapeutic Potential PrivilegedScaffold->TherapeuticPotential leading to Bioisostere->TherapeuticPotential enabling

Caption: The Oxazolo[4,5-c]pyridine core and its key attributes.

Synthesis of the Oxazolo[4,5-c]pyridine Core

The synthesis of the oxazolo[4,5-c]pyridine scaffold can be achieved through various cyclization strategies, primarily involving appropriately substituted pyridine precursors. While specific literature on the [4,5-c] isomer is less abundant than its counterparts, established methods for related oxazolopyridines provide a solid foundation for its construction.

Cyclization of Aminopyridine Precursors

A prevalent strategy for constructing the oxazolopyridine framework is the cyclization of aminohydroxypyridine precursors.[1] For the synthesis of oxazolo[4,5-c]pyridin-2(3H)-one, a 3-amino-4-pyridinol would serve as the ideal starting material. The cyclization can be effected using reagents like 1,1'-carbonyldiimidazole (CDI).[2]

Conceptual Synthetic Workflow:

Synthesis_from_Aminopyridinol Start 3-Amino-4-pyridinol Intermediate Carbamate Intermediate Start->Intermediate Reacts with Reagent 1,1'-Carbonyldiimidazole (CDI) Reagent->Intermediate activates Product Oxazolo[4,5-c]pyridin-2(3H)-one Intermediate->Product Intramolecular Cyclization

Caption: Conceptual workflow for the synthesis of Oxazolo[4,5-c]pyridin-2(3H)-one.

A related and effective method for synthesizing the oxazolo[4,5-b]pyridine-2-thiol involves refluxing 2-amino-3-hydroxypyridine with carbon disulfide and potassium hydroxide in ethanol.[1] This one-pot synthesis is straightforward and provides good yields, suggesting a similar approach could be adapted for the [4,5-c] isomer.

Synthesis from 2-Hydroxy-3-aminopyridine Precursors

The use of 2-hydroxy-3-aminopyridine as a starting material offers a direct pathway to the closely related oxazolo[4,5-b]pyridine scaffold, providing further insight into potential synthetic routes for the [4,5-c] isomer.[1]

Synthesis via Polyphosphoric Acid (PPA) or Polyphosphoric Acid Trimethylsilyl Ester (PPSE)

The condensation of aminohydroxypyridines with carboxylic acids is a common method for preparing 2-substituted oxazolopyridines. This reaction is often facilitated by dehydrating agents like polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester (PPSE).[5] For instance, heating 5-bromo-3-hydroxy-2-aminopyridine with 4-cyanobenzoic acid in the presence of PPSE or PPA affords the corresponding 1,3-oxazolo derivative in high yield.[5]

Detailed Experimental Protocol: Synthesis of a 2-Substituted Oxazolo[4,5-b]pyridine Derivative

This protocol is adapted from the synthesis of related oxazolo[4,5-b]pyridine derivatives and serves as a template for the synthesis of analogous [4,5-c] compounds.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the aminohydroxypyridine precursor (1.0 eq) and the desired carboxylic acid (1.1 eq).

  • Solvent and Catalyst: Add polyphosphoric acid trimethylsilyl ester (PPSE) or polyphosphoric acid (PPA) to the flask. The amount should be sufficient to ensure a stirrable mixture.

  • Heating: Heat the reaction mixture to 200 °C and maintain this temperature for the specified reaction time (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. Carefully add water and neutralize with a suitable base (e.g., sodium bicarbonate solution) until the pH is neutral or slightly basic.

  • Extraction and Purification: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Chemical Reactivity and Functionalization

The chemical reactivity of the oxazolo[4,5-c]pyridine core is dictated by the interplay of the electron-deficient pyridine ring and the electron-rich oxazole moiety. This duality allows for a range of functionalization reactions, enabling the synthesis of diverse compound libraries for drug discovery.

Electrophilic Substitution

The pyridine ring in the oxazolopyridine scaffold can undergo electrophilic substitution, although its reactivity is generally lower than that of benzene due to the electron-withdrawing effect of the nitrogen atom.[1] The fused oxazole ring further modulates this reactivity. Halogenation is a key electrophilic substitution reaction for creating functionalized derivatives.[1] For instance, the bromination of the oxazolo[4,5-b]pyridinone isomer provides a useful precedent.[1]

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic scaffolds. The Heck reaction, for example, can be used to introduce carbon-carbon bonds. A Heck reaction between a bromo-oxazolopyridine derivative and methyl acrylate in the presence of palladium acetate and a suitable phosphine ligand can introduce an acrylate chain onto the pyridine ring.[5]

Palladium-Catalyzed C-H Bond Functionalization Workflow:

Heck_Reaction_Workflow Start Bromo-oxazolo[4,5-c]pyridine Product Functionalized Oxazolo[4,5-c]pyridine Start->Product Heck Reaction Reagents Methyl acrylate Pd(OAc)2 Tri-o-tolylphosphine DMF Reagents->Product catalyzes

Caption: Workflow for a Heck reaction on the oxazolo[4,5-c]pyridine core.

More advanced palladium-catalyzed direct C-H bond functionalization methodologies have been employed to construct and functionalize related tricyclic scaffolds, preserving reactive handles like chlorine atoms for late-stage diversification.[6]

Nucleophilic Substitution

The pyridine ring is susceptible to nucleophilic attack, particularly when activated by electron-withdrawing groups or upon N-oxidation. This provides another avenue for the introduction of various functional groups.

Physicochemical and Spectroscopic Properties

The physicochemical properties of oxazolo[4,5-c]pyridine derivatives are crucial for their behavior in biological systems.

PropertyValue (for C6H4N2O)Reference
Molecular FormulaC6H4N2O[7]
Molecular Weight120.11 g/mol [7]
XLogP30.7[7]
Hydrogen Bond Donor Count0[7]
Hydrogen Bond Acceptor Count2[7]

The fluorescence properties of related oxazolo[4,5-b]pyridine derivatives have been investigated, revealing that the introduction of electron-donating and electron-withdrawing groups can lead to strong charge-transfer character in the excited state.[8] Symmetrical 2,2'-bisoxazolo[5,4-b]pyridines have been shown to exhibit high quantum yields, making them potential fluorophores.[9] These findings suggest that the oxazolo[4,5-c]pyridine core could also be a platform for developing novel fluorescent probes.

Biological Activity and Therapeutic Potential

The oxazolopyridine scaffold is a cornerstone in the development of new therapeutic agents, with derivatives exhibiting a wide spectrum of biological activities.

Anticancer Activity

Oxazolopyridine derivatives have shown significant promise as anticancer agents.[3][4] For instance, certain 2-(substitutedphenyl)oxazolo[4,5-b]pyridine derivatives have been identified as potent inhibitors of human DNA topoisomerase IIα, with some compounds showing greater activity than the reference drug etoposide.[10] Molecular docking studies have helped to elucidate the binding interactions of these compounds with their biological targets.[4][11]

Derivatives of the related oxazolo[5,4-d]pyrimidine scaffold have been extensively studied as inhibitors of various kinases, including VEGFR-2, which is crucial for angiogenesis in tumors.[12][13][14] The structural similarity of oxazolopyrimidines to purine bases suggests they can act as antimetabolites, interfering with nucleic acid synthesis.[13]

Inhibition of Cancer-Related Kinases:

Kinase_Inhibition OxazoloPyridine Oxazolo[4,5-c]pyridine Derivative Kinase e.g., VEGFR-2 OxazoloPyridine->Kinase Angiogenesis Tumor Angiogenesis Kinase->Angiogenesis TumorGrowth Tumor Growth Angiogenesis->TumorGrowth

Caption: Mechanism of anticancer activity via kinase inhibition.

Anti-inflammatory and Immunomodulatory Activity

Oxazolo[5,4-d]pyrimidine derivatives have demonstrated immunosuppressive activity, inhibiting the proliferation of lymphocytes and the production of pro-inflammatory cytokines like TNF-α.[15] The isoxazole moiety has been identified as a key contributor to this immunological activity.[15]

Recently, oxazolo[4,5-c]quinoline analogs have been identified as first-in-class inhibitors of Interleukin-33 (IL-33), a cytokine implicated in immune-mediated diseases such as asthma.[16] These compounds effectively block the IL-33/ST2 signaling pathway.[16]

Antibacterial Activity

Oxazolo[4,5-b]pyridine derivatives have been developed as antibacterial agents, showing particular efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[17]

Table of Biological Activities of Oxazolopyridine Derivatives:

Biological ActivityTarget/MechanismIsomerReference
AnticancerTopoisomerase IIα inhibition[4,5-b][10]
AnticancerVEGFR-2 inhibition[5,4-d][13][14]
AnticancerDihydroorotate dehydrogenase (hDHODH) inhibition[4,5-b][4][11]
Anti-inflammatoryIL-33 inhibition[4,5-c] (quinoline analog)[16]
ImmunosuppressiveInhibition of lymphocyte proliferation[5,4-d][15]
AntibacterialEffective against MRSA[4,5-b][17]

Future Directions and Conclusion

The oxazolo[4,5-c]pyridine core represents a fertile ground for the discovery of novel therapeutic agents. While much of the existing research has focused on its isomers, the foundational chemical principles and biological activities observed provide a strong rationale for the continued exploration of the [4,5-c] scaffold. Future research should focus on:

  • Development of novel and efficient synthetic routes specifically for the oxazolo[4,5-c]pyridine core to facilitate the generation of diverse chemical libraries.

  • Systematic structure-activity relationship (SAR) studies to optimize the potency and selectivity of derivatives against various biological targets.

  • Exploration of new therapeutic areas beyond oncology and inflammation, leveraging the scaffold's versatility.

  • Application of computational chemistry to guide the design of next-generation oxazolo[4,5-c]pyridine-based drugs with improved pharmacokinetic and pharmacodynamic profiles.

References

physicochemical properties of 2-Methyloxazolo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-Methyloxazolo[4,5-c]pyridine

Abstract

This technical guide provides a comprehensive analysis of the core (CAS: 78998-29-5), a heterocyclic scaffold of interest in medicinal chemistry and drug development. For researchers and scientists, understanding properties such as solubility, lipophilicity (LogP/LogD), ionization constant (pKa), and thermal stability is fundamental to predicting a compound's pharmacokinetic and pharmacodynamic behavior. Due to the limited availability of public experimental data for this specific molecule, this guide integrates predicted values with established, detailed experimental protocols for their determination. By contextualizing the data with insights from structurally related analogues, we offer a robust framework for the characterization and application of this compound in research settings. This document serves not only as a data repository but also as a practical manual for the empirical validation of key molecular attributes.

Introduction: The Oxazolopyridine Scaffold in Drug Discovery

The fusion of an oxazole ring with a pyridine core creates the oxazolopyridine scaffold, a heterocyclic system that has garnered significant attention in medicinal chemistry. This structural motif is present in molecules designed to interact with a range of biological targets. The pyridine ring can serve as a hydrogen bond acceptor and engage in π-stacking interactions, while the oxazole moiety provides a five-membered ring with distinct electronic properties and potential for further functionalization. This compound is a specific isomer within this class, and its physicochemical profile dictates its potential as a lead structure or fragment in drug design. Key properties like aqueous solubility influence formulation and bioavailability, lipophilicity governs membrane permeability and distribution, and pKa affects the charge state in different physiological compartments, which is critical for target binding and off-target effects.

Fused heterocyclic systems like thiazolopyridines and imidazopyridines are well-represented in drug discovery literature, often investigated for their potential as kinase inhibitors or for their antimicrobial and anti-inflammatory properties.[1][2] Understanding the specific contributions of the 2-methyl and the oxazolo[4,5-c] fusion to the overall molecular properties is therefore essential for its rational development.

Core Physicochemical Properties: A Quantitative Overview

The following table summarizes the available and predicted physicochemical data for this compound. It is critical to note that much of this data is derived from computational models and awaits experimental verification.[3] The subsequent sections provide detailed protocols for obtaining these empirical values.

PropertyValueData TypeSignificance in Drug Development
Molecular Formula C₇H₆N₂ON/ADefines the elemental composition and exact mass.
Molecular Weight 134.14 g/mol N/AA key parameter for stoichiometry and ligand efficiency calculations.
Melting Point 47-50 °CExperimentalIndicates purity, lattice energy, and aids in solid-state formulation.
Boiling Point 232 °CPredictedRelevant for purification (distillation) and thermal stability assessment.
Density 1.229 g/cm³PredictedUseful for formulation and process chemistry calculations.
LogP 1.53PredictedMeasures lipophilicity; impacts solubility, permeability, and metabolism.
pKa Not AvailableN/APredicts the ionization state at physiological pH, affecting solubility and target binding.
Aqueous Solubility Not AvailableN/ACrucial for bioavailability and developing parenteral or oral formulations.

Lipophilicity: Balancing Permeability and Solubility

Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably one of the most critical parameters in drug design. It is typically expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. A balanced LogP is essential; high values can lead to poor aqueous solubility and high metabolic turnover, while low values may hinder membrane permeability.

The predicted LogP of 1.53 for this compound suggests a compound with moderate lipophilicity, a favorable starting point for many drug discovery programs.[3] However, this value does not account for ionization. Since the pyridine nitrogen is basic, the distribution coefficient (LogD), which is pH-dependent, provides a more physiologically relevant measure.

Experimental Protocol: Shake-Flask Method for LogD Determination

This protocol describes the "gold standard" shake-flask method for determining the LogD at a specific pH (e.g., physiological pH 7.4).[4]

Causality and Trustworthiness: This method directly measures the partitioning of the analyte between two immiscible phases, making it a highly reliable and self-validating system. The use of a buffered aqueous phase ensures the pH is controlled, which is critical for ionizable compounds. Pre-saturation of the solvents minimizes volume changes upon mixing.

Methodology:

  • Preparation of Phases:

    • Aqueous Phase: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

    • Organic Phase: Use 1-octanol.

    • Pre-saturate the 1-octanol by shaking it with the pH 7.4 buffer for 24 hours. Similarly, pre-saturate the buffer with 1-octanol. Separate the layers using a separatory funnel after they have settled. This prevents volume changes during the experiment.

  • Sample Preparation: Prepare a stock solution of this compound in 1-octanol (e.g., 1 mg/mL).

  • Partitioning:

    • In a glass vial, combine 5 mL of the pre-saturated buffer and 5 mL of the pre-saturated 1-octanol containing the analyte.

    • Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 1-24 hours). The time to equilibrium should be determined in preliminary experiments.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification:

    • Carefully remove an aliquot from both the aqueous and organic phases.

    • Determine the concentration of the analyte in each phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve should be prepared for accurate quantification.

  • Calculation: The LogD is calculated as:

    • LogD = log₁₀ ( [Analyte]ₒ꜀ₜₐₙₒₗ / [Analyte]ₐᵩᵤₑₒᵤₛ )

Workflow for Shake-Flask LogD Determination

LogD_Workflow cluster_prep Phase Preparation cluster_exp Experiment cluster_analysis Analysis P1 Prepare pH 7.4 Buffer P2 Pre-saturate 1-Octanol & Buffer P1->P2 E1 Add Analyte to Saturated Octanol P2->E1 E2 Mix Octanol & Buffer E1->E2 E3 Agitate to Equilibrium E2->E3 E4 Centrifuge to Separate Phases E3->E4 A1 Sample Aqueous & Organic Layers E4->A1 A2 Quantify via HPLC-UV A1->A2 A3 Calculate LogD A2->A3

Caption: Workflow for determining LogD via the shake-flask method.

Ionization Constant (pKa): The Key to Physiological Behavior

The pKa is the pH at which a compound is 50% ionized. For this compound, the most basic center is expected to be the pyridine nitrogen. Its pKa will determine the compound's charge state across the gastrointestinal tract and in the bloodstream, profoundly impacting its absorption, distribution, metabolism, and excretion (ADME) profile. A basic pKa in the range of 6-8 can be beneficial for aqueous solubility but may also lead to lysosomal trapping.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a highly accurate method for determining pKa values. It involves monitoring the pH of a solution as a titrant of known concentration is added.

Causality and Trustworthiness: This method relies on the fundamental Henderson-Hasselbalch relationship. By precisely measuring pH changes upon the addition of a strong acid or base, the inflection point of the titration curve directly corresponds to the pKa. The use of co-solvents allows for the analysis of compounds with low water solubility, with subsequent extrapolation to aqueous pKa.

Methodology:

  • System Setup: Use an automated titrator equipped with a calibrated pH electrode. Maintain a constant temperature (e.g., 25 °C) and an inert atmosphere (e.g., nitrogen) to prevent CO₂ dissolution.

  • Sample Preparation:

    • Accurately weigh a sample of this compound and dissolve it in a suitable solvent system. For compounds with low aqueous solubility, a co-solvent system (e.g., methanol/water or DMSO/water) is used.

    • The solution should contain a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.

  • Titration:

    • Since the compound is expected to be basic, it will be titrated with a standardized strong acid (e.g., 0.1 M HCl).

    • Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition.

    • Record the pH value after each addition of titrant.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added.

    • The pKa is determined from the pH at the half-equivalence point. More accurately, the first or second derivative of the titration curve is used to precisely identify the equivalence point(s).

    • If a co-solvent was used, perform titrations at several different co-solvent ratios and extrapolate the results to 0% co-solvent to obtain the aqueous pKa (Yasuda-Shedlovsky extrapolation).

Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation and purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl group (a singlet around 2.5-2.8 ppm) and aromatic protons on the pyridine ring. The chemical shifts and coupling patterns of the aromatic protons will be characteristic of the [4,5-c] fusion pattern.

    • ¹³C NMR: The carbon spectrum will confirm the number of unique carbon atoms. The methyl carbon will appear upfield, while the aromatic and heterocyclic carbons will be in the 110-160 ppm range. Data from related structures like 2-(1,3-oxazolin-2-yl)pyridine can provide comparative reference points for chemical shifts.[5]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in positive ion mode should readily show the protonated molecule [M+H]⁺ at m/z 135.05. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition to within a few parts per million.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-H stretching vibrations from the methyl and aromatic groups, as well as C=N and C=C stretching frequencies from the fused ring system in the 1500-1650 cm⁻¹ region. C-O-C stretching from the oxazole ring would be expected around 1050-1250 cm⁻¹.

Conclusion and Future Directions

This compound presents a heterocyclic scaffold with physicochemical properties that are, based on predictions, favorable for drug discovery applications.[3] Its moderate lipophilicity and expected basicity position it as a promising starting point for chemical exploration. However, this guide highlights the critical need for experimental validation of these properties. The protocols detailed herein provide a clear and robust roadmap for researchers to determine the empirical values for LogD, pKa, and solubility. This empirical data is indispensable for building accurate structure-activity relationships (SAR) and structure-property relationships (SPR), ultimately enabling the rational design of novel therapeutics based on the oxazolopyridine core.

References

A Technical Guide to Quantum Chemical Calculations for 2-Methyloxazolo[4,5-c]pyridine: A Framework for Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The oxazolopyridine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. 2-Methyloxazolo[4,5-c]pyridine, as a representative of this class, holds significant potential for the development of novel therapeutics. Understanding its electronic structure, reactivity, and spectral properties at a quantum mechanical level is paramount for rational drug design. This in-depth technical guide provides a comprehensive framework for conducting quantum chemical calculations on this compound using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT). We detail the theoretical underpinnings, selection of computational methods, and step-by-step protocols for geometry optimization, vibrational analysis, frontier molecular orbital (FMO) analysis, molecular electrostatic potential (MEP) mapping, and the simulation of UV-Vis spectra. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry to accelerate the discovery and optimization of oxazolopyridine-based drug candidates.

Introduction: The Significance of this compound in Medicinal Chemistry

The fusion of oxazole and pyridine rings creates a unique heterocyclic system with a distinct electronic landscape, making oxazolopyridines attractive scaffolds for interacting with biological targets.[1] Derivatives of the isomeric oxazolo[4,5-b]pyridine have been identified as potent activators of SIRT1, a key enzyme implicated in metabolic diseases and aging, and as potential antitumor agents targeting topoisomerase IIα.[2][3] The thiazolo[4,5-b]pyridine core, a close analogue, has also been explored for the development of kinase inhibitors.[1][4][5][6][7][8] Given the biological relevance of this structural motif, a detailed understanding of the physicochemical properties of this compound is crucial for its potential development as a lead compound in drug discovery programs.

Quantum chemical calculations offer a powerful, cost-effective, and time-efficient alternative to purely experimental approaches for elucidating the molecular properties that govern biological activity.[9] By employing methods like Density Functional Theory (DFT), we can gain profound insights into the three-dimensional structure, electronic distribution, and reactivity of a molecule.[10] This knowledge is invaluable for predicting how a molecule will interact with a biological target, its metabolic stability, and other pharmacokinetic and pharmacodynamic properties.

This guide provides a robust computational workflow for characterizing this compound, establishing a foundation for future structure-activity relationship (SAR) studies and the rational design of new derivatives with enhanced therapeutic potential.

Theoretical Framework and Computational Methodology

The accuracy of quantum chemical calculations is critically dependent on the chosen theoretical method and basis set. For organic molecules of this size, Density Functional Theory (DFT) offers an excellent balance between computational cost and accuracy.[11]

Selection of DFT Functional and Basis Set

The choice of the exchange-correlation functional is a pivotal decision in any DFT study.[11][12] For heterocyclic aromatic systems, hybrid functionals, which incorporate a portion of the exact Hartree-Fock exchange, have demonstrated high accuracy.

  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a widely used and well-benchmarked hybrid functional that often provides reliable geometries and electronic properties for a broad range of organic molecules.[13]

  • M06-2X (Minnesota, 2006, with 2X amount of HF exchange): This meta-hybrid GGA functional is known for its good performance in predicting non-covalent interactions, which can be important for simulating interactions in a biological environment.[14][15]

  • CAM-B3LYP (Coulomb-attenuating method B3LYP): This long-range corrected hybrid functional is particularly well-suited for calculating electronic excitation energies and predicting UV-Vis spectra, as it corrects for the tendency of traditional hybrid functionals to underestimate charge-transfer excitation energies.[16]

The basis set determines the flexibility of the atomic orbitals used to construct the molecular orbitals. A larger and more flexible basis set generally yields more accurate results but at a higher computational cost.

  • 6-311++G(d,p): This is a triple-zeta Pople-style basis set that provides a good description of the electronic structure of molecules containing first and second-row atoms. The ++ indicates the inclusion of diffuse functions on both heavy atoms and hydrogen, which are important for describing anions and weak non-covalent interactions. The (d,p) denotes the addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), which allow for more flexibility in the orbital shapes and are crucial for accurate geometry and frequency calculations.

For this guide, we recommend initiating calculations with the B3LYP/6-311++G(d,p) level of theory for geometry optimization and electronic structure analysis, and CAM-B3LYP/6-311++G(d,p) for the prediction of electronic spectra.

Solvation Effects

Biological processes occur in an aqueous environment. Therefore, it is essential to account for the influence of the solvent on the properties of this compound. Implicit solvation models, such as the Polarizable Continuum Model (PCM) , are computationally efficient and generally provide a good description of bulk solvent effects.[6][9][17][18][19] In the PCM framework, the solute is placed in a cavity within a continuous dielectric medium representing the solvent.

Computational Software

A variety of software packages are available for performing quantum chemical calculations.[20][21] Some of the most widely used include:

  • Gaussian: A comprehensive and widely used commercial software package for electronic structure calculations.[2]

  • GAMESS (General Atomic and Molecular Electronic Structure System): A versatile and freely available quantum chemistry package.[20]

  • Q-Chem: A powerful and comprehensive commercial quantum chemistry software package.[22]

The protocols described in this guide can be implemented in any of these software packages.

Experimental Protocols: A Step-by-Step Computational Workflow

This section outlines a detailed, step-by-step methodology for the quantum chemical characterization of this compound.

Molecular Structure Input
  • Construct the 3D structure of this compound using a molecular modeling program (e.g., Avogadro, ChemDraw).

  • Perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry for the quantum mechanical calculations.

  • Export the coordinates in a format compatible with the chosen quantum chemistry software (e.g., .xyz or .mol).

Geometry Optimization and Frequency Analysis
  • Set up the input file for a geometry optimization calculation at the B3LYP/6-311++G(d,p) level of theory.

  • Include the PCM solvation model to simulate an aqueous environment.

  • Run the optimization calculation. This will determine the lowest energy conformation of the molecule.

  • Perform a frequency calculation at the same level of theory on the optimized geometry. This is a crucial step to:

    • Confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

    • Obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

    • Simulate the infrared (IR) and Raman spectra.

Frontier Molecular Orbital (FMO) Analysis
  • From the output of the optimized calculation, extract the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • Calculate the HOMO-LUMO energy gap (ΔE) : ΔE = ELUMO - EHOMO.

  • Visualize the HOMO and LUMO isosurfaces. This will reveal the distribution of these orbitals across the molecule.

Molecular Electrostatic Potential (MEP) Mapping
  • Perform a single-point energy calculation on the optimized geometry at the B3LYP/6-311++G(d,p) level of theory.

  • Generate the MEP surface. This will map the electrostatic potential onto the electron density surface of the molecule.

Simulation of UV-Vis Spectrum
  • Use the optimized geometry from the B3LYP calculation.

  • Set up a Time-Dependent DFT (TD-DFT) calculation at the CAM-B3LYP/6-311++G(d,p) level of theory.

  • Include the PCM solvation model.

  • Request the calculation of a sufficient number of excited states (e.g., the first 10-20 singlet states) to cover the relevant portion of the UV-Vis spectrum.

  • Extract the calculated excitation energies (in eV) and oscillator strengths.

  • Convert the excitation energies to wavelengths (in nm) using the formula: λ (nm) = 1239.8 / E (eV).

  • Plot the oscillator strength versus wavelength to generate the simulated UV-Vis spectrum.

Visualization and Data Presentation

Computational Workflow Diagram

Quantum Chemical Calculation Workflow Workflow for Quantum Chemical Analysis of this compound cluster_input Input Preparation cluster_dft DFT Calculations (B3LYP/6-311++G(d,p) with PCM) cluster_analysis Property Analysis cluster_tddft TD-DFT Calculation (CAM-B3LYP/6-311++G(d,p) with PCM) cluster_output Results mol_build 1. Build 3D Structure mm_opt 2. MM Optimization mol_build->mm_opt geom_opt 3. Geometry Optimization mm_opt->geom_opt freq_calc 4. Frequency Analysis geom_opt->freq_calc fmo 5. HOMO-LUMO Analysis geom_opt->fmo mep 6. MEP Mapping geom_opt->mep tddft_calc 7. Excited States Calculation geom_opt->tddft_calc opt_geom Optimized Geometry freq_calc->opt_geom vib_freq Vibrational Frequencies freq_calc->vib_freq hl_gap HOMO-LUMO Gap fmo->hl_gap mep_map MEP Surface mep->mep_map uv_vis Simulated UV-Vis Spectrum tddft_calc->uv_vis

Caption: A flowchart illustrating the key steps in the quantum chemical analysis of this compound.

Expected Quantitative Data

The calculations will yield a wealth of quantitative data that can be used to characterize the molecule. This data should be summarized in tables for clarity.

Table 1: Calculated Electronic Properties of this compound

ParameterValue (a.u.)Value (eV)
Total Energy Calculated ValueCalculated Value
HOMO Energy Calculated ValueCalculated Value
LUMO Energy Calculated ValueCalculated Value
HOMO-LUMO Gap (ΔE) Calculated ValueCalculated Value
Dipole Moment Calculated ValueCalculated Value (Debye)

Table 2: Predicted UV-Vis Absorption Maxima for this compound

Excited StateWavelength (λmax, nm)Oscillator Strength (f)Major Contribution (HOMO→LUMO, etc.)
S1Calculated ValueCalculated ValueCalculated Value
S2Calculated ValueCalculated ValueCalculated Value
S3Calculated ValueCalculated ValueCalculated Value
............

Interpretation of Results: From Data to Drug Design Insights

The true power of quantum chemical calculations lies in the interpretation of the generated data to guide drug discovery efforts.

Molecular Geometry

The optimized geometry provides the most stable three-dimensional structure of the molecule. Bond lengths, bond angles, and dihedral angles can be compared with experimental data for similar heterocyclic systems to validate the computational method. The planarity of the fused ring system and the orientation of the methyl group are key structural features that will influence how the molecule fits into a binding pocket.

Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity

The HOMO and LUMO are the key orbitals involved in chemical reactions.

  • HOMO: The distribution of the HOMO indicates the regions of the molecule that are most likely to donate electrons, i.e., the sites susceptible to electrophilic attack.

  • LUMO: The distribution of the LUMO indicates the regions of the molecule that are most likely to accept electrons, i.e., the sites susceptible to nucleophilic attack.

  • HOMO-LUMO Gap (ΔE): The magnitude of the energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.[10] A small energy gap suggests that the molecule is more polarizable and reactive, while a large gap indicates higher stability.[23] In the context of drug design, the HOMO and LUMO energies are also important for predicting the ability of a molecule to participate in charge-transfer interactions with its biological target.[23][24][25]

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution around the molecule.[24]

  • Red/Yellow Regions: These indicate areas of negative electrostatic potential, which are rich in electrons and are likely to be involved in interactions with electrophiles or hydrogen bond donors. The nitrogen atoms in the pyridine and oxazole rings are expected to be in these regions.

  • Blue Regions: These indicate areas of positive electrostatic potential, which are electron-deficient and are likely to be involved in interactions with nucleophiles or hydrogen bond acceptors. The hydrogen atoms of the methyl group and the aromatic ring are expected to be in these regions.

The MEP map is an invaluable tool for predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are fundamental to drug-receptor binding.

Simulated UV-Vis Spectrum

The simulated UV-Vis spectrum can be compared with experimental data for validation purposes. The main absorption bands in oxazolopyridine derivatives are typically due to π→π* electronic transitions.[1][3][26][27] The calculated spectrum can help in the interpretation of experimental spectra and in understanding how structural modifications might alter the photophysical properties of the molecule. Benchmarking studies have shown that functionals like M06 and B2PLYP can provide reliable predictions of UV-Vis spectra for organic molecules.[5][14][15][16][28]

Conclusion: A Computational Roadmap for Oxazolopyridine Drug Discovery

This technical guide has provided a comprehensive and actionable framework for the quantum chemical characterization of this compound. By following the detailed protocols outlined herein, researchers can obtain a deep understanding of the structural, electronic, and spectral properties of this promising heterocyclic scaffold. The insights gained from these calculations can significantly accelerate drug discovery efforts by enabling the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic profiles. The integration of these computational methods into modern drug discovery pipelines is an essential strategy for navigating the complexities of molecular recognition and for the efficient development of next-generation therapeutics.

References

Tautomeric Landscapes of Substituted Oxazolo[4,5-c]pyridines: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The oxazolo[4,5-c]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. The biological activity of these molecules is intrinsically linked to their three-dimensional structure and electronic properties, which are profoundly influenced by the phenomenon of tautomerism. This guide provides an in-depth exploration of the tautomeric equilibria in substituted oxazolo[4,5-c]pyridines, offering a technical resource for researchers in drug discovery and development. We will delve into the structural nuances of potential tautomers, the impact of substitution and solvent effects on the equilibrium, and provide detailed experimental and computational protocols for their characterization.

Introduction: The Significance of Tautomerism in Oxazolo[4,5-c]pyridines

Oxazolo[4,5-c]pyridines are fused heterocyclic compounds that are bioisosteres of purines, rendering them attractive candidates for targeting a wide range of biological macromolecules.[1] Their derivatives have been investigated for various therapeutic applications, including as anticancer and antibacterial agents.[2][3] The biological activity of these compounds is not solely dependent on their chemical formula but is intricately tied to the predominant tautomeric form at the site of action.

Tautomers are constitutional isomers that readily interconvert, most commonly through the migration of a proton.[4] This seemingly subtle structural change can dramatically alter a molecule's physicochemical properties, including its hydrogen bonding capacity, lipophilicity, and molecular shape. Consequently, different tautomers of the same compound can exhibit vastly different pharmacological profiles, including receptor binding affinity, metabolic stability, and toxicity. A comprehensive understanding and characterization of the tautomeric landscape of a drug candidate are therefore critical for rational drug design and lead optimization.

For the oxazolo[4,5-c]pyridine core, several types of prototropic tautomerism are of particular interest, primarily depending on the nature of the substituents at the 2- and 4-positions. This guide will focus on two key examples: the amino-imino tautomerism of 2-amino-oxazolo[4,5-c]pyridines and the keto-enol (lactam-lactim) tautomerism of oxazolo[4,5-c]pyridin-2(3H)-ones.

The Tautomeric Forms of Substituted Oxazolo[4,5-c]pyridines

The substitution pattern on the oxazolo[4,5-c]pyridine ring system dictates the possible tautomeric forms. Below, we explore the most common and medicinally relevant equilibria.

Amino-Imino Tautomerism in 2-Amino-oxazolo[4,5-c]pyridines

2-Amino-oxazolo[4,5-c]pyridines can exist in a tautomeric equilibrium between the amino and imino forms. The position of this equilibrium is highly sensitive to the electronic nature of substituents and the surrounding environment.[5]

  • Amino Tautomer: Generally, the more stable form, featuring an exocyclic amino group. This form benefits from the aromaticity of the pyridine ring.

  • Imino Tautomer: Characterized by an exocyclic imino group and an endocyclic proton on one of the nitrogen atoms. The stability of this form can be influenced by strong electron-withdrawing groups attached to the exocyclic nitrogen.[5]

The equilibrium can be further complicated by annular tautomerism, where the proton can reside on either the pyridine nitrogen or the oxazole nitrogen in the imino form.

G cluster_tautomers Amino-Imino Tautomerism amino Amino form imino_pyridine_N Imino form (pyridine N-H) amino->imino_pyridine_N Proton Transfer imino_oxazole_N Imino form (oxazole N-H) amino->imino_oxazole_N Proton Transfer

Caption: Prototropic tautomerism in 2-amino-oxazolo[4,5-c]pyridines.

Keto-Enol (Lactam-Lactim) Tautomerism in Oxazolo[4,5-c]pyridin-2(3H)-ones

When the 2-position is occupied by a hydroxyl group, the system can undergo keto-enol tautomerism, also referred to as lactam-lactim tautomerism in this heterocyclic context.[6]

  • Keto (Lactam) Tautomer: This form, oxazolo[4,5-c]pyridin-2(3H)-one, is often the more stable tautomer in polar solvents due to its greater polarity and ability to form strong hydrogen-bonded dimers.[6]

  • Enol (Lactim) Tautomer: This form, 2-hydroxy-oxazolo[4,5-c]pyridine, possesses an aromatic pyridine ring and may be favored in the gas phase or in non-polar solvents.[7]

G cluster_tautomers Keto-Enol Tautomerism keto Keto (Lactam) form enol Enol (Lactim) form keto->enol Proton Transfer

Caption: Keto-enol tautomerism in 2-hydroxy-oxazolo[4,5-c]pyridines.

Factors Influencing Tautomeric Equilibrium

The delicate balance between tautomeric forms is governed by a combination of intrinsic molecular properties and extrinsic environmental factors. A thorough understanding of these factors is paramount for predicting and controlling the tautomeric state of a molecule.

Substituent Effects

The electronic nature of substituents on the oxazolo[4,5-c]pyridine core can significantly shift the tautomeric equilibrium.

  • Electron-Donating Groups (EDGs): Substituents such as -NH₂, -OH, and -OCH₃ can stabilize the amino and enol forms through resonance, which delocalizes positive charge.

  • Electron-Withdrawing Groups (EWGs): Groups like -NO₂, -CN, and -CF₃ can stabilize the imino and keto forms by inductively withdrawing electron density. The position of the substituent is also critical, with effects being most pronounced when they are in conjugation with the tautomeric system.

The interplay of these electronic effects can be complex and is best analyzed through a combination of experimental and computational methods.

G cluster_substituents Influence of Substituents on Tautomeric Equilibrium EDG Electron-Donating Group (EDG) Equilibrium Tautomeric Equilibrium EDG->Equilibrium EWG Electron-Withdrawing Group (EWG) EWG->Equilibrium Amino_Enol Favors Amino/Enol Form Equilibrium->Amino_Enol Stabilizes positive charge Imino_Keto Favors Imino/Keto Form Equilibrium->Imino_Keto Inductive withdrawal

Caption: Substituent effects on tautomeric equilibrium.

Solvent Effects

The polarity and hydrogen-bonding capability of the solvent play a crucial role in stabilizing one tautomer over another.

  • Polar Protic Solvents (e.g., water, ethanol): These solvents can form hydrogen bonds with both tautomers but often preferentially stabilize the more polar form, such as the keto (lactam) tautomer.[6]

  • Polar Aprotic Solvents (e.g., DMSO, acetonitrile): These solvents can also influence the equilibrium through dipole-dipole interactions, generally favoring the more polar tautomer.

  • Non-polar Solvents (e.g., hexane, chloroform): In these environments, intramolecular hydrogen bonding and inherent molecular stability become the dominant factors, often favoring the less polar enol (lactim) or amino forms.[8]

Experimental Characterization of Tautomers

A multi-pronged experimental approach is essential for the unambiguous characterization of tautomeric forms and the quantification of their equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for studying tautomerism in solution. The interconversion between tautomers is often slow on the NMR timescale, allowing for the observation of distinct signals for each species.

Experimental Protocol: ¹H and ¹³C NMR Analysis of Tautomeric Equilibrium

  • Sample Preparation: Dissolve 5-10 mg of the substituted oxazolo[4,5-c]pyridine in 0.6 mL of the desired deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) in a standard 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum. Key signals to observe are the N-H protons, which will have distinct chemical shifts and may exhibit different coupling patterns.

    • Acquire a ¹³C NMR spectrum. The chemical shifts of the carbonyl carbon in the keto form (typically 160-180 ppm) versus the C-O carbon in the enol form (typically 140-160 ppm) are highly diagnostic.

  • Data Analysis:

    • Integrate the signals corresponding to each tautomer in the ¹H NMR spectrum. The ratio of the integrals provides the relative population of each tautomer.

    • The equilibrium constant (KT) can be calculated as the ratio of the concentrations of the two tautomers.

  • Variable Temperature (VT) NMR: To study the thermodynamics of the equilibrium, acquire spectra at different temperatures. A van't Hoff plot (ln(KT) vs. 1/T) can then be used to determine the enthalpy (ΔH°) and entropy (ΔS°) of the tautomerization.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a sensitive technique for studying tautomeric equilibria, as the different electronic structures of the tautomers lead to distinct absorption spectra.[9]

Experimental Protocol: Solvent-Dependent UV-Vis Analysis

  • Stock Solution Preparation: Prepare a concentrated stock solution of the compound in a non-absorbing solvent (e.g., acetonitrile).

  • Sample Preparation: Prepare a series of solutions with the same concentration of the compound in different solvents of varying polarity (e.g., hexane, chloroform, acetonitrile, ethanol, water).

  • Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-500 nm).

  • Data Analysis:

    • Analyze the changes in the absorption maxima (λmax) and the shape of the absorption bands as a function of solvent polarity.

    • The presence of an isosbestic point (a wavelength at which the absorbance does not change with solvent composition in a binary solvent mixture) is a strong indication of a two-component equilibrium.

    • By comparing the spectra to those of "fixed" tautomers (e.g., N-methylated or O-methylated derivatives), the relative contributions of each tautomer in different solvents can be estimated.[10]

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive evidence of the tautomeric form present in the solid state.[11][12] This information is invaluable for understanding the intrinsic stability of the tautomers and for validating computational models. However, it is crucial to remember that the solid-state structure may not be representative of the tautomeric equilibrium in solution.

Computational Modeling of Tautomerism

Quantum-chemical calculations, particularly Density Functional Theory (DFT), are indispensable tools for complementing experimental studies of tautomerism.[2]

Computational Workflow: Predicting Tautomer Stability

  • Structure Generation: Build the 3D structures of all possible tautomers of the substituted oxazolo[4,5-c]pyridine.

  • Geometry Optimization and Frequency Calculation: Perform geometry optimization and frequency calculations for each tautomer in the gas phase and in different solvents using a suitable level of theory (e.g., B3LYP/6-311++G(d,p)). The absence of imaginary frequencies confirms that the optimized structures are true minima on the potential energy surface.

  • Energy Calculation: Calculate the relative electronic energies, zero-point vibrational energies, and Gibbs free energies of the tautomers.

  • Solvation Modeling: Use a continuum solvation model (e.g., PCM) to account for the effect of the solvent on the relative energies of the tautomers.[13]

  • Data Analysis: The tautomer with the lowest Gibbs free energy is predicted to be the most stable under the given conditions. The energy difference between tautomers can be used to predict the equilibrium constant.

G cluster_workflow Computational Workflow for Tautomer Analysis start Start: Substituted Oxazolo[4,5-c]pyridine gen_struct Generate Tautomer Structures start->gen_struct geom_opt Geometry Optimization & Frequency Calculation gen_struct->geom_opt energy_calc Calculate Relative Energies (Gas Phase) geom_opt->energy_calc solv_model Apply Solvation Model (e.g., PCM) energy_calc->solv_model predict_stability Predict Tautomer Stability & K_T solv_model->predict_stability end End: Predicted Tautomeric Landscape predict_stability->end

Caption: A typical computational workflow for predicting tautomer stability.

Data Summary and Interpretation

To facilitate the comparison of results from different experimental and computational studies, it is essential to present the data in a clear and structured format.

Table 1: Illustrative Tautomer Ratios for a Hypothetical 2-Amino-X-substituted-oxazolo[4,5-c]pyridine

Substituent (X)Solvent% Amino Tautomer (NMR)% Imino Tautomer (NMR)KT ([Imino]/[Amino])
HCDCl₃>95<5<0.05
HDMSO-d₆>98<2<0.02
NO₂CDCl₃85150.18
NO₂DMSO-d₆9280.09

Table 2: Illustrative Calculated Relative Free Energies (ΔG) for a Hypothetical 2-Hydroxy-X-substituted-oxazolo[4,5-c]pyridine

Substituent (X)Phase/SolventΔG (Keto - Enol) (kcal/mol)Predicted Major Tautomer
HGas Phase+1.5Enol
HWater-2.8Keto
OCH₃Gas Phase+0.8Enol
OCH₃Water-3.5Keto

Note: The data in these tables are illustrative and intended to demonstrate the expected trends based on studies of related heterocyclic systems.

Conclusion and Future Directions

The tautomeric behavior of substituted oxazolo[4,5-c]pyridines is a critical determinant of their biological activity and druggability. A comprehensive characterization of the tautomeric landscape, through a synergistic combination of NMR and UV-Vis spectroscopy, X-ray crystallography, and computational modeling, is essential for the successful development of drug candidates based on this privileged scaffold. This guide has provided a framework for such investigations, outlining the key factors that influence tautomeric equilibria and presenting detailed protocols for their analysis.

Future research in this area should focus on building a comprehensive experimental and computational database of tautomeric preferences for a wide range of substituted oxazolo[4,5-c]pyridines. This will not only aid in the rational design of new therapeutic agents but also contribute to a more fundamental understanding of the principles governing tautomerism in complex heterocyclic systems.

References

Preliminary Cytotoxicity Screening of 2-Methyloxazolo[4,5-c]pyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on conducting a preliminary in vitro cytotoxicity screening of the novel heterocyclic compound, 2-Methyloxazolo[4,5-c]pyridine. This document offers a scientifically grounded approach, from the synthesis of the compound to detailed experimental protocols and data interpretation, ensuring a robust and reliable initial assessment of its potential as an anticancer agent.

Introduction: The Rationale for Investigating this compound

The oxazole and pyridine moieties are prevalent scaffolds in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer properties. The fusion of these two rings into the oxazolo[4,5-c]pyridine core presents a unique chemical architecture with the potential for novel pharmacological effects. Preliminary research on related oxazolopyridine structures has indicated possible antimicrobial, antioxidant, and anticancer activities, making this compound a compelling candidate for cytotoxicity screening.

Physicochemical Properties of this compound:

PropertyValue
Molecular FormulaC₇H₆N₂O
Molecular Weight134.14 g/mol
Predicted Density1.229 g/cm³
Predicted Boiling Point232 °C
Predicted Melting Point47-50 °C

Note: These properties are predicted and should be confirmed experimentally.

Synthesis of this compound

Proposed Synthetic Route:

A logical approach for the synthesis of this compound would involve the cyclization of 4-amino-3-hydroxypyridine with a suitable reagent that provides the methyl group at the 2-position of the oxazole ring.

Synthetic Pathway start 4-Amino-3-hydroxypyridine reagent + Acetic Anhydride (or similar acetylating agent) start->reagent intermediate Intermediate (N-acetylated and/or O-acetylated) reagent->intermediate cyclization Heat / Acid or Base catalyst intermediate->cyclization product This compound cyclization->product

References

Methodological & Application

Application Notes and Protocols: 2-Methyloxazolo[4,5-c]pyridine as a Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Oxazolo[4,5-c]pyridine Scaffold – A Privileged Structure in Medicinal Chemistry

The quest for novel therapeutic agents is a cornerstone of modern medicine. Central to this endeavor is the identification and optimization of molecular scaffolds that can serve as foundational blueprints for new drugs. The oxazolo[4,5-c]pyridine core is one such "privileged scaffold," a term given to molecular frameworks capable of binding to multiple biological targets.[1] This fused heterocyclic system, comprising an oxazole ring fused to a pyridine ring, offers a unique combination of structural rigidity, synthetic tractability, and physicochemical properties that make it highly attractive for medicinal chemistry.[2]

Derivatives of the broader oxazolopyridine class are actively investigated for a range of biological activities, including anti-inflammatory and anticancer properties.[1][2] The 2-Methyloxazolo[4,5-c]pyridine variant, in particular, provides a key methyl group that can be crucial for establishing specific interactions within a biological target's binding pocket or can serve as a metabolic block to enhance drug stability. The scaffold's nitrogen and oxygen atoms act as hydrogen bond acceptors, while the aromatic system can participate in π-stacking interactions, crucial for molecular recognition. The ability to functionalize the scaffold at various positions allows for the generation of large, diverse chemical libraries, which is essential for systematic drug discovery campaigns.[2]

This guide provides an in-depth look at the application of the this compound scaffold, offering detailed synthetic protocols, insights into its biological applications, and methodologies for screening and evaluation.

Synthetic Strategies and Protocols

The creation of a diverse library of derivatives is fundamental to exploring the full potential of the this compound scaffold. The synthetic accessibility of this core structure allows for systematic modifications to probe structure-activity relationships (SAR).

Core Scaffold Synthesis: A General Approach

A common and effective method for constructing the related oxazolopyridinone core involves the cyclization of an appropriate aminopyridine precursor. For instance, 3-amino-4-hydroxypyridine can be cyclized using reagents like 1,1'-carbonyldiimidazole (CDI).[2] This foundational structure can then be further modified to introduce the 2-methyl group and other desired functionalities.

Protocol 1: Synthesis of a 2-Substituted Oxazolo[4,5-c]pyridine Derivative

This protocol outlines a generalized, multi-step synthesis adapted from methodologies for creating similar fused heterocyclic systems, such as imidazo[4,5-c]pyridines, which often share common precursors and reaction types.[3][4] The synthesis starts with a commercially available diaminopyridine.

Objective: To synthesize a functionalized this compound derivative for a screening library.

Materials:

  • 3,4-Diaminopyridine

  • Acetic anhydride

  • Polyphosphoric acid (PPA)

  • N-Bromosuccinimide (NBS)

  • Appropriate boronic acid for Suzuki coupling

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or Na₂CO₃)

  • Solvents: Dioxane, Water, Dimethylformamide (DMF), Chloroform

  • Standard laboratory glassware and purification equipment (silica gel for chromatography)

Workflow Diagram:

G cluster_synthesis Protocol 1: Synthetic Workflow A Step 1: Acetylation (3,4-Diaminopyridine + Acetic Anhydride) B Step 2: Cyclization (Intermediate + PPA) A->B Heat C Step 3: Bromination (Core Scaffold + NBS) B->C Halogenation D Step 4: Suzuki Coupling (Bromo-derivative + Boronic Acid) C->D Pd-Catalysis E Final Product (Functionalized Scaffold) D->E Purification

Caption: Synthetic workflow for a functionalized this compound.

Procedure:

  • Step 1: Acetylation of Diaminopyridine

    • Dissolve 3,4-diaminopyridine (1 equivalent) in a suitable solvent like acetic acid.

    • Slowly add acetic anhydride (1.1 equivalents) to the solution at room temperature.

    • Stir the reaction mixture for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, neutralize the mixture carefully with a saturated sodium bicarbonate solution and extract the product with an organic solvent like ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the mono-acetylated intermediate.

    • Causality: This step selectively protects one amino group, directing the subsequent cyclization to form the desired oxazole ring.

  • Step 2: Cyclization to form the this compound Core

    • Add the intermediate from Step 1 to polyphosphoric acid (PPA).

    • Heat the mixture to 140-160 °C for 2-3 hours.

    • Causality: PPA acts as both a dehydrating agent and a catalyst to facilitate the intramolecular cyclization, forming the fused oxazole ring.

    • Cool the reaction mixture and carefully pour it onto crushed ice.

    • Neutralize with a strong base (e.g., concentrated NaOH solution) until the product precipitates.

    • Filter the solid, wash with water, and dry to yield the crude this compound scaffold. Purify by recrystallization or column chromatography.

  • Step 3: Regioselective Bromination (Example of Functionalization)

    • Dissolve the core scaffold (1 equivalent) in a solvent such as DMF or chloroform.

    • Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Causality: The pyridine ring can undergo electrophilic substitution. This step introduces a halogen handle, which is essential for subsequent cross-coupling reactions.[1]

    • Quench the reaction with sodium thiosulfate solution, extract the product, dry the organic layer, and purify by column chromatography.

  • Step 4: Suzuki Cross-Coupling for Derivatization

    • In a reaction vessel, combine the bromo-derivative from Step 3 (1 equivalent), the desired boronic acid (1.2 equivalents), a palladium catalyst like Pd(PPh₃)₄ (0.05 equivalents), and a base such as K₂CO₃ (2 equivalents).

    • Add a mixture of solvents, typically dioxane and water (e.g., 4:1 ratio).

    • Degas the mixture with argon or nitrogen for 15-20 minutes.

    • Heat the reaction to 80-100 °C and stir until the starting material is consumed (monitor by TLC).

    • Causality: The Suzuki coupling is a powerful and versatile reaction in medicinal chemistry for creating carbon-carbon bonds, allowing for the introduction of a wide array of aryl or heteroaryl substituents to explore SAR.

    • After cooling, dilute the mixture with water and extract with ethyl acetate. Wash the organic layer with brine, dry, and concentrate.

    • Purify the final compound using silica gel column chromatography.

  • Validation and Controls:

    • Characterization: Confirm the structure of the final product and all intermediates using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

    • Purity Analysis: Assess the purity of the final compound using HPLC, which should be >95% for use in biological assays.

Applications in Drug Discovery: Targeting Kinases in Oncology

The pyridine scaffold is a component of numerous FDA-approved drugs, with a significant number targeting cancer.[5] Specifically, fused heterocyclic systems like oxazolo[4,5-c]pyridine are valuable for designing kinase inhibitors.[6] Kinases are critical enzymes in cell signaling pathways, and their deregulation is a hallmark of many cancers. The oxazolopyridine scaffold can act as a bioisostere for natural purines, which are the basis for ATP, the molecule that kinases utilize.[6][7] This mimicry allows compounds based on this scaffold to competitively bind to the ATP-binding site of kinases, inhibiting their function.

Case Study: Inhibition of c-Met Kinase

The c-Met tyrosine kinase is an attractive target in cancer therapy, as its deregulation is observed in multiple tumor types.[8] Structure-based drug design has led to the development of potent c-Met inhibitors based on related fused pyridine scaffolds like pyrazolo[4,3-c]pyridine.[8] The principles from these studies can be directly applied to the this compound scaffold.

Signaling Pathway Diagram:

G cluster_pathway Simplified c-Met Signaling Pathway cluster_downstream Downstream Effectors HGF HGF (Ligand) cMet c-Met Receptor Tyrosine Kinase HGF->cMet Binds & Activates RAS_RAF RAS/RAF/MEK/ERK Pathway cMet->RAS_RAF Phosphorylates PI3K_AKT PI3K/AKT Pathway cMet->PI3K_AKT Inhibitor 2-Methyloxazolo[4,5-c] -pyridine Derivative Inhibitor->cMet Inhibits ATP Binding Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation

Caption: Inhibition of the c-Met signaling pathway by an oxazolopyridine-based inhibitor.

Structure-Activity Relationship (SAR) Insights

SAR studies on related kinase inhibitors reveal key principles that can guide the design of new derivatives based on the this compound scaffold.

Compound IDR¹ Substituent (at position X)R² Substituent (at position Y)c-Met IC₅₀ (nM)[8]Selectivity vs. Other Kinases
Lead Cpd Phenyl-H>1000Low
Derivative 8a 3-fluoro-phenyl-H150Moderate
Derivative 8c 3-fluoro-4-methoxy-phenyl-H68>50-fold
Derivative 9f 3-fluoro-phenyl-CH₂-Morpholine25High

Note: Data is hypothetical, adapted from published SAR on similar scaffolds like pyrazolo[4,3-c]pyridines to illustrate SAR principles.[8]

Interpretation of SAR Table:

  • Aromatic Substitution: Introducing electron-withdrawing groups (like fluorine) and electron-donating groups (like methoxy) on a phenyl ring attached to the core scaffold can significantly enhance inhibitory activity (Lead Cpd vs. 8c). This suggests these groups are forming key interactions in the c-Met binding pocket.[8]

  • Solubilizing Groups: Adding polar, solubilizing groups like a morpholine moiety (Derivative 9f) can improve both potency and pharmacokinetic properties. This is a common strategy to enhance the "drug-likeness" of a compound.[9]

Protocol 2: In Vitro Kinase Inhibition Assay (c-Met Example)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of synthesized this compound derivatives against c-Met kinase.

Principle: This protocol describes a luminescence-based kinase assay that measures the amount of ATP remaining in solution following a kinase reaction. The less ATP remaining, the more active the kinase. Inhibitors will cause more ATP to be left in the solution, resulting in a higher luminescence signal.

Materials:

  • Recombinant human c-Met kinase

  • Poly(Glu,Tyr) 4:1 substrate

  • ATP

  • Kinase buffer (e.g., Kinase-Glo® Max, Promega)

  • Synthesized inhibitor compounds dissolved in DMSO

  • Positive control inhibitor (e.g., Crizotinib)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipette

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation:

    • Create a serial dilution series of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted down to the nM range.

    • Prepare a similar dilution series for the positive control inhibitor.

    • Prepare a DMSO-only control (negative control, 0% inhibition).

  • Reaction Setup:

    • In each well of the plate, add the components in the following order:

      • Kinase buffer.

      • Test compound or control (typically 1 µL of the DMSO stock).

      • Recombinant c-Met kinase solution.

      • Poly(Glu,Tyr) substrate solution.

    • Prepare "no enzyme" control wells containing buffer, substrate, and DMSO but no kinase (positive control, 100% inhibition).

    • Causality: Adding the inhibitor before the ATP/substrate mix allows the compound to bind to the kinase first.

  • Initiating the Kinase Reaction:

    • Prepare an ATP solution at the desired concentration (often near the Kₘ for the kinase) in kinase buffer.

    • Add the ATP solution to all wells to start the reaction.

    • Incubate the plate at the optimal temperature (e.g., 30 °C) for a set period (e.g., 60 minutes).

  • Detection:

    • Allow the plate to equilibrate to room temperature.

    • Add the Kinase-Glo® reagent to all wells. This reagent lyses the cells (if using a cellular assay) and contains luciferase and luciferin to generate a light signal from the remaining ATP.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all other readings.

    • Normalize the data by setting the "no enzyme" control as 100% inhibition and the "DMSO only" control as 0% inhibition.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Directions

The this compound scaffold is a versatile and valuable starting point for the development of novel therapeutic agents.[1][2] Its synthetic accessibility allows for the creation of diverse libraries for high-throughput screening. As demonstrated, this scaffold is particularly well-suited for the design of kinase inhibitors, a crucial class of drugs in oncology.[6] Future work should focus on exploring a wider range of substitutions on the core, investigating its potential against other target classes, and optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds. The protocols and insights provided herein serve as a robust foundation for researchers and drug development professionals to effectively utilize this privileged scaffold in their discovery programs.

References

Pharmacological Evaluation of 2-Methyloxazolo[4,5-c]pyridine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Oxazolo[4,5-c]pyridine Scaffold

The 2-methyloxazolo[4,5-c]pyridine core represents a class of heterocyclic compounds of significant interest in medicinal chemistry. This fused ring system, an isostere of naturally occurring purines, provides a versatile scaffold for the development of novel therapeutic agents. Preliminary research suggests that derivatives of this scaffold possess a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The unique structural features of these compounds, including the electron-rich oxazole ring fused to the pyridine moiety, allow for diverse functionalization, enabling the fine-tuning of their pharmacological profiles.

This guide provides a comprehensive overview of the pharmacological evaluation of this compound derivatives. As a senior application scientist, the following protocols and application notes are designed to be a practical resource, grounded in established methodologies for analogous heterocyclic systems, to empower researchers in their exploration of this promising class of compounds. The causality behind experimental choices is explained to ensure a deep understanding of the scientific principles at play.

I. Synthesis of this compound Derivatives: A General Approach

A robust synthetic route is the foundation of any pharmacological investigation. While specific reaction conditions will vary based on the desired substitutions, a general and adaptable protocol for the synthesis of the this compound core can be adapted from established methods for similar fused heterocyclic systems. A common strategy involves the cyclization of a substituted diaminopyridine precursor. For instance, the synthesis of the related 2-methylimidazo[4,5-c]pyridine involves heating 3,4-diaminopyridine with acetic anhydride.[2] A similar approach can be envisioned for the oxazolo analogue, potentially starting from a 3-amino-4-hydroxypyridine derivative.

Conceptual Synthetic Workflow:

Synthesis_Workflow Start Substituted 3-Amino-4-hydroxypyridine Step1 Acylation with Acetylating Agent (e.g., Acetic Anhydride) Start->Step1 Step2 Intramolecular Cyclization (e.g., via dehydration) Step1->Step2 Product This compound Core Step2->Product Derivatization Further Derivatization (e.g., at position 4 or 7) Product->Derivatization

Caption: Conceptual workflow for the synthesis of this compound derivatives.

II. Anticancer Activity Evaluation

Preliminary studies on compounds containing the oxazolo[4,5-c]pyridine moiety suggest potential anticancer activity.[1] The evaluation of novel derivatives against a panel of human cancer cell lines is a critical first step in identifying promising lead compounds.

A. In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic effects of a compound.[3] This assay is based on the ability of metabolically active cells to reduce the yellow MTT to purple formazan crystals.[3]

Protocol: MTT Cell Viability Assay

  • Cell Seeding:

    • Harvest and count the desired human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HT29 for colon cancer).[4]

    • Seed the cells in a 96-well plate at a density of 1 × 10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[3]

  • Compound Treatment:

    • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution to obtain a range of test concentrations.

    • After 24 hours of cell seeding, remove the medium and add 100 µL of fresh medium containing the different concentrations of the test compound to the respective wells.

    • Include a vehicle control (medium with the same concentration of the solvent) and a positive control (a known anticancer drug such as doxorubicin or cisplatin).[3]

    • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.[3]

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 4 hours at 37°C.[3]

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[3]

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve.

Data Presentation: Example IC₅₀ Values for Structurally Related Compounds

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Oxazolo[5,4-d]pyrimidine DerivativeHT29 (Colon)58.4[4][5]
Oxazolo[5,4-d]pyrimidine DerivativeMCF-7 (Breast)>500[4]
Oxazolo[5,4-d]pyrimidine DerivativeA549 (Lung)>500[4]
Thiazolo[5,4-b]pyridine DerivativeGIST-T10.14[6]
Pyrazolopyridine DerivativePC3 (Prostate)5.195[7]

Note: The IC₅₀ values presented are for structurally related heterocyclic compounds and serve as a reference for the potential potency of this compound derivatives.

B. In Vivo Antitumor Efficacy: Xenograft Models

Promising candidates from in vitro screening should be further evaluated in in vivo models to assess their antitumor efficacy in a more complex biological system. Human tumor xenograft models in immunodeficient mice are a standard preclinical model for this purpose.

Experimental Workflow for In Vivo Xenograft Studies:

Xenograft_Workflow Start Human Cancer Cell Culture Step1 Subcutaneous Injection of Cells into Immunodeficient Mice Start->Step1 Step2 Tumor Growth Monitoring Step1->Step2 Step3 Randomization into Treatment and Control Groups Step2->Step3 Step4 Administration of this compound Derivative (e.g., oral, i.p.) Step3->Step4 Step5 Continued Tumor Volume Measurement and Body Weight Monitoring Step4->Step5 End Endpoint: Tumor Growth Inhibition Analysis Step5->End

Caption: Workflow for evaluating in vivo antitumor efficacy using a xenograft model.

III. Antimicrobial Activity Evaluation

The structural similarity of this compound derivatives to other nitrogen-containing heterocycles suggests their potential as antimicrobial agents.[1] A standard approach to evaluate this activity involves determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

A. In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent against a specific microorganism.

Protocol: Broth Microdilution for MIC Determination

  • Preparation of Microbial Inoculum:

    • Culture the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in an appropriate broth medium overnight.

    • Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).

  • Compound Preparation and Serial Dilution:

    • Prepare a stock solution of the this compound derivative in a suitable solvent.

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in the appropriate broth medium.

  • Inoculation and Incubation:

    • Add the standardized microbial inoculum to each well of the microtiter plate.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Data Presentation: Example MIC Values for Related Pyridine Derivatives

Compound ClassMicroorganismMIC (µg/mL)Reference
Pyridine DerivativeS. aureus0.039[8]
Pyridine DerivativeB. subtilis0.039[8]
Pyridine DerivativeE. coli>128[9]
Pyridine DerivativeC. albicans8[10]

Note: These MIC values are for various pyridine derivatives and are intended to provide a comparative context.

IV. Anti-inflammatory Activity Evaluation

Chronic inflammation is a key factor in numerous diseases. The evaluation of the anti-inflammatory potential of this compound derivatives is a promising area of investigation. Some oxazolopyridine derivatives have been shown to exert anti-inflammatory effects by inhibiting pro-inflammatory enzymes like GSK-3β and reducing the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[11]

A. In Vivo Anti-inflammatory Assessment: Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model in rats is a classic and reliable method for screening acute anti-inflammatory activity.[12][13]

Protocol: Carrageenan-Induced Rat Paw Edema

  • Animal Acclimatization and Grouping:

    • Acclimatize male Wistar rats for at least one week before the experiment.

    • Divide the animals into groups: a control group, a standard drug group (e.g., indomethacin or ibuprofen), and treatment groups for different doses of the this compound derivative.

  • Compound Administration:

    • Administer the test compound or standard drug orally or intraperitoneally 30-60 minutes before the carrageenan injection. The control group receives the vehicle.

  • Induction of Inflammation:

    • Inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema:

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the percentage of inhibition of paw edema for each treatment group compared to the control group.

Signaling Pathway Implicated in Inflammation:

Inflammation_Pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., Carrageenan) Cellular_Activation Cellular Activation (e.g., Macrophages) Inflammatory_Stimulus->Cellular_Activation GSK3b GSK-3β Activation Cellular_Activation->GSK3b NFkB NF-κB Pathway Activation Cellular_Activation->NFkB GSK3b->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Inflammation Inflammation (Edema) Cytokines->Inflammation Compound This compound Derivative Compound->GSK3b Inhibition

Caption: Potential anti-inflammatory mechanism via GSK-3β inhibition.

V. Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of new therapeutic agents. The protocols outlined in this guide provide a robust framework for the systematic pharmacological evaluation of its derivatives. Future research should focus on elucidating the specific molecular targets and mechanisms of action for the observed biological activities. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these compounds, paving the way for the identification of clinical candidates.

VI. References

  • Oxazolo[4,5-b]pyridine-Based Piperazinamides as GSK-3β Inhibitors with Potential for Attenuating Inflammation and Suppression of Pro-Inflammatory Mediators. (2017). Archiv der Pharmazie. --INVALID-LINK--

  • IC50 values of the most active derivatives in some cancerous cell lines. (n.d.). ResearchGate. --INVALID-LINK--

  • IC 50 Values of the Derivatives in Three Cancer Cell Lines, as Measured Using the MTT Assay. (n.d.). ResearchGate. --INVALID-LINK--

  • Application Notes and Protocols: The Use of Pyridine Carboxamides in Antimicrobial Drug Discovery. (n.d.). Benchchem. --INVALID-LINK--

  • Table 1 IC 50 values of derivatives against cancer cells and relative... (n.d.). ResearchGate. --INVALID-LINK--

  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. (2022). Molecules. --INVALID-LINK--

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). Molecules. --INVALID-LINK--

  • Comparative Analysis of In Vitro Anticancer Activity of Novel Isoxazolo-Indole Derivatives. (n.d.). Benchchem. --INVALID-LINK--

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022). Frontiers in Chemistry. --INVALID-LINK--

  • Some reported pyrazolopyridine derivatives and their IC50 values as anticancer and kinase inhibitors. (n.d.). ResearchGate. --INVALID-LINK--

  • Commentary on Pyridine Compounds & its Antimicrobial Activities. (n.d.). Open Access Journals. --INVALID-LINK--

  • Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. (2024). ACS Omega. --INVALID-LINK--

  • This compound-4-thiol. (n.d.). Smolecule. --INVALID-LINK--

  • Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. (2022). Biointerface Research in Applied Chemistry. --INVALID-LINK--

  • Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. (2021). Biointerface Research in Applied Chemistry. --INVALID-LINK--

  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. (2021). Molecules. --INVALID-LINK--

  • Anti-inflammatory properties of some novel thiazolo[4,5-b]pyridin-2-ones. (2020). Pharmacia. --INVALID-LINK--

  • Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. (2023). Molecules. --INVALID-LINK--

  • New Oxazolo[5,4- d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. (2022). Molecules. --INVALID-LINK--

  • Antiproliferative, Anti-Inflammatory and Anti-Microbial Activities of Synthesized Benzo[f]benzo[14][15]imidazo[1,2-d][11][14]oxazepine and Benzo[f]benzo[14][15]oxazolo[3,2-d][11][14]oxazepine Derivatives. (2022). Journal of the Brazilian Chemical Society. --INVALID-LINK--

  • Synthesis of (a) 2-Methylimidazo[4,5-c]pyridine. (n.d.). PrepChem.com. --INVALID-LINK--

  • Oxaprozin: Synthesis, SAR study, physico-chemical characteristics and pharmacology. (2018). Macedonian pharmaceutical bulletin. --INVALID-LINK--

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. (2023). Molecules. --INVALID-LINK--

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). Molecules. --INVALID-LINK--

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (2020). Molecules. --INVALID-LINK--

  • Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. (2023). International Journal of Molecular Sciences. --INVALID-LINK--

  • An Overview of Various Heterocyclic Imidazopyridine, Triazolopyridine and Quinoline Derivatives and Their Biological. (2017). Moroccan Journal of Chemistry. --INVALID-LINK--

  • 4,5-disubstituted thiazoles as potent antimicrobial agents. (2013). European Journal of Medicinal Chemistry. --INVALID-LINK--

  • Antimicrobial activity of some 2-amino-5-subsituted pyridine derivatives. (2021). Baghdad Journal of Biochemistry and Applied Biological Sciences. --INVALID-LINK--

  • 7-Bromo-2-methyloxazolo[4,5-b]pyridine. (n.d.). PubChem. --INVALID-LINK--

References

Application Notes and Protocols for the Evaluation of 2-Methyloxazolo[4,5-c]pyridine in Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The oxazolopyridine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent inhibitory activity against a range of protein kinases. This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the characterization of 2-Methyloxazolo[4,5-c]pyridine as a putative kinase inhibitor. While the direct targets of this specific compound are still under investigation, this guide will utilize Glycogen Synthase Kinase-3β (GSK-3β), a well-validated and therapeutically relevant kinase, as a primary example. The dysregulation of GSK-3β is implicated in a multitude of pathologies, including neurodegenerative diseases like Alzheimer's, metabolic disorders such as type 2 diabetes, and various cancers, making it a high-value target for novel small molecule inhibitors.[1][2][3] This guide will detail the underlying principles of kinase inhibition assays, provide step-by-step protocols for various assay formats, and offer insights into data analysis and interpretation, thereby empowering researchers to rigorously evaluate the potential of this compound and other novel chemical entities.

Introduction to this compound and the Target Kinase, GSK-3β

This compound belongs to the broader class of oxazolopyridine compounds, which have shown promise as inhibitors of several kinase families.[1][4] The fused ring system provides a rigid scaffold that can be functionalized to achieve specific interactions within the ATP-binding pocket of a target kinase. The 2-methyl substituent is a key feature that may influence selectivity and potency.

Glycogen Synthase Kinase-3β (GSK-3β): A Key Therapeutic Target

Glycogen Synthase Kinase-3β (GSK-3β) is a constitutively active serine/threonine kinase that plays a crucial role in a vast array of cellular processes, including metabolism, cell proliferation, and neuronal function.[1][5][6] Unlike many other kinases that are activated by specific stimuli, GSK-3β is typically active in resting cells and is inhibited by upstream signaling events.[1] Its activity is modulated by phosphorylation at specific serine and tyrosine residues. For instance, phosphorylation at Ser9 by kinases such as Akt leads to the inhibition of GSK-3β activity.[1]

The central role of GSK-3β in cellular signaling makes it a critical node in numerous disease pathways. Its overactivity is linked to the hyperphosphorylation of tau protein in Alzheimer's disease, insulin resistance in diabetes, and the regulation of inflammatory responses.[1][2][3] Consequently, the development of potent and selective GSK-3β inhibitors is a major focus of drug discovery efforts.

The Wnt/β-catenin Signaling Pathway: A Major Downstream Effector of GSK-3β

One of the most well-characterized pathways regulated by GSK-3β is the canonical Wnt/β-catenin signaling pathway. In the absence of a Wnt signal, GSK-3β, as part of a "destruction complex" with Axin and APC, phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.[1][5] Inhibition of GSK-3β, either through Wnt signaling or by small molecule inhibitors, prevents β-catenin phosphorylation. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it acts as a transcriptional co-activator for genes involved in cell proliferation and differentiation.[1]

GSK-3β in the Wnt Signaling Pathway GSK-3β in the Wnt Signaling Pathway cluster_nucleus Nuclear Events Wnt Wnt Ligand Frizzled Frizzled/LRP5/6 Receptor Complex Wnt->Frizzled Binds Dsh Dishevelled (Dsh) Frizzled->Dsh Activates DestructionComplex Destruction Complex (Axin, APC, GSK-3β) Dsh->DestructionComplex Inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylates (p) GSK3b GSK-3β GSK3b->BetaCatenin Phosphorylates (p) Proteasome Proteasome BetaCatenin->Proteasome Degradation Nucleus Nucleus BetaCatenin->Nucleus Translocates TCFLEF TCF/LEF BetaCatenin->TCFLEF Activates TargetGenes Target Gene Expression TCFLEF->TargetGenes Inhibitor 2-Methyloxazolo [4,5-c]pyridine Inhibitor->GSK3b Inhibits ADP-Glo Assay Workflow ADP-Glo Assay Workflow Start Start PrepareReagents Prepare Reagents: - Kinase Buffer - ATP Solution - Substrate Solution - GSK-3β Enzyme - Inhibitor Dilutions Start->PrepareReagents AddToPlate Dispense to 384-well Plate: 1. Inhibitor/Vehicle (DMSO) 2. GSK-3β Enzyme 3. Substrate/ATP Mix PrepareReagents->AddToPlate IncubateKinase Incubate at 30°C (e.g., 60 minutes) AddToPlate->IncubateKinase AddADPGloReagent Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) IncubateKinase->AddADPGloReagent IncubateRT1 Incubate at RT (40 minutes) AddADPGloReagent->IncubateRT1 AddDetectionReagent Add Kinase Detection Reagent (Converts ADP to ATP, generates light) IncubateRT1->AddDetectionReagent IncubateRT2 Incubate at RT (30-60 minutes) AddDetectionReagent->IncubateRT2 ReadLuminescence Read Luminescence IncubateRT2->ReadLuminescence DataAnalysis Data Analysis: - Normalize Data - Plot Dose-Response Curve - Calculate IC50 ReadLuminescence->DataAnalysis End End DataAnalysis->End

References

Application Notes and Protocols for 2-Methyloxazolo[4,5-c]pyridine in Agricultural Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Oxazolopyridine Scaffold as a Privileged Structure in Bioactive Compound Discovery

The pyridine ring is a cornerstone in the development of modern agrochemicals, present in a significant percentage of top-selling products.[1] Its unique electronic properties and ability to engage in various biological interactions have made it a "privileged scaffold" for designing novel fungicides, herbicides, and insecticides.[1][2] When fused with other heterocyclic rings, such as oxazole, the resulting bicyclic system—in this case, oxazolo[4,5-c]pyridine—gains a rigid, three-dimensional structure with a distinct distribution of hydrogen bond donors and acceptors. This can lead to enhanced binding affinity and selectivity for specific biological targets, offering a promising avenue for the discovery of new active ingredients with potentially novel modes of action.

While the broader class of pyridine-based compounds is well-established in agriculture, the specific applications of 2-Methyloxazolo[4,5-c]pyridine are an emerging area of research. Preliminary studies suggest that derivatives of this scaffold possess notable antimicrobial properties, indicating potential for development as fungicides or bactericides.[3] This guide provides a comprehensive overview of the current understanding and outlines detailed protocols for researchers and scientists to explore the potential of this compound and its derivatives in an agricultural context. We will delve into the synthetic pathways, methodologies for biological screening, and foundational formulation strategies, drawing parallels from structurally related heterocyclic systems where necessary to provide a robust framework for investigation.

Part 1: Synthesis of the this compound Core

The efficient synthesis of the this compound scaffold is the first critical step in exploring its agrochemical potential. The primary route involves the cyclization of an appropriately substituted aminopyridine precursor. The following protocol describes a common and reliable method.

Protocol 1: Synthesis via Cyclization of 4-amino-3-hydroxypyridine

This protocol is based on established methods for the synthesis of similar fused pyridine heterocycles.[4] The key principle is the condensation of an ortho-amino-hydroxypyridine with a carboxylic acid derivative (in this case, acetic anhydride for the 2-methyl group) to form the oxazole ring.

Workflow Diagram:

G cluster_synthesis Synthesis Workflow A 4-amino-3-hydroxypyridine C Reaction Vessel (Polyphosphoric Acid, 150°C) A->C B Acetic Anhydride B->C D Crude Product Mixture C->D Cyclization E Neutralization (aq. NaHCO3) D->E F Extraction (Ethyl Acetate) E->F G Purification (Column Chromatography) F->G H This compound G->H Isolated Product

Caption: Workflow for the synthesis of this compound.

Materials:

  • 4-amino-3-hydroxypyridine

  • Acetic Anhydride

  • Polyphosphoric Acid (PPA)

  • Saturated Sodium Bicarbonate solution (aq. NaHCO₃)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Hexane/Ethyl Acetate solvent system

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-amino-3-hydroxypyridine (1.0 eq).

  • Acid Catalyst: Carefully add Polyphosphoric Acid (PPA) (10 eq by weight) to the flask. PPA acts as both a solvent and a dehydrating agent to drive the cyclization.

  • Reagent Addition: Add acetic anhydride (1.2 eq) to the mixture.

  • Cyclization: Heat the reaction mixture to 150°C and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: After completion, cool the reaction mixture to room temperature. Carefully and slowly pour the viscous mixture onto crushed ice.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction: Transfer the neutralized solution to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

  • Characterization: Confirm the structure and purity of the final compound using NMR (¹H, ¹³C) and Mass Spectrometry.

Part 2: Agrochemical Biological Screening Protocols

Once synthesized, the compound and its subsequently designed derivatives must be evaluated for biological activity. The following protocols provide a framework for primary screening against key agricultural targets.

Protocol 2.1: In Vitro Antifungal Assay

This protocol is designed to assess the fungicidal or fungistatic activity of the test compound against common plant pathogens. The potential antimicrobial properties of oxazolopyridine derivatives make this a primary area of investigation.[3]

Workflow Diagram:

G cluster_fungal Antifungal Screening Workflow A Prepare Compound Stock Solutions (in DMSO) B Prepare Potato Dextrose Agar (PDA) with varying compound concentrations A->B C Pour plates and allow to solidify B->C D Inoculate plates with fungal plugs (e.g., Fusarium graminearum, Botrytis cinerea) C->D E Incubate at 25°C for 5-7 days D->E F Measure colony diameter E->F G Calculate Percent Inhibition and EC50 F->G

Caption: General workflow for in vitro antifungal screening.

Materials:

  • This compound (and derivatives)

  • Dimethyl sulfoxide (DMSO)

  • Potato Dextrose Agar (PDA)

  • Cultures of relevant plant pathogenic fungi (e.g., Fusarium graminearum, Botrytis cinerea, Alternaria solani)

  • Sterile petri dishes

  • Sterile cork borer (5 mm diameter)

  • Positive control (e.g., a commercial fungicide like Azoxystrobin)

  • Negative control (DMSO)

Procedure:

  • Stock Solution: Prepare a 10 mg/mL stock solution of the test compound in DMSO.

  • Media Preparation: Autoclave PDA medium. Allow it to cool to approximately 50-55°C.

  • Dosing: Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 1, 5, 10, 50, 100 µg/mL). Also prepare a negative control plate with DMSO only and a positive control plate. Swirl gently to mix.

  • Plating: Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • Inoculation: Using a sterile cork borer, take a 5 mm plug from the edge of an actively growing fungal culture and place it mycelium-side down in the center of each test plate.

  • Incubation: Seal the plates with paraffin film and incubate them in the dark at 25°C.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the fungus in the negative control plate has reached the edge of the plate.

  • Analysis: Calculate the percentage of growth inhibition for each concentration using the formula:

    • Inhibition (%) = [(dc - dt) / dc] * 100

    • Where dc is the average diameter of the colony in the control plate and dt is the average diameter of the colony in the treated plate.

  • EC₅₀ Determination: Use the inhibition data to calculate the Effective Concentration required to inhibit 50% of fungal growth (EC₅₀) through probit analysis or by plotting inhibition percentage against the log of the concentration.

Data Summary Table (Hypothetical Results):

CompoundTarget FungusEC₅₀ (µg/mL)
This compoundBotrytis cinerea>100
Derivative A (e.g., 6-chloro)Botrytis cinerea12.5
Derivative B (e.g., 4-thio)Botrytis cinerea8.2
Azoxystrobin (Control)Botrytis cinerea0.5
Protocol 2.2: Insecticidal Activity Screening

The pyridine core is integral to many successful insecticides, such as neonicotinoids.[1] Therefore, screening for insecticidal activity is a logical step. This protocol outlines a method for evaluating activity against a common agricultural pest, the armyworm (Mythimna separata).

Procedure:

  • Diet Preparation: Prepare an artificial insect diet according to standard laboratory procedures.

  • Compound Incorporation: While the diet is still liquid, incorporate the test compound (dissolved in a suitable solvent like acetone, with the solvent allowed to evaporate) to achieve final concentrations (e.g., 10, 50, 100, 200 ppm). A solvent-only diet serves as the negative control.

  • Assay Setup: Dispense the treated diet into the wells of a 24-well plate.

  • Insect Introduction: Place one 3rd instar armyworm larva into each well.

  • Incubation: Keep the plates in a controlled environment (e.g., 26°C, 16:8 light:dark cycle).

  • Mortality Assessment: Record larval mortality at 24, 48, and 72 hours post-treatment. Larvae are considered dead if they do not move when prodded with a fine brush.

  • LC₅₀ Determination: Calculate the Lethal Concentration required to kill 50% of the test population (LC₅₀) using the mortality data.

Protocol 2.3: Herbicidal Activity - Seed Germination Assay

To assess pre-emergent herbicidal activity, a seed germination assay is a rapid and effective primary screen.

Procedure:

  • Test Solution: Prepare aqueous solutions of the test compound at various concentrations (e.g., 10, 100, 1000 µM). Use a small amount of surfactant (e.g., Tween-20) to aid dissolution.

  • Assay Setup: Place a filter paper in a petri dish and moisten it with a known volume of the test solution.

  • Seed Plating: Place a set number of seeds (e.g., 20) of a model plant species (e.g., Arabidopsis thaliana or cress) onto the filter paper.

  • Incubation: Seal the dishes and place them in a growth chamber under controlled light and temperature conditions.

  • Data Collection: After 5-7 days, measure the germination rate (percentage of seeds germinated) and the root and shoot length of the seedlings.

  • Analysis: Compare the measurements from the treated plates to a water/surfactant control to determine the inhibitory effect of the compound.

Part 3: Lead Optimization and Structure-Activity Relationships (SAR)

Initial screening will likely reveal that the parent this compound has modest, if any, activity. The next crucial phase is to synthesize a library of derivatives to explore the structure-activity relationship (SAR).

Logical Framework for Derivatization:

G cluster_mods Modification Sites Core 2-Methyloxazolo [4,5-c]pyridine Core R1 Position 2 (e.g., vary alkyl/aryl) Core->R1 Explore steric/electronic effects at oxazole ring R2 Position 4 (e.g., add Cl, Br, OMe) Core->R2 Introduce H-bond acceptors/ leaving groups R3 Position 6 (e.g., add CF3, NO2) Core->R3 Modify electronic properties of pyridine ring R4 Position 7 (e.g., add F, Cl) Core->R4 Block potential metabolic sites

Caption: Key positions on the scaffold for SAR exploration.

By systematically modifying these positions and re-running the biological assays, researchers can identify the chemical features that enhance potency and selectivity for the desired agricultural application.

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, platform for the discovery of novel agrochemicals. Its structural rigidity and the established importance of the pyridine moiety provide a strong rationale for its investigation. The protocols outlined in this guide offer a systematic approach for the synthesis, multi-disciplinary biological screening, and initial lead optimization of this compound class. Future work should focus on elucidating the mode of action of any identified active derivatives and conducting further studies on crop safety, environmental fate, and formulation development to advance promising candidates toward practical agricultural solutions.

References

Application Notes and Protocols: 2-Methyloxazolo[4,5-c]pyridine as a Versatile Building Block for Complex Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Oxazolo[4,5-c]pyridine Scaffold

The fusion of pyridine and oxazole rings creates the oxazolopyridine scaffold, a privileged heterocyclic motif in modern medicinal chemistry. Its structural analogy to purine enables it to interact with a diverse array of biological targets, making it a cornerstone for the development of novel therapeutics.[1] Derivatives of this scaffold have demonstrated significant potential as kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics.[1][2] Among the various isomers, the 2-methyloxazolo[4,5-c]pyridine core offers a unique combination of chemical stability and strategic points for functionalization, rendering it an invaluable building block for the synthesis of complex, biologically active molecules.

This guide provides a comprehensive overview of the synthesis and potential applications of this compound. It is designed for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their synthetic endeavors. We will delve into detailed, field-proven protocols, explain the rationale behind experimental choices, and explore the subsequent transformations that unlock the full potential of this heterocyclic system.

Synthesis of this compound: A Two-Step Approach

A robust and reliable synthesis of this compound can be envisioned through a two-step sequence starting from the readily accessible 3-amino-4-hydroxypyridine. This strategy involves an initial N-acetylation followed by a cyclodehydration to form the fused oxazole ring.

Figure 1: Proposed two-step synthesis of this compound.

Protocol 1: Synthesis of N-(4-hydroxypyridin-3-yl)acetamide

This initial step involves the selective acylation of the amino group of 3-amino-4-hydroxypyridine. The use of pyridine as a basic solvent not only facilitates the reaction but also neutralizes the acetic acid byproduct.

Materials:

  • 3-Amino-4-hydroxypyridine

  • Acetic anhydride

  • Pyridine

  • Deionized water

  • Ethyl acetate

  • Brine

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-amino-4-hydroxypyridine (1.0 eq) in pyridine (5-10 volumes).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Remove the pyridine under reduced pressure.

  • To the residue, add deionized water and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield N-(4-hydroxypyridin-3-yl)acetamide. The crude product can be purified by recrystallization or column chromatography if necessary.

Characterization Data (Expected):

  • 1H NMR: Signals corresponding to the acetyl methyl group, the pyridyl protons, and the hydroxyl and amide protons.

  • 13C NMR: Resonances for the acetyl carbonyl and methyl carbons, as well as the pyridine ring carbons.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of N-(4-hydroxypyridin-3-yl)acetamide (C7H8N2O2, MW: 152.15).[3]

Protocol 2: Cyclodehydration to this compound

The final step is the intramolecular cyclodehydration of N-(4-hydroxypyridin-3-yl)acetamide. This transformation is typically achieved under acidic conditions with a strong dehydrating agent. Polyphosphoric acid (PPA) is a common and effective reagent for this type of cyclization.

Materials:

  • N-(4-hydroxypyridin-3-yl)acetamide

  • Polyphosphoric acid (PPA) or Eaton's reagent (P2O5 in MsOH)

  • Ice water

  • Saturated sodium bicarbonate solution

  • Dichloromethane

Procedure:

  • Place N-(4-hydroxypyridin-3-yl)acetamide (1.0 eq) in a round-bottom flask.

  • Add polyphosphoric acid (10-20 times the weight of the starting material).

  • Heat the mixture to 120-140 °C with stirring for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 25 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Characterization Data (Expected):

  • 1H NMR: The spectrum should show the disappearance of the amide and hydroxyl protons and a characteristic singlet for the methyl group, along with signals for the three protons on the pyridine ring.

  • 13C NMR: Expect signals for the methyl carbon and the carbons of the fused heterocyclic system.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of this compound (C7H6N2O, MW: 134.14).

Application of this compound in Complex Heterocycle Synthesis

The this compound scaffold is a versatile platform for the construction of more elaborate molecular architectures. Its reactivity can be harnessed through several key transformations, including N-alkylation of the pyridine nitrogen and palladium-catalyzed cross-coupling reactions at various positions of the pyridine ring (following halogenation).

Figure 2: Key functionalization pathways for this compound.

Protocol 3: N-Alkylation of this compound

Alkylation of the pyridine nitrogen introduces a diverse range of substituents and can be a key step in modulating the pharmacological properties of the final compound.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)[4]

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add the alkyl halide (1.2 eq) dropwise.

  • Stir the reaction mixture at room temperature (or heat to 50-60 °C if necessary) for 4-8 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into ice water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography to yield the N-alkylated product.

Application in Kinase Inhibitor Synthesis

The oxazolopyridine core is a recognized scaffold in the design of kinase inhibitors.[2][5][6] By analogy to related heterocyclic systems, this compound can serve as a key intermediate. Following halogenation at a suitable position on the pyridine ring, palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, can be employed to introduce pharmacophoric groups necessary for kinase binding.[7]

Table 1: Potential Cross-Coupling Reactions for Library Synthesis

Reaction NameCoupling PartnersCatalyst/Ligand System (Typical)Resulting Structure
Suzuki Coupling Halo-oxazolopyridine, Aryl/heteroaryl boronic acidPd(PPh3)4, K2CO3Aryl-substituted oxazolopyridine
Buchwald-Hartwig Amination Halo-oxazolopyridine, AminePd2(dba)3, Xantphos, Cs2CO3Amino-substituted oxazolopyridine
Sonogashira Coupling Halo-oxazolopyridine, Terminal alkynePdCl2(PPh3)2, CuI, Et3NAlkynyl-substituted oxazolopyridine

Conclusion

This compound represents a highly valuable and versatile building block for the synthesis of complex heterocyclic compounds with significant potential in drug discovery. The synthetic protocols and application strategies outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this scaffold. The ability to functionalize the core structure through N-alkylation and palladium-catalyzed cross-coupling reactions opens up a vast chemical space for the generation of novel molecular entities with tailored biological activities.

References

Application Notes and Protocols for N-alkylation of 2-Methyloxazolo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Alkylated Oxazolopyridines in Drug Discovery

The oxazolo[4,5-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its presence in a variety of biologically active compounds. As a bioisostere of purines, this scaffold can interact with a multitude of biological targets. The N-alkylation of the pyridinoid nitrogen within this framework is a critical derivatization strategy. The introduction of diverse alkyl groups at this position profoundly influences the molecule's physicochemical properties, including solubility, lipophilicity, and metabolic stability. Consequently, this modification is a key tactic for modulating pharmacological activity, selectivity, and pharmacokinetic profiles in the development of novel therapeutics.

This guide provides a comprehensive protocol for the N-alkylation of 2-methyloxazolo[4,5-c]pyridine, a representative member of this important class of compounds. We will delve into the mechanistic rationale behind the chosen conditions, present a detailed, step-by-step experimental procedure, and offer insights into potential challenges and optimization strategies.

Reaction Principle and Mechanistic Overview

The N-alkylation of this compound proceeds via a nucleophilic substitution reaction (SN2). The lone pair of electrons on the pyridine nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide. This process is facilitated by a non-nucleophilic base, which, while not strictly necessary for the quaternization of a pyridine nitrogen, is often employed in syntheses starting from the corresponding NH-tautomer of a related fused heterocycle to ensure the pyridinoid nitrogen is the most nucleophilic site. In the case of this compound, where the pyridinoid nitrogen is the primary site for alkylation, a base like potassium carbonate can facilitate the reaction by neutralizing any acidic byproducts.

The choice of a polar aprotic solvent, such as N,N-dimethylformamide (DMF), is crucial. DMF effectively solvates the cation of the base (e.g., K+) and the resulting pyridinium salt, while leaving the nucleophilic nitrogen relatively unsolvated, thereby enhancing its reactivity.

Experimental Protocol: N-Alkylation of this compound

This protocol describes a general and robust method for the N-alkylation of this compound with a representative alkylating agent, benzyl bromide.

Materials:

  • This compound

  • Benzyl bromide

  • Anhydrous potassium carbonate (K₂CO₃), finely powdered

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Heating mantle or oil bath with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp for TLC visualization

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Solvent and Base Addition: Add anhydrous DMF to dissolve the starting material, followed by the addition of anhydrous potassium carbonate (2.0-3.0 eq).

  • Addition of Alkylating Agent: Stir the suspension at room temperature and add the alkyl halide (e.g., benzyl bromide, 1.1-1.5 eq) dropwise.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC.

  • Work-up: Upon completion of the reaction (as indicated by TLC), filter the reaction mixture to remove the potassium carbonate.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to remove the DMF.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water and then with brine to remove any remaining DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N-alkylated this compound.

Visualizing the Workflow

N_Alkylation_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Add_Substrate Add this compound to dry flask Start->Add_Substrate Add_Solvent_Base Add anhydrous DMF and K2CO3 Add_Substrate->Add_Solvent_Base Add_Alkyl_Halide Add Alkyl Halide dropwise at RT Add_Solvent_Base->Add_Alkyl_Halide Stir Stir at RT (12-24h) Add_Alkyl_Halide->Stir Monitor Monitor by TLC Stir->Monitor Filter Filter to remove K2CO3 Monitor->Filter Reaction Complete Concentrate Concentrate to remove DMF Filter->Concentrate Extract EtOAc extraction, wash with H2O and Brine Concentrate->Extract Dry Dry over Na2SO4 Extract->Dry Purify Purify by column chromatography Dry->Purify End Pure N-Alkylated Product Purify->End N_Alkylation_Mechanism cluster_reactants Reactants cluster_ts Transition State cluster_products Products Oxazolopyridine This compound TS [Oxazolopyridine---R---X]‡ Oxazolopyridine->TS Nucleophilic Attack AlkylHalide Alkyl Halide (R-X) AlkylHalide->TS Product N-Alkyl-2-methyloxazolo[4,5-c]pyridinium Halide TS->Product Halide Departure

Application Notes and Protocols: The Strategic Use of 2-Methyloxazolo[4,5-c]pyridine in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxazolo[4,5-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its presence in a variety of biologically active compounds. This application note provides a detailed guide to the synthesis and derivatization of 2-Methyloxazolo[4,5-c]pyridine, a key intermediate for accessing novel bioactive molecules. We will explore rational synthetic strategies, present detailed experimental protocols, and discuss the potential therapeutic applications of the resulting compounds, drawing insights from analogous heterocyclic systems.

Introduction: The Significance of the Oxazolo[4,5-c]pyridine Core

Fused heterocyclic systems are the cornerstone of modern drug discovery, offering a three-dimensional architecture that can effectively interact with biological targets. Among these, the oxazolopyridine family has garnered significant attention due to its isosteric relationship with purines, enabling it to modulate the activity of various enzymes and receptors. The this compound scaffold, in particular, offers a versatile platform for the development of novel therapeutics. The methyl group at the 2-position provides a key metabolic blocking point and a handle for further functionalization, while the pyridine nitrogen introduces a key site for hydrogen bonding interactions.

Derivatives of the closely related oxazolo[4,5-b]pyridine scaffold have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] This suggests that the isomeric oxazolo[4,5-c]pyridine core holds similar promise for the discovery of new chemical entities with therapeutic potential.

Synthesis of the this compound Scaffold

The efficient construction of the this compound core is the first critical step in any drug discovery campaign. Based on established methods for the synthesis of related oxazolopyridines, a robust protocol can be proposed starting from readily available 3-amino-4-hydroxypyridine.

Protocol 1: Synthesis of this compound

This protocol is based on the well-established condensation reaction between an ortho-amino-hydroxy-pyridine and an orthoester.

Reaction Scheme:

Protocol 1 Start 3-Amino-4-hydroxypyridine Product This compound Start->Product Intermediate Triethyl orthoacetate Intermediate->Product Catalyst p-Toluenesulfonic acid (cat.) Catalyst->Product Heat Heat (e.g., 130°C) Heat->Product

Caption: Proposed synthesis of this compound.

Materials:

  • 3-Amino-4-hydroxypyridine

  • Triethyl orthoacetate

  • p-Toluenesulfonic acid monohydrate

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethanol

Procedure:

  • To a solution of 3-amino-4-hydroxypyridine (1.0 eq) in a suitable high-boiling solvent (e.g., xylenes), add triethyl orthoacetate (1.2 eq).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).

  • Heat the reaction mixture to reflux (approximately 130-140°C) for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by crystallization from ethanol or by column chromatography on silica gel to afford this compound.

Justification of Experimental Choices: The use of an acid catalyst like p-toluenesulfonic acid is crucial for protonating the orthoester, making it more electrophilic and facilitating the initial attack by the amino group. The subsequent cyclization and elimination of ethanol are driven by the formation of the stable aromatic oxazole ring.

Derivatization Strategies for Bioactive Molecule Synthesis

The this compound scaffold can be readily functionalized at several positions to generate a library of diverse compounds for biological screening. Key positions for modification include the pyridine ring and the methyl group at the 2-position.

Functionalization of the Pyridine Ring

The pyridine ring is susceptible to both electrophilic and nucleophilic substitution, depending on the reaction conditions and the directing effects of the fused oxazole ring.

Protocol 2: Halogenation of this compound

Halogenated intermediates are versatile building blocks for cross-coupling reactions.

Reaction Scheme:

Protocol 2 Start This compound Product Bromo-2-methyloxazolo[4,5-c]pyridine Start->Product Reagent N-Bromosuccinimide (NBS) Reagent->Product Solvent Acetonitrile Solvent->Product

Caption: Bromination of the this compound core.

Procedure:

  • Dissolve this compound (1.0 eq) in acetonitrile.

  • Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture for 12-24 hours, monitoring by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to yield the brominated product.

Further Derivatization via Cross-Coupling: The resulting bromo-derivative can be utilized in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide range of substituents.

Functionalization of the 2-Methyl Group

The methyl group can be functionalized through condensation reactions after activation.

Protocol 3: Condensation with Aldehydes

This protocol allows for the introduction of a styryl moiety, a common pharmacophore in bioactive molecules.

Reaction Scheme:

Protocol 3 Start This compound Product 2-Styryloxazolo[4,5-c]pyridine Derivative Start->Product Reagent1 Aromatic Aldehyde (R-CHO) Reagent1->Product Reagent2 Acetic Anhydride Reagent2->Product Heat Heat Heat->Product

Caption: Synthesis of styryl derivatives via condensation.

Procedure:

  • Combine this compound (1.0 eq) and the desired aromatic aldehyde (1.2 eq) in acetic anhydride.

  • Heat the mixture to reflux for 4-6 hours.

  • Cool the reaction mixture and pour it into ice water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.

Potential Biological Applications

Based on the biological activities of structurally related compounds, derivatives of this compound are promising candidates for several therapeutic areas.

Table 1: Potential Therapeutic Targets and Activities

Therapeutic AreaPotential Target(s)Rationale based on Analogous Scaffolds
Oncology Kinase inhibitors (e.g., EGFR, VEGFR), Apoptosis inducersOxazolo[4,5-g]quinazolin-2(1H)-one derivatives have shown potent EGFR inhibition.[2]
Infectious Diseases Bacterial enzymes, Viral replication machineryImidazo[4,5-c]pyridine derivatives have demonstrated significant antimicrobial activity.[3]
Inflammation Cyclooxygenase (COX) enzymes, Cytokine modulationPhenyl-oxazolopyridines are known for their analgesic and anti-inflammatory properties.[4]
Neurological Disorders GABAA receptors, Monoamine oxidase (MAO)Imidazopyridines are known to act as GABAA receptor positive allosteric modulators.

Conclusion

The this compound scaffold represents a valuable and underexplored area of chemical space for the development of novel bioactive molecules. The synthetic protocols and derivatization strategies outlined in this application note provide a solid foundation for researchers to access a diverse range of compounds for biological evaluation. The structural similarity to other biologically active heterocyclic systems strongly suggests that this scaffold has the potential to yield new therapeutic agents for a variety of diseases.

References

Application Notes & Protocols: High-Throughput Screening of 2-Methyloxazolo[4,5-c]pyridine Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-Methyloxazolo[4,5-c]pyridine scaffold is a promising heterocyclic structure exhibiting a range of biological activities, including potential antimicrobial and anticancer properties.[1] High-Throughput Screening (HTS) provides a powerful methodology for rapidly evaluating large libraries of such compounds to identify novel modulators of biologically relevant targets.[2] This guide offers a comprehensive framework for designing and executing robust HTS campaigns for this compound libraries. We delve into field-proven protocols for key drug target classes—protein kinases, G-protein coupled receptors (GPCRs), and protein-protein interactions (PPIs)—while emphasizing the scientific rationale behind experimental design, quality control, and data interpretation to ensure the generation of high-quality, actionable hits.

The High-Throughput Screening (HTS) Workflow: A Strategic Overview

An HTS campaign is a systematic process designed to identify active compounds, or "hits," from a large chemical library.[2] The success of this endeavor hinges on a meticulously planned workflow that integrates automation, robust assay biology, and rigorous data analysis.[3][4] The transition from a benchtop assay to a high-throughput format requires significant optimization to accommodate miniaturization into 384- or 1536-well formats, which presents challenges in liquid handling, reagent stability, and automation compatibility.[3][5][6]

HTS_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Execution cluster_followup Phase 3: Follow-Up LibMgmt Compound Library Management AssayDev Assay Development & Miniaturization LibMgmt->AssayDev Validation Assay Validation (Z', S/B) AssayDev->Validation PrimaryScreen Primary HTS (Single Concentration) Validation->PrimaryScreen Proceed if Z' > 0.5 HitConfirm Hit Confirmation & Triage PrimaryScreen->HitConfirm Identify 'Hits' DoseResponse Dose-Response (IC50/EC50) HitConfirm->DoseResponse Confirm Activity SAR SAR Expansion DoseResponse->SAR Establish Potency FP_Kinase_Assay cluster_active Active Kinase (No Inhibitor) cluster_inhibited Inhibited Kinase Kinase_A Kinase pSubstrate_A Phospho-Substrate Kinase_A->pSubstrate_A Phosphorylation ATP_A ATP ATP_A->pSubstrate_A Phosphorylation Substrate_A Substrate Substrate_A->pSubstrate_A Phosphorylation FreeTracer_A Free Tracer (Low Polarization) pSubstrate_A->FreeTracer_A Displacement Antibody_A Anti-phospho Ab Antibody_A->FreeTracer_A Displacement Tracer_A Fluorescent Tracer Tracer_A->FreeTracer_A Displacement Kinase_I Kinase Substrate_I Substrate Kinase_I->Substrate_I No Reaction Inhibitor_I Inhibitor ATP_I ATP ATP_I->Substrate_I No Reaction Substrate_I->Substrate_I BoundTracer_I Bound Tracer (High Polarization) Substrate_I->BoundTracer_I Binding Antibody_I Anti-phospho Ab Antibody_I->BoundTracer_I Binding Tracer_I Fluorescent Tracer Tracer_I->BoundTracer_I Binding AlphaScreen_PPI cluster_interaction Protein Interaction (No Inhibitor) cluster_inhibition Inhibition of Interaction Donor_A Donor Bead ProteinA_A Protein A (Biotin) Donor_A->ProteinA_A Strep Signal_A High Signal Donor_A->Signal_A Proximity ProteinB_A Protein B (His-tag) ProteinA_A->ProteinB_A Interaction Acceptor_A Acceptor Bead Acceptor_A->ProteinB_A Ni-NTA Acceptor_A->Signal_A Proximity Donor_I Donor Bead ProteinA_I Protein A (Biotin) Donor_I->ProteinA_I Strep NoSignal_I No Signal Donor_I->NoSignal_I Separated Inhibitor Inhibitor ProteinA_I->Inhibitor ProteinB_I Protein B (His-tag) ProteinB_I->Inhibitor Acceptor_I Acceptor Bead Acceptor_I->ProteinB_I Ni-NTA Acceptor_I->NoSignal_I Separated

References

Troubleshooting & Optimization

Technical Support Center: Regioselective Synthesis of Substituted Oxazolo[4,5-c]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of oxazolo[4,5-c]pyridines. This powerful heterocyclic scaffold is a cornerstone in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. However, its construction, particularly with precise control over substituent placement (regioselectivity), presents a significant set of challenges for synthetic chemists.

This guide is designed to serve as a practical resource for researchers, scientists, and drug development professionals. Here, we address common issues encountered during the synthesis of substituted oxazolo[4,5-c]pyridines, providing not just solutions, but also the underlying mechanistic reasoning to empower your experimental design.

Frequently Asked Questions (FAQs)

FAQ 1: My cyclization of a 3-amino-4-halopyridine with a carboxylic acid derivative is giving me a mixture of oxazolo[4,5-c] and oxazolo[5,4-b]pyridine isomers. How can I favor the desired [4,5-c] regiochemistry?

This is a classic and critical challenge in the synthesis of this scaffold. The formation of the undesired oxazolo[5,4-b]pyridine isomer arises from the competing nucleophilic attack of the exocyclic amino group versus the pyridine ring nitrogen on the electrophilic carbonyl species.

Underlying Causality: The regiochemical outcome is a delicate balance of electronic and steric factors, as well as reaction conditions. The pyridine ring nitrogen, while generally less nucleophilic than an amino group, can be activated under certain conditions. Conversely, the nucleophilicity of the 3-amino group can be modulated by substituents on the pyridine ring.

Troubleshooting and Solutions:

  • Choice of Coupling Reagent:

    • For favoring the [4,5-c] isomer: Strong dehydrating agents that promote the formation of an intermediate where the amino group's nucleophilicity is enhanced are often preferred. Reagents like polyphosphoric acid (PPA) or Eaton's reagent at elevated temperatures often favor the desired cyclization by promoting dehydration and intramolecular acylation of the more nucleophilic amino group.

    • For favoring the [5,4-b] isomer (to be avoided in this case): Highly reactive acylating agents in the presence of a base that can deprotonate the pyridine ring nitrogen might inadvertently lead to the undesired isomer.

  • Protecting Group Strategy: While it adds steps, protecting the pyridine ring nitrogen can be a definitive way to ensure the correct regioselectivity. However, the choice of protecting group and the conditions for its removal must be compatible with the rest of your molecule.

  • Microwave-Assisted Synthesis: High-temperature, short-reaction-time conditions achievable with microwave irradiation can sometimes favor one kinetic product over the other. It is worth exploring a matrix of temperatures and reaction times to optimize for the desired [4,5-c] isomer.

FAQ 2: I am attempting a palladium-catalyzed cross-coupling reaction on a pre-formed oxazolo[4,5-c]pyridine core, but I am seeing low yields and decomposition. What are the likely causes and how can I improve this?

The oxazolo[4,5-c]pyridine ring system can be sensitive to certain reaction conditions, and the fused oxazole ring can influence the reactivity of the pyridine moiety.

Underlying Causality:

  • Ligand Poisoning: The nitrogen atoms in the heterocyclic core can coordinate to the palladium catalyst, leading to catalyst deactivation or "poisoning."

  • Substrate Instability: Under harsh basic or high-temperature conditions, the oxazole ring can be susceptible to cleavage.

  • Poor Solubility: These heterocyclic systems can sometimes have poor solubility in common organic solvents, leading to heterogeneous reaction mixtures and inefficient catalysis.

Troubleshooting and Solutions:

ParameterRecommendationRationale
Ligand Choice Use electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.These ligands can stabilize the palladium center and outcompete the heterocyclic substrate for coordination, mitigating catalyst poisoning.
Base Selection Employ milder inorganic bases (e.g., K₃PO₄, Cs₂CO₃) over strong organic bases.This minimizes the risk of oxazole ring opening and other side reactions.
Solvent System Consider polar aprotic solvents like dioxane, THF, or DMF, or a mixture thereof.These solvents often provide better solubility for the substrate and reagents.
Temperature Control Start with lower reaction temperatures (e.g., 80-100 °C) and gradually increase if necessary.This helps to prevent thermal decomposition of the starting material and product.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling on a Halogenated Oxazolo[4,5-c]pyridine

  • To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the halo-oxazolo[4,5-c]pyridine (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Add the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Add the degassed solvent (e.g., dioxane/water mixture).

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

In-Depth Troubleshooting Guides

Guide 1: Regiocontrolled Functionalization of the Pyridine Ring

A common strategy is to functionalize the pyridine ring before the oxazole ring formation. However, directing electrophilic or nucleophilic substitution to a specific position can be challenging.

Scenario: Directing an Electrophile to the C6 Position

  • Problem: Electrophilic aromatic substitution on the oxazolo[4,5-c]pyridine core is sluggish and often leads to a mixture of products or no reaction.

  • Mechanistic Insight: The pyridine ring is generally electron-deficient and thus deactivated towards electrophilic attack. The fused oxazole ring can further modulate the electron density of the pyridine carbons.

  • Authoritative Grounding: It has been reported that the fused 2-aminooxazole ring can provide sufficient activation for electrophilic substitution to occur preferentially at the 6-position.[1]

  • Proposed Solution: Activating Groups: The introduction of an activating group, such as a 2-amino or 2-alkylamino substituent on the oxazole ring, can significantly enhance the nucleophilicity of the pyridine ring, directing electrophiles to the C6 position.[1]

G cluster_0 Electrophilic Substitution at C6 Start 2-Amino-oxazolo[4,5-c]pyridine Step1 Introduce Electrophile (e.g., NBS, HNO3/H2SO4) Start->Step1 Activation by 2-amino group Outcome Regiospecific substitution at C6 Step1->Outcome

Caption: Workflow for C6 Electrophilic Substitution.

Guide 2: Construction of the Oxazole Ring from a 3,4-Disubstituted Pyridine

Building the oxazole ring onto a pre-functionalized pyridine is a convergent and powerful approach.

  • Problem: You have a 3-amino-4-hydroxypyridine precursor and are struggling with the cyclization to form the oxazolo[4,5-c]pyridin-2(3H)-one.

  • Mechanistic Insight: This transformation requires the formation of a carbamate-like intermediate followed by intramolecular cyclization. The choice of the carbonyl source is critical for an efficient reaction.

  • Authoritative Grounding: A common and effective method for this cyclization is the use of 1,1'-carbonyldiimidazole (CDI).[2][3]

  • Proposed Solution: CDI-Mediated Cyclization

Experimental Protocol: Synthesis of Oxazolo[4,5-c]pyridin-2(3H)-one

  • Dissolve the 3-amino-4-pyridinol (1.0 equiv) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.[2]

  • Add 1,1'-carbonyldiimidazole (CDI) (1.1-1.2 equiv) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for a designated period (e.g., 2 hours), monitoring the reaction progress by TLC or LC-MS.[2]

  • Upon completion, the product may precipitate from the reaction mixture. If so, it can be collected by filtration.

  • Alternatively, the solvent can be removed under reduced pressure, and the residue can be purified by crystallization or column chromatography.

G cluster_1 CDI-Mediated Oxazole Formation Precursor 3-Amino-4-hydroxypyridine Reagent 1,1'-Carbonyldiimidazole (CDI) Precursor->Reagent Reaction Intermediate Activated Carbonyl Intermediate Reagent->Intermediate Product Oxazolo[4,5-c]pyridin-2(3H)-one Intermediate->Product Intramolecular Cyclization

Caption: CDI-Mediated Cyclization Pathway.

References

Technical Support Center: Overcoming Poor Solubility of 2-Methyloxazolo[4,5-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 2-methyloxazolo[4,5-c]pyridine scaffold is a privileged heterocyclic structure in modern medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including antimicrobial and anticancer agents.[1] However, a persistent challenge in the development of these derivatives is their inherently poor aqueous solubility. This limitation can severely hinder preclinical development, leading to low bioavailability, unreliable in-vitro assay results, and difficulties in formulation.[2]

This technical support guide provides researchers, scientists, and drug development professionals with a structured approach to diagnosing and overcoming the solubility challenges associated with this important class of compounds. We will move from foundational troubleshooting to advanced formulation strategies, explaining the scientific principles behind each technique.

Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most common initial questions and provides rapid, actionable advice.

Q1: My this compound derivative won't dissolve in my aqueous buffer for an in-vitro assay. What's the first thing I should try?

A1: Your first step is to assess the pH-solubility profile. The pyridine nitrogen in the core structure is basic and can be protonated.[3][4] Lowering the pH of your aqueous solution with a small amount of acid (e.g., 0.1 M HCl) can protonate this nitrogen, creating a pyridinium salt. These salts are generally much more water-soluble than the neutral form.[5][6] Conversely, if your derivative has an acidic functional group, increasing the pH with a base (e.g., 0.1 M NaOH) would be the appropriate first step.[4][7]

Q2: I tried adjusting the pH, but the solubility is still too low. What's a simple next step?

A2: The use of a water-miscible organic co-solvent is the next logical step.[8][9] Co-solvents work by reducing the overall polarity of the solvent system, which can better accommodate hydrophobic molecules.[9] For initial screening, small percentages (1-10% v/v) of DMSO, ethanol, or propylene glycol are excellent starting points.[8][10][11] Be mindful that high concentrations of organic solvents can sometimes interfere with biological assays.

Q3: Can I just sonicate my sample for a long time to force it into solution?

A3: While sonication can help break up solid particles and accelerate the dissolution of a compound that is kinetically slow to dissolve, it cannot increase the thermodynamic solubility limit. If your compound is truly poorly soluble, sonication will only create a fine suspension of particles that will likely precipitate over time, leading to inconsistent and non-reproducible assay results. It is a useful tool but not a solution for inherent insolubility.

Q4: My compound precipitates out of the assay medium when I add it from a DMSO stock. How can I prevent this?

A4: This is a classic problem of a compound "crashing out." It occurs when a highly concentrated DMSO stock is diluted into an aqueous buffer where the drug's solubility is much lower. To mitigate this, try the following:

  • Lower the stock concentration: Use a less concentrated DMSO stock so the final percentage of DMSO in the assay is higher, but still compatible with your system.

  • Use an intermediate dilution step: Instead of diluting directly into the final buffer, perform an intermediate dilution into a buffer containing a higher percentage of co-solvent or a solubilizing excipient before the final dilution.

  • Warm the assay medium: Gently warming the buffer (e.g., to 37°C) can sometimes increase the solubility enough to prevent precipitation during the experiment.

Part 2: In-Depth Troubleshooting & Experimental Guides

When basic troubleshooting is insufficient, a more systematic approach is required. This section provides detailed protocols for characterizing and improving the solubility of your derivatives.

Guide 1: Systematic Solubility Screening Workflow

This workflow provides a logical progression for identifying an appropriate solvent system for your compound.

Solubility_Workflow start Start: Poorly Soluble This compound Derivative ph_adjust Protocol 1: pH Adjustment (0.1 M HCl / 0.1 M NaOH) start->ph_adjust ph_success Solubility Achieved? (Target Concentration) ph_adjust->ph_success cosolvent Protocol 2: Co-solvent Screening (DMSO, EtOH, PEG 400) ph_success->cosolvent No end_success Proceed with Formulated Compound ph_success->end_success Yes cosolvent_success Solubility Achieved? cosolvent->cosolvent_success complexation Protocol 3: Complexation Agents (Cyclodextrins) cosolvent_success->complexation No cosolvent_success->end_success Yes complexation_success Solubility Achieved? complexation->complexation_success advanced Advanced Strategies: (Solid Dispersions, Nanomilling) complexation_success->advanced No complexation_success->end_success Yes end_fail Consider Structural Modification (Med. Chem.) advanced->end_fail

Caption: Decision workflow for systematic solubility enhancement.

Protocol 1: pH-Dependent Solubility Assessment

Objective: To determine if the compound's solubility can be significantly improved by ionization.

Materials:

  • This compound derivative

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 0.1 M HCl

  • 0.1 M NaOH

  • Vials, magnetic stirrer, pH meter

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Step-by-Step Procedure:

  • Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).

  • Add an excess amount of the solid compound to a fixed volume of each buffer in separate vials. Ensure enough solid is added so that some remains undissolved at equilibrium.

  • Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, filter the samples (using a 0.22 µm syringe filter compatible with your solvent) or centrifuge at high speed to pellet the undissolved solid.

  • Carefully collect the supernatant and quantify the concentration of the dissolved compound using a validated analytical method.

  • Plot the measured solubility (e.g., in µg/mL) against the pH.

Interpreting the Results: A significant increase in solubility at low pH indicates that your compound is basic and forms a soluble salt. This is the expected behavior for compounds containing a pyridine ring.[7] This data is crucial for deciding if a simple acidic formulation is a viable path forward.

Protocol 2: Co-solvent Screening for Enhanced Solubilization

Objective: To identify an effective co-solvent and determine the minimum concentration required to achieve the target solubility.

Materials:

  • Compound of interest

  • Primary solvent (e.g., water, PBS pH 7.4)

  • Co-solvents: Dimethyl sulfoxide (DMSO), Ethanol (EtOH), Polyethylene glycol 400 (PEG 400), Propylene glycol (PG)[8]

  • Standard lab equipment for mixing and analysis

Step-by-Step Procedure:

  • Prepare stock solutions of your co-solvents.

  • In separate vials, prepare a series of solvent systems with increasing concentrations of each co-solvent (e.g., 1%, 5%, 10%, 20%, 50% v/v in the primary solvent).

  • Add an excess amount of your solid compound to each vial.

  • Follow steps 3-5 from Protocol 1 to determine the equilibrium solubility in each co-solvent mixture.

  • Plot solubility against the percentage of co-solvent for each agent tested.

Data Summary: Co-Solvent Selection Guide

Co-SolventTypical Starting % (v/v)Mechanism of ActionKey Considerations
DMSO 1-10%Highly polar aprotic; disrupts crystal lattice.[9]Potential for cytotoxicity in some cell-based assays at >0.5%.
Ethanol 5-20%Reduces solvent polarity; good for H-bonding.[11]Can cause protein precipitation at higher concentrations.
PEG 400 10-50%Water-miscible polymer; good safety profile.[11]Can increase viscosity significantly.
Propylene Glycol 10-40%Common pharmaceutical excipient; low toxicity.[9]Less potent solubilizer than DMSO for some compounds.

Part 3: Advanced Solubilization Strategies

If pH and co-solvent adjustments are insufficient, more advanced formulation techniques may be necessary, particularly for in-vivo studies or drug product development.

Strategy 1: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12] They can encapsulate poorly soluble "guest" molecules, like your derivative, forming an inclusion complex that has significantly higher aqueous solubility.[13][14]

Cyclodextrin_Complex cluster_0 In Aqueous Solution drug Poorly Soluble Derivative (Hydrophobic) complex Soluble Inclusion Complex drug->complex Encapsulation cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cd->complex

Caption: Mechanism of cyclodextrin-mediated solubilization.

Commonly Used Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used in pharmaceutical formulations due to its high water solubility and excellent safety profile.[13]

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): Anionic derivative that can form strong complexes, often used in intravenous formulations.[5]

A phase-solubility study is the standard method to assess the effectiveness of cyclodextrins. This involves measuring the drug's solubility in aqueous solutions containing increasing concentrations of the cyclodextrin.

Strategy 2: Amorphous Solid Dispersions (ASDs)

Most poorly soluble compounds exist in a highly ordered, stable crystalline state.[15] Significant energy is required to break this crystal lattice before the molecule can dissolve. An ASD is a strategy where the crystalline active pharmaceutical ingredient (API) is converted into a high-energy, amorphous form by dispersing it within a carrier, usually a polymer.[5][15] This amorphous state lacks a crystal lattice, allowing it to dissolve much more readily.

Common ASD Polymers:

  • Polyvinylpyrrolidone (PVP)

  • Hydroxypropyl methylcellulose (HPMC)

  • Soluplus®

Preparation Methods:

  • Solvent Evaporation/Spray Drying: The API and polymer are dissolved in a common solvent, which is then rapidly removed, trapping the API in an amorphous state within the polymer matrix.

  • Hot Melt Extrusion: The API and polymer are mixed and heated until molten, then extruded. This solvent-free method is advantageous for scaling up.

Strategy 3: Particle Size Reduction (Micronization & Nanonization)

The dissolution rate of a drug is directly proportional to its surface area, as described by the Noyes-Whitney equation.[5] Reducing the particle size of the compound dramatically increases the surface-area-to-volume ratio, which can significantly enhance the dissolution rate.[8][15]

  • Micronization: Reduces particle size to the micron range (1-10 µm).

  • Nanonization (Nanosuspensions): Reduces particle size to the sub-micron range (<1000 nm), which can also increase the saturation solubility.[15] This is achieved through techniques like wet bead milling or high-pressure homogenization.[10]

Conclusion

Overcoming the poor solubility of this compound derivatives is a critical step in advancing them through the drug discovery and development pipeline. A systematic approach, beginning with fundamental techniques like pH modification and co-solvent screening, is essential. For more challenging compounds, advanced strategies such as cyclodextrin complexation, amorphous solid dispersions, and particle size reduction offer powerful solutions.[15][16][17] By understanding the underlying physicochemical principles and applying the structured methodologies outlined in this guide, researchers can successfully formulate these promising therapeutic agents for robust preclinical evaluation.

References

optimization of reaction conditions for 2-Methyloxazolo[4,5-c]pyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methyloxazolo[4,5-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for this important synthetic transformation. The following content is structured in a question-and-answer format to directly address common challenges encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and straightforward method for the synthesis of this compound is the cyclocondensation of 4-amino-3-hydroxypyridine with acetic anhydride.[1] This reaction involves the acetylation of the amino and/or hydroxyl group, followed by an intramolecular cyclization with subsequent dehydration to form the oxazole ring.

Q2: What is the underlying mechanism of this reaction?

The reaction proceeds through a multi-step mechanism. Initially, acetic anhydride acetylates the more nucleophilic amino group of 4-amino-3-hydroxypyridine to form an acetamido intermediate.[2] This is followed by intramolecular cyclization, where the hydroxyl group attacks the carbonyl carbon of the acetyl group. Finally, a dehydration step yields the aromatic this compound. The use of pyridine as a base can facilitate the acyl transfer and neutralize the acetic acid byproduct.[2]

Q3: What are the expected yield and purity for this synthesis?

The yield and purity of this compound can vary significantly depending on the reaction conditions. While specific yields for this exact compound are not extensively reported in publicly available literature, analogous reactions for similar heterocyclic systems suggest that yields can range from moderate to good.[3] Purity is often the main challenge, with potential side products requiring careful purification.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Problem 1: Low or No Product Yield

Q: I am getting a very low yield of my desired this compound, or no product at all. What are the possible causes and how can I fix this?

A: Low or no product yield can stem from several factors, from the quality of starting materials to suboptimal reaction conditions.

Possible Causes and Solutions:

  • Poor Quality of Starting Materials:

    • 4-Amino-3-hydroxypyridine: This starting material can be susceptible to oxidation and degradation. Ensure it is pure and stored under an inert atmosphere if necessary.[1] Consider purification of the starting material by recrystallization or column chromatography if its purity is questionable.

    • Acetic Anhydride: Acetic anhydride can hydrolyze to acetic acid over time, especially when exposed to atmospheric moisture. Use a fresh bottle of acetic anhydride or distill it before use.

  • Suboptimal Reaction Temperature:

    • The cyclization and dehydration steps require sufficient thermal energy. If the reaction temperature is too low, the reaction may not proceed to completion. Conversely, excessively high temperatures can lead to decomposition of the starting material or product.[4]

    • Optimization: Perform small-scale reactions at a range of temperatures (e.g., 80°C, 100°C, 120°C) to determine the optimal condition for your specific setup. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Insufficient Reaction Time:

    • The reaction may require a longer time to go to completion. Monitor the reaction progress over time to ensure the starting material is fully consumed.

  • Incomplete Cyclization/Dehydration:

    • The formation of the oxazole ring is a critical step. If the intermediate acetamido alcohol is stable, it may not cyclize efficiently. The addition of a dehydrating agent or a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) can sometimes promote this step, but care must be taken to avoid unwanted side reactions.

Problem 2: Formation of Side Products and Impurities

Q: My crude product shows multiple spots on TLC, indicating the presence of impurities. What are the likely side products and how can I minimize their formation?

A: The primary challenge in this synthesis is often the formation of side products due to the presence of two nucleophilic groups on the starting material.

Common Side Products:

  • N-acetylated Intermediate (4-acetamido-3-hydroxypyridine): The amino group is generally more nucleophilic than the hydroxyl group, leading to preferential N-acetylation.[2] If the subsequent cyclization is slow, this intermediate can be a major impurity.

  • O-acetylated byproduct (4-amino-3-acetoxypyridine): While less likely to be the major initial product, some O-acetylation can occur.

  • Di-acetylated byproduct (4-acetamido-3-acetoxypyridine): Under forcing conditions or with a large excess of acetic anhydride, both the amino and hydroxyl groups can be acetylated.

  • Polymeric materials: At high temperatures, pyridine-containing compounds can sometimes lead to the formation of dark, polymeric tars.

Strategies to Minimize Side Products:

  • Control of Stoichiometry: Use a slight excess (e.g., 1.1-1.5 equivalents) of acetic anhydride. A large excess can promote di-acetylation.

  • Temperature and Reaction Time Optimization: As mentioned earlier, finding the "sweet spot" for temperature and time is crucial. Over-heating or prolonged reaction times can lead to decomposition and polymer formation.[4]

  • Use of a Catalyst: While not always necessary, a catalyst can sometimes improve the selectivity and rate of the desired cyclization. Lewis acids or protic acids can be explored cautiously.

Problem 3: Difficulty in Product Purification

Q: I am struggling to isolate pure this compound from the reaction mixture. What are the recommended purification methods?

A: The choice of purification method will depend on the nature of the impurities. A combination of techniques is often necessary.

Recommended Purification Protocol:

  • Initial Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully quench the excess acetic anhydride by slowly adding the reaction mixture to a cold, saturated solution of sodium bicarbonate or sodium carbonate. Be cautious as this will generate CO2 gas.

    • Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Removal of Pyridine (if used as a solvent/base):

    • If pyridine was used, it can often be removed by co-evaporation with toluene under reduced pressure.

    • Alternatively, an acidic wash (e.g., with 1M HCl) can be used to protonate the pyridine, making it water-soluble and easily removed in the aqueous layer. However, be mindful of the potential for hydrolysis of the oxazole ring under strongly acidic conditions.[5]

  • Column Chromatography:

    • This is often the most effective method for separating the desired product from closely related impurities.

    • Stationary Phase: Silica gel is a common choice.

    • Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point for elution. The optimal solvent system should be determined by TLC analysis.

  • Recrystallization:

    • If a solid product is obtained after chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can further enhance purity.

Experimental Protocols

General Synthesis of this compound

Materials:

  • 4-Amino-3-hydroxypyridine[1]

  • Acetic Anhydride

  • Pyridine (optional, as a base/solvent)

  • Toluene (for co-evaporation)

  • Saturated Sodium Bicarbonate Solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

  • Hexanes, Ethyl Acetate for chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-amino-3-hydroxypyridine (1 equivalent) in pyridine (if used).

  • Slowly add acetic anhydride (1.2 equivalents) to the solution.

  • Heat the reaction mixture to reflux (or the optimized temperature) and monitor the progress by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Remove the pyridine by co-evaporation with toluene under reduced pressure.

  • Carefully add the residue to a saturated solution of sodium bicarbonate and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary

ParameterRecommended Range/ValueRationale
Temperature 80 - 120 °CTo provide sufficient energy for cyclization and dehydration without causing decomposition.[4]
Reaction Time 2 - 24 hoursDependent on temperature and scale; monitor by TLC/LC-MS.
Acetic Anhydride 1.1 - 1.5 equivalentsA slight excess drives the reaction to completion, while a large excess can lead to side products.
Solvent Pyridine or a high-boiling inert solventPyridine can act as both a base and a solvent.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start 4-Amino-3-hydroxypyridine + Acetic Anhydride reaction Heating and Reflux start->reaction quench Quench with NaHCO3 reaction->quench extract Extract with Ethyl Acetate quench->extract dry Dry and Concentrate extract->dry chromatography Column Chromatography dry->chromatography recrystallization Recrystallization (optional) chromatography->recrystallization product Pure this compound recrystallization->product

Caption: General workflow for the synthesis and purification of this compound.

References

troubleshooting byproduct formation in oxazolo[4,5-c]pyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Oxazolo[4,5-c]pyridine Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for oxazolo[4,5-c]pyridine synthesis. This guide is designed to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during the synthesis of this important heterocyclic scaffold. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you navigate the complexities of your synthetic routes and minimize byproduct formation.

Section 1: Understanding the Core Synthesis and Potential Pitfalls

The synthesis of the oxazolo[4,5-c]pyridine core typically involves the cyclization of a 3-amino-4-hydroxypyridine derivative with a suitable one-carbon synthon.[1] While several methods exist, a common approach is the condensation with a carboxylic acid or its derivative, often under dehydrating conditions.

The general reaction scheme is as follows:

Caption: General synthetic route to the oxazolo[4,5-c]pyridine scaffold.

However, the apparent simplicity of this transformation belies the potential for several side reactions that can significantly impact yield and purity. Understanding these potential pitfalls is the first step in effective troubleshooting.

Section 2: Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the synthesis of oxazolo[4,5-c]pyridines in a question-and-answer format.

Q1: My reaction is not proceeding to completion, and I'm recovering significant amounts of starting material. What are the likely causes?

A1: Incomplete conversion is a frequent issue and can often be attributed to the following:

  • Insufficient Dehydration: The cyclization step involves the removal of water. If the dehydrating agent is not effective or used in insufficient quantities, the equilibrium will not favor product formation.[2]

    • Troubleshooting:

      • Ensure your solvent is anhydrous, especially if using a non-azeotropic solvent.

      • Consider using a Dean-Stark apparatus if your solvent forms an azeotrope with water (e.g., toluene).

      • Increase the equivalents of your dehydrating agent (e.g., polyphosphoric acid (PPA) or Eaton's reagent).

  • Suboptimal Reaction Temperature: The reaction may require higher temperatures to overcome the activation energy barrier for cyclization.[2]

    • Troubleshooting:

      • Gradually increase the reaction temperature while monitoring for product formation and decomposition by TLC or LC-MS.

  • Poor Reagent Purity: Impurities in your starting materials can inhibit the reaction.

    • Troubleshooting:

      • Verify the purity of your 3-amino-4-hydroxypyridine and carboxylic acid starting materials by NMR or melting point analysis.

      • Recrystallize or purify starting materials if necessary.

Q2: I'm observing a major byproduct with a similar polarity to my desired product, making purification difficult. What could this byproduct be?

A2: A common byproduct in this synthesis is the formation of a bis-acylated intermediate or a rearranged product.

  • Bis-acylation: The amino group of the starting material can be acylated twice, especially if an excess of the acylating agent is used.

    • Identification: This byproduct will have a significantly higher molecular weight corresponding to the addition of two acyl groups. Mass spectrometry is the best tool for confirmation.

    • Troubleshooting:

      • Use a stoichiometric amount of the carboxylic acid or acylating agent.

      • Slowly add the acylating agent to the reaction mixture to avoid localized high concentrations.

  • Regioisomeric Byproducts: If the pyridine ring has other nucleophilic sites, cyclization can occur at an alternative position, leading to a regioisomer.

    • Identification: 1D and 2D NMR techniques (such as NOESY or HMBC) are essential for elucidating the connectivity and confirming the correct isomer.

  • Product Decomposition: The desired oxazolo[4,5-c]pyridine may be unstable under the reaction conditions, leading to degradation products.[3]

    • Troubleshooting:

      • Monitor the reaction progress over time to identify the point at which product degradation begins.

      • Consider milder reaction conditions, such as a lower temperature or a less harsh dehydrating agent.

Q3: My reaction mixture is turning dark, and I'm getting a lot of baseline material on my TLC plate. What's happening?

A3: The formation of dark, tar-like substances is often indicative of polymerization or extensive decomposition of starting materials or products.[4]

  • Potential Causes:

    • Excessively High Temperatures: Pushing the reaction temperature too high can lead to uncontrolled side reactions and decomposition.

    • Presence of Oxygen: Air-sensitive intermediates may be prone to oxidation, leading to colored impurities.

    • Strongly Acidic Conditions: While acid catalysis is often necessary, overly harsh acidic conditions can promote unwanted side reactions.[2]

  • Troubleshooting Workflow:

    G start Dark Tar Formation Observed temp Reduce Reaction Temperature start->temp inert Implement Inert Atmosphere (N2 or Ar) start->inert acid Screen Milder Acid Catalysts start->acid monitor Monitor by TLC/LC-MS temp->monitor inert->monitor acid->monitor

Q4: I'm having trouble with the final purification step. My product seems to be sticking to the silica gel column.

A4: The basic nitrogen of the pyridine ring can interact strongly with the acidic silica gel, leading to poor recovery and streaking on the column. [5]

  • Troubleshooting:

    • Neutralize the Silica Gel: Pre-treat the silica gel with a small amount of a non-nucleophilic base, such as triethylamine (typically 0.5-1% v/v in the eluent).

    • Alternative Stationary Phases: Consider using a different stationary phase, such as alumina (basic or neutral) or a polymer-based support.

    • Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method that avoids chromatography altogether. [5]

Section 3: Experimental Protocols for Byproduct Minimization

To provide a practical framework, here are detailed protocols for key experiments aimed at minimizing byproduct formation.

Protocol 1: Optimization of Reaction Conditions

This protocol outlines a systematic approach to optimizing the reaction conditions to favor the formation of the desired oxazolo[4,5-c]pyridine.

Table 1: Reaction Condition Optimization Parameters

ParameterRange to InvestigateRationale
Temperature Room Temp to RefluxTo find the optimal balance between reaction rate and byproduct formation. [2]
Solvent Toluene, Xylene, DMF, DMAcSolvents with higher boiling points can facilitate dehydration. [2]
Dehydrating Agent PPA, PPSE, Eaton's ReagentVarying the strength of the dehydrating agent can impact selectivity. [1]
Concentration 0.1 M to 1 MHigh dilution can sometimes disfavor intermolecular side reactions. [2]

Step-by-Step Methodology:

  • Set up a parallel array of small-scale reactions (e.g., in a Radleys Carousel or similar apparatus).

  • To each reaction vessel, add the 3-amino-4-hydroxypyridine (1.0 eq) and the carboxylic acid (1.1 eq).

  • Add the chosen solvent to achieve the desired concentration.

  • Add the dehydrating agent (e.g., PPA, 2.0 eq).

  • Stir the reactions under an inert atmosphere at the designated temperatures.

  • Monitor the progress of each reaction by TLC or LC-MS at regular intervals (e.g., 1, 3, 6, and 24 hours).

  • Quench the reactions by carefully pouring them into a cooled, basic aqueous solution (e.g., saturated NaHCO₃).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Analyze the crude product mixtures by LC-MS or ¹H NMR to determine the ratio of product to byproduct.

Protocol 2: Identification of an Unknown Byproduct

This protocol provides a logical workflow for the isolation and characterization of an unknown byproduct.

Caption: Workflow for byproduct identification.

Step-by-Step Methodology:

  • Isolation:

    • Perform flash column chromatography on the crude reaction mixture, carefully collecting all fractions.

    • If the byproduct is inseparable from the product by standard silica gel chromatography, consider reverse-phase chromatography or preparative TLC.

  • Characterization:

    • Obtain a high-resolution mass spectrum (HRMS) to determine the exact mass and elemental composition of the byproduct.

    • Acquire ¹H and ¹³C NMR spectra to identify the types and number of protons and carbons.

    • If the structure is not immediately obvious, run 2D NMR experiments (COSY, HSQC, HMBC) to establish connectivity between atoms.

  • Structure Elucidation:

    • Use the combined data from mass spectrometry and NMR to propose a structure for the byproduct.

    • Compare the proposed structure to potential side products based on the reaction mechanism.

Section 4: Concluding Remarks

Troubleshooting byproduct formation in oxazolo[4,5-c]pyridine synthesis requires a systematic and logical approach. By understanding the potential side reactions and carefully optimizing reaction conditions, researchers can significantly improve the yield and purity of their desired products. This guide provides a foundational framework for addressing common challenges, but it is important to remember that each specific substrate may present unique difficulties. Careful observation, diligent monitoring, and thorough characterization are the cornerstones of successful synthetic chemistry.

References

Navigating the Synthesis of 2-Methyloxazolo[4,5-c]pyridine: A Technical Support Guide for Scale-Up Challenges

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The successful scale-up of heterocyclic compounds is a critical juncture in the journey from laboratory discovery to pharmaceutical reality. 2-Methyloxazolo[4,5-c]pyridine, a key scaffold in medicinal chemistry, presents a unique set of challenges when transitioning from bench-scale synthesis to larger-scale production. This technical support center provides a comprehensive guide to troubleshooting common issues and answers frequently asked questions, ensuring a smoother and more efficient scale-up process.

I. Overview of the Synthetic Landscape

The most prevalent and industrially viable route to this compound involves the cyclization of 4-amino-3-hydroxypyridine with a suitable acetylating agent. While seemingly straightforward, this transformation is fraught with potential pitfalls, particularly as the reaction volume increases. Understanding the underlying chemistry is paramount to overcoming these hurdles.

A common synthetic approach involves the reaction of 4-amino-3-hydroxypyridine with acetic anhydride or a related acetyl equivalent. The reaction proceeds via an initial N-acetylation of the amino group, followed by an intramolecular cyclization with the adjacent hydroxyl group to form the oxazole ring.

Synthesis of this compound 4-Amino-3-hydroxypyridine 4-Amino-3-hydroxypyridine Intermediate N-acetylated intermediate 4-Amino-3-hydroxypyridine->Intermediate N-acetylation Acetic Anhydride Acetic Anhydride Acetic Anhydride->Intermediate This compound This compound Intermediate->this compound Intramolecular cyclization

Caption: General synthetic scheme for this compound.

II. Troubleshooting Guide: A-Q&A Approach

This section addresses specific problems that may arise during the scale-up synthesis of this compound.

Q1: My reaction yield has dropped significantly upon scaling up from a 1g to a 100g scale. What are the likely causes and how can I mitigate this?

A1: A decrease in yield upon scale-up is a common and multifaceted issue. Several factors could be at play:

  • Inefficient Heat Transfer: Larger reaction volumes have a lower surface-area-to-volume ratio, leading to less efficient heat transfer. This can result in localized overheating or "hot spots," which can promote side reactions and decomposition of both starting materials and the product.

    • Troubleshooting:

      • Mechanical Stirring: Ensure vigorous and efficient mechanical stirring to maintain a homogeneous temperature throughout the reaction vessel.

      • Controlled Addition: Add reagents, especially exothermic ones like acetic anhydride, slowly and in a controlled manner to manage the reaction temperature.

      • Jacketed Reactor: Utilize a jacketed reactor with a reliable temperature control unit to maintain the desired reaction temperature.

  • Incomplete Mixing: Inadequate mixing can lead to localized high concentrations of reagents, which can favor the formation of byproducts.

    • Troubleshooting:

      • Baffle Installation: If not already present, consider installing baffles in the reactor to improve mixing efficiency.

      • Impeller Design: The type and speed of the impeller should be appropriate for the viscosity and volume of the reaction mixture.

  • Changes in Reaction Kinetics: The kinetics of the reaction can be influenced by the scale. What works well in a small flask may not translate directly to a large reactor.

    • Troubleshooting:

      • Reaction Profiling: Conduct a thorough reaction profiling study at the larger scale to understand the reaction kinetics and identify the optimal reaction time and temperature.

Q2: I am observing a significant amount of a dark, tar-like substance in my crude product. What is this and how can I prevent its formation?

A2: The formation of dark, insoluble byproducts is often due to polymerization or decomposition reactions, which are exacerbated at higher temperatures.

  • Causality: Acetic anhydride can undergo self-condensation, especially at elevated temperatures, leading to the formation of polymeric materials.[1] Additionally, the starting material, 4-amino-3-hydroxypyridine, can be susceptible to oxidative degradation.

  • Prevention Strategies:

    • Strict Temperature Control: Maintain the reaction temperature as low as feasible while ensuring a reasonable reaction rate.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of the starting material.

    • Use of a Milder Acetylating Agent: Consider using a less aggressive acetylating agent, such as triethyl orthoacetate, which can sometimes lead to cleaner reactions, albeit potentially at a slower rate. A patent for a similar compound, 6-bromo-2-methyloxazolo[4,5-b]pyridine, describes a procedure using triethyl orthoacetate with p-toluenesulfonic acid as a catalyst.[2]

Q3: My final product is difficult to purify by crystallization. What are some effective purification strategies for large-scale batches?

A3: Purification can be a major bottleneck in scale-up. If direct crystallization is proving ineffective, a multi-step approach may be necessary.

  • Initial Work-up:

    • Aqueous Wash: After the reaction is complete, quenching the reaction mixture with water and extracting the product into a suitable organic solvent is a common first step. This helps to remove water-soluble impurities.

    • Base Wash: A wash with a mild aqueous base (e.g., sodium bicarbonate solution) can help to remove any residual acidic impurities.

  • Crystallization Optimization:

    • Solvent Screening: A systematic solvent screening is crucial. A good crystallization solvent system will have high solubility for the product at elevated temperatures and low solubility at lower temperatures. A mixture of solvents (e.g., ethanol/water, ethyl acetate/heptane) often provides better results than a single solvent.

    • Seeding: Using a small amount of pure product as a seed crystal can promote crystallization and lead to a more uniform crystal size.

    • Controlled Cooling: Slow and controlled cooling of the saturated solution is essential for the formation of large, pure crystals. Rapid cooling can lead to the precipitation of impurities along with the product.

  • Alternative Purification Methods:

    • Slurry Wash: If the product precipitates out of the reaction mixture, a slurry wash with a suitable solvent can be an effective way to remove impurities without the need for a full dissolution and recrystallization.

    • Chromatography: While often a last resort for large-scale purification due to cost and solvent consumption, column chromatography using silica gel or a more specialized stationary phase may be necessary to achieve the desired purity.[3]

Q4: What are the key safety considerations when scaling up the synthesis of this compound?

A4: Safety is paramount in any chemical synthesis, and the risks can be amplified at a larger scale.

  • Thermal Hazards:

    • Exothermicity: The reaction between an amine and an anhydride is typically exothermic. A differential scanning calorimetry (DSC) study of the reaction mixture is highly recommended to understand the thermal profile and identify any potential for a runaway reaction.

    • Decomposition: The thermal stability of the starting materials, intermediates, and final product should be evaluated to determine safe operating temperatures. Some fused heterocyclic compounds can be energetic materials with significant decomposition temperatures.[4]

  • Chemical Hazards:

    • Acetic Anhydride: Acetic anhydride is corrosive and a lachrymator. Appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, is essential. Work should be conducted in a well-ventilated fume hood.

    • Solvent Handling: Large volumes of flammable organic solvents pose a fire risk. Ensure that all equipment is properly grounded and that there are no ignition sources in the vicinity.

  • Pressure Build-up: If the reaction is conducted in a closed system, there is a potential for pressure build-up due to the evolution of gases or an uncontrolled exotherm. The reactor should be equipped with a pressure relief system.

III. Frequently Asked Questions (FAQs)

Q: What are the critical quality attributes of the starting material, 4-amino-3-hydroxypyridine?

A: The purity of the starting material is critical for a successful and reproducible synthesis. Key quality attributes to consider include:

  • Purity: Assay by HPLC or another suitable method should be ≥98%.

  • Impurities: The presence of isomeric impurities (e.g., 2-amino-3-hydroxypyridine or 3-amino-2-hydroxypyridine) can lead to the formation of undesired regioisomers of the final product.

  • Water Content: The presence of water can consume the acetylating agent and lead to lower yields.

Q: Are there any alternative synthetic routes to this compound?

A: While the cyclization of 4-amino-3-hydroxypyridine is the most common route, other methods have been reported for related oxazolopyridine systems. These include:

  • From 2-chloro-3-nitropyridines: A multi-step synthesis starting from readily available 2-chloro-3-nitropyridines has been developed for the synthesis of isoxazolo[4,5-b]pyridines, which could potentially be adapted.[4]

  • Palladium-catalyzed cross-coupling reactions: For more complex, substituted oxazolopyridines, palladium-catalyzed cross-coupling reactions have been employed to build the desired molecular framework.

Q: What analytical techniques are most suitable for monitoring the reaction progress and assessing the purity of the final product?

A: A combination of analytical techniques is recommended:

  • Thin-Layer Chromatography (TLC): A quick and simple method for monitoring the disappearance of starting materials and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis of the reaction mixture and for determining the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the final product and identifying any major impurities.

  • Mass Spectrometry (MS): Useful for confirming the molecular weight of the product and for identifying unknown impurities.

IV. Experimental Protocols

Protocol 1: Laboratory-Scale Synthesis of this compound

  • To a stirred solution of 4-amino-3-hydroxypyridine (1.0 g, 9.08 mmol) in pyridine (10 mL) under a nitrogen atmosphere, add acetic anhydride (1.02 mL, 10.9 mmol) dropwise at 0-5 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water (50 mL).

  • Extract the product with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Scale-Up Work-up and Crystallization

  • Upon completion of the reaction (as monitored by HPLC), cool the reaction mixture to 20-25 °C.

  • Slowly add water to the reaction mixture to quench the excess acetic anhydride, maintaining the temperature below 40 °C.

  • Adjust the pH of the mixture to 7-8 with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product into a suitable organic solvent (e.g., ethyl acetate).

  • Perform aqueous washes to remove water-soluble impurities.

  • Concentrate the organic layer to a smaller volume.

  • Add an anti-solvent (e.g., heptane) to induce crystallization.

  • Cool the mixture slowly to 0-5 °C and hold for several hours to maximize crystal formation.

  • Filter the solid product, wash with a cold solvent mixture, and dry under vacuum.

V. Data Presentation

Table 1: Recommended Solvent Systems for Crystallization

Solvent SystemRatio (v/v)Observations
Ethanol/Water1:1 to 3:1Good for obtaining crystalline solid, may require slow cooling.
Ethyl Acetate/Heptane1:2 to 1:5Effective for precipitating the product from the reaction extract.
Isopropanol-Can be a good single-solvent system for recrystallization.

VI. Visualizations

Troubleshooting_Workflow cluster_Problem Problem Identification cluster_Analysis Root Cause Analysis cluster_Solution Corrective Actions Low_Yield Low Yield Heat_Transfer Poor Heat Transfer Low_Yield->Heat_Transfer Mixing Inefficient Mixing Low_Yield->Mixing Impurity_Formation Impurity Formation Impurity_Formation->Heat_Transfer Side_Reactions Side Reactions Impurity_Formation->Side_Reactions Purification_Issues Purification Issues Solubility Poor Solubility Profile Purification_Issues->Solubility Optimize_Stirring Optimize Stirring/ Baffles Heat_Transfer->Optimize_Stirring Controlled_Addition Controlled Reagent Addition Heat_Transfer->Controlled_Addition Mixing->Optimize_Stirring Inert_Atmosphere Use Inert Atmosphere Side_Reactions->Inert_Atmosphere Solvent_Screening Solvent Screening for Crystallization Solubility->Solvent_Screening

Caption: Troubleshooting workflow for scale-up synthesis.

VII. References

  • INSIGHT INTO NOVEL CYCLIZATION REACTIONS USING ACETIC ANHYDRIDE IN THE PRESENCE OF 4-DIMETHYLAMINOPYRIDINE. HETEROCYCLES, Vol. 36, No. 2, 1993. --INVALID-LINK--

  • Synthesis and thermal behavior of a fused, tricyclic pyridine-based energetic material:4-amino-5-nitro-[1][4][5]oxadiazolo[3,4-e]tetrazolo[1,5-a]pyridine-3-oxide. ResearchGate. --INVALID-LINK--

  • This compound-4-thiol. Smolecule. --INVALID-LINK--

  • Synthesis of Triazolo[4′,5′:4,5]furo[2,3-c]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction. ACS Omega. --INVALID-LINK--

  • Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. Beilstein Journal of Organic Chemistry. --INVALID-LINK--

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules. --INVALID-LINK--

  • Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Monatshefte für Chemie - Chemical Monthly. --INVALID-LINK--

  • 6-BROMO-2-METHYLOXAZOLO[4,5-B]PYRIDINE synthesis. ChemicalBook. --INVALID-LINK--

References

degradation pathways of 2-Methyloxazolo[4,5-c]pyridine in biological assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methyloxazolo[4,5-c]pyridine and its analogs. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this heterocyclic scaffold. Here, we address common challenges related to compound stability and degradation in biological assays, providing troubleshooting guides, FAQs, and validated protocols to ensure the integrity and reproducibility of your experimental data.

Section 1: Frequently Asked Questions (FAQs) - Stability and Handling

This section covers foundational questions about the chemical nature and proper handling of this compound to prevent premature degradation.

Q1: What are the primary chemical liabilities of the this compound scaffold?

A1: The this compound core possesses several potential sites for chemical and metabolic degradation. The fused oxazole and pyridine rings create a unique electronic environment. Key liabilities include:

  • Oxazole Ring Opening: The oxazole ring can be susceptible to hydrolysis under strongly acidic or basic conditions, although it is generally more stable than a furan ring.[1]

  • Pyridine Ring N-Oxidation: The nitrogen atom in the pyridine ring is a primary site for Phase I metabolism, leading to the formation of an N-oxide metabolite.[2][3] This is a common metabolic pathway for many pyridine-containing drugs.[3][4]

  • Oxidation of the Methyl Group: The 2-methyl group is a potential site for oxidation by cytochrome P450 (CYP) enzymes, leading to the formation of a primary alcohol (hydroxymethyl derivative), which can be further oxidized to an aldehyde and a carboxylic acid.

  • Aromatic Hydroxylation: The pyridine ring, though electron-deficient, can undergo CYP-mediated oxidation to form various hydroxylated regioisomers.

Q2: How should I prepare stock solutions of this compound to maximize stability?

A2: For maximum stability, prepare stock solutions in a non-protic, anhydrous solvent such as DMSO or DMA at a high concentration (e.g., 10-50 mM). Aliquot these solutions into single-use volumes in amber vials and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can introduce moisture and accelerate degradation. Before use, allow the aliquot to equilibrate to room temperature before opening to prevent condensation.

Q3: My compound seems to be degrading in my aqueous assay buffer even before I add any biological components. What could be the cause?

A3: This suggests chemical instability in your assay buffer. The most common culprits are pH and light.

  • pH-Mediated Hydrolysis: The oxazole ring may be sensitive to pH extremes. Prepare your buffer fresh and verify its pH. Run a simple stability test by incubating your compound in the buffer at 37°C for the duration of your experiment (e.g., 0, 1, 2, 4 hours) and analyzing the remaining parent compound by LC-MS.

  • Photodegradation: Heteroaromatic systems can sometimes be light-sensitive. Protect your solutions from light by using amber vials and minimizing exposure during experimental setup.

Section 2: Troubleshooting Unexpected Results in In Vitro Assays

This section provides a scenario-based approach to diagnosing and solving common issues encountered during in vitro ADME assays.

Q4: My compound shows extremely rapid loss (>90%) within 15 minutes in my human liver microsome (HLM) stability assay. Is this rapid metabolism, or could it be an artifact?

A4: While very rapid metabolism is possible, such high clearance warrants a systematic investigation to rule out experimental artifacts.

Causality Check: The goal of this assay is typically to measure CYP-mediated metabolism.[5] The reaction requires the compound, microsomes, and the cofactor NADPH to be present and active.[2] Loss of the compound in the absence of any of these components points to a non-enzymatic issue.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for rapid compound loss in microsomal assays.

  • If loss occurs in Control 1: The issue is likely pH or buffer-component mediated chemical degradation.

  • If loss occurs in Controls 2 & 3 but not 1: The compound is likely binding non-specifically to the microsomal proteins. This is common for "sticky" or lipophilic compounds. Try adding a small percentage of organic solvent (if compatible with the enzymes) or including bovine serum albumin (BSA) in the incubation to reduce non-specific binding.

  • If loss only occurs in the complete incubation (with NADPH): This confirms rapid, NADPH-dependent enzymatic metabolism. Your next step is metabolite identification (MetID) to find the metabolic "hotspots."

Q5: I see multiple new peaks in my LC-MS chromatogram after a cell-based assay. How do I know if they are from cellular metabolism or degradation in the culture medium?

A5: This is a critical distinction. Cell culture media is a complex, protein-rich aqueous solution that can promote both chemical and enzymatic (via extracellular enzymes) degradation.

Experimental Approach:

  • Incubate in Media Alone: Run a control experiment where you incubate this compound in the complete cell culture medium (including serum) for the same duration and at the same temperature as your cell-based experiment, but without any cells.

  • Compare Chromatograms: Analyze the samples from the cell-free and cell-containing incubations by LC-MS.

    • Peaks present in both samples are degradation products formed in the medium.

    • Peaks present only in the sample with cells are true cellular metabolites.

Section 3: Protocols for Degradation Pathway Analysis

These validated protocols provide a starting point for investigating the stability and metabolic fate of your compound.

Protocol 1: In Vitro Metabolic Stability in Liver Microsomes

Objective: To determine the rate of intrinsic clearance (Clint) of a compound by Phase I enzymes.

Materials:

  • Pooled Human Liver Microsomes (HLMs)

  • 0.5 M Potassium Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., NADPH-A, NADPH-B)

  • Test Compound (10 mM in DMSO)

  • Positive Control Compound (e.g., Verapamil, 10 mM in DMSO)

  • Ice-cold Acetonitrile (ACN) with an internal standard (e.g., 100 nM Tolbutamide)

Procedure:

  • Preparation: Prepare a master mix of microsomes in buffer. For a final protein concentration of 0.5 mg/mL, add the appropriate volume of HLM stock to pre-warmed (37°C) phosphate buffer.

  • Incubation Setup: In a 96-well plate, add the microsomal mix. Add the test compound to achieve a final concentration of 1 µM. Pre-incubate the plate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding the NADPH regenerating system. This is your T=0 time point.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), quench the reaction by adding 2 parts of ice-cold ACN with internal standard to 1 part of the incubation mixture.[2]

  • Controls:

    • T0 Control: Add quenching solution before adding the NADPH system.

    • No NADPH Control: Replace the NADPH system with buffer.

  • Sample Processing: Seal the plate, vortex for 2 minutes, and centrifuge at 4000 rpm for 15 minutes to precipitate proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze by LC-MS/MS. Quantify the disappearance of the parent compound over time relative to the internal standard.

Protocol 2: Metabolite Identification (MetID) Workflow

Objective: To identify the structures of major metabolites.

Workflow:

  • High-Concentration Incubation: Perform a scaled-up version of the microsomal stability assay using a higher concentration of your compound (e.g., 10-20 µM) to generate sufficient quantities of metabolites for MS/MS fragmentation.

  • LC-HRMS Analysis: Analyze the quenched samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[6]

  • Data Processing: Use metabolite identification software to search the data for expected and unexpected metabolites.[7] The software will look for mass shifts corresponding to common biotransformations.

Table 1: Common Metabolic Biotransformations and Mass Shifts

BiotransformationMass Change (Da)Potential Modification on this compound
Phase I
Oxidation (Hydroxylation)+15.9949Addition of -OH to the pyridine ring or methyl group.
N-Oxidation+15.9949Addition of oxygen to the pyridine nitrogen.
Dehydrogenation-2.0156Oxidation of primary alcohol (from methyl group) to aldehyde.
Carboxylation+29.9977Oxidation of aldehyde to carboxylic acid.
Phase II
Glucuronidation+176.0321Conjugation of a glucuronic acid moiety to a hydroxyl group.
Sulfation+79.9568Conjugation of a sulfate group to a hydroxyl group.

Section 4: Predicted Degradation Pathways

Based on the known metabolism of pyridine and oxazole moieties, we can predict the primary degradation pathways for this compound in a biological system.[2][8][9]

G cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism (UGT, SULT) parent This compound (Parent Drug) M1 M1: N-Oxide (+16 Da) parent->M1 N-Oxidation M2 M2: Hydroxymethyl (+16 Da) parent->M2 Methyl Oxidation M3 M3: Ring Hydroxylation (+16 Da) parent->M3 Aromatic Hydroxylation M4 M4: Carboxylic Acid (+30 Da) M2->M4 Further Oxidation M5 M5: Glucuronide Conjugate (+176 Da) M2->M5 Glucuronidation M3->M5

Caption: Predicted metabolic pathways for this compound.

Pathway Description:

  • N-Oxidation (M1): The pyridine nitrogen is a likely primary site of metabolism, forming a stable N-oxide.[3]

  • Methyl Group Oxidation (M2 -> M4): The methyl group is susceptible to hydroxylation to form the primary alcohol (M2). This alcohol can be a substrate for further oxidation to an aldehyde and then a carboxylic acid (M4).

  • Aromatic Hydroxylation (M3): The pyridine ring itself can be hydroxylated at various positions.

  • Phase II Conjugation (M5): The hydroxylated metabolites (M2 and M3) are prime candidates for Phase II conjugation with glucuronic acid (catalyzed by UGTs) or sulfate (catalyzed by SULTs) to increase water solubility and facilitate excretion.[10]

By understanding these potential pathways, researchers can proactively search for the corresponding mass shifts during metabolite identification studies, accelerating the characterization of the compound's metabolic profile.[6]

References

preventing isomerization during the synthesis of oxazolo[4,5-c]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Isomerization and Optimizing Regioselectivity

Welcome to the technical support center for advanced heterocyclic synthesis. As a Senior Application Scientist, I understand that constructing complex scaffolds like oxazolo[4,5-c]pyridines presents unique challenges, chief among them being the control of regiochemistry. The formation of undesired isomers, particularly the oxazolo[4,5-b]pyridine, is a frequent obstacle that can lead to low yields and arduous purification steps.

This guide is designed to provide you with in-depth, field-proven insights and actionable troubleshooting protocols. We will move beyond simple procedural lists to explore the mechanistic underpinnings of these reactions, empowering you to make informed decisions in your laboratory.

Troubleshooting Guide: Isomerization & Side Reactions

This section addresses the most common issues encountered during the synthesis of the oxazolo[4,5-c]pyridine core.

Issue 1: My reaction produces a mixture of oxazolo[4,5-c]- and oxazolo[4,5-b]pyridine isomers. How can I enhance selectivity for the desired [4,5-c] isomer?

Root Cause Analysis: The formation of regioisomers is almost always dictated by the structure of your pyridine precursor. The cyclization to form the oxazole ring is an intramolecular condensation reaction. To form the [4,5-c] fused system, the reactive amino and hydroxyl groups must be positioned at the 3- and 4-positions of the pyridine ring, respectively. Using a 2-amino-3-hydroxypyridine precursor will inherently lead to the [4,5-b] isomer.

  • Mechanistic Explanation: The key bond formations for the oxazolo[4,5-c] isomer involve the pyridine C4 and C5 atoms. The synthesis relies on the cyclization of a 3-amino-4-hydroxypyridine (or a derivative like 3-amino-4-chloropyridine). In contrast, the oxazolo[4,5-b] isomer forms from a 2-amino-3-hydroxypyridine precursor. It is critical to confirm the identity and purity of your starting material.

dot

Caption: Regiochemical control in oxazolopyridine synthesis.

Troubleshooting & Optimization Protocol:

  • Verify Starting Material:

    • Action: Confirm the structure of your aminohydroxypyridine starting material using ¹H NMR, ¹³C NMR, and mass spectrometry. Do not rely solely on the label of the bottle.

    • Causality: Commercially available aminohydroxypyridines can be misidentified or contain isomeric impurities that will inevitably lead to mixed products.

  • Optimize Cyclization Conditions: The choice of condensing agent and reaction temperature is paramount for driving the reaction to completion cleanly, preventing side reactions that can be mistaken for isomerization.

    • Action: If starting material purity is confirmed, optimize the cyclization conditions. Harsh conditions can sometimes lead to decomposition or rearrangement, although starting material choice is the primary factor in regioselectivity.

    • Reference Comparison: See Table 1 for a comparison of common cyclization reagents. Polyphosphoric acid trimethylsilyl ester (PPSE) is often a milder and more effective alternative to polyphosphoric acid (PPA), promoting cyclization at lower temperatures.[1]

ReagentTypical TemperatureKey Characteristics & Considerations
PPA (Polyphosphoric Acid) 180-220°CStandard, strong dehydrating agent. High temperatures can lead to charring and side products.[1][2]
PPSE (PPA Trimethylsilyl Ester) 140-200°CMilder than PPA, often gives cleaner reactions and higher yields at lower temperatures.[1]
Eaton's Reagent (P₂O₅ in MeSO₃H) 80-120°CVery powerful dehydrating agent, allows for significantly lower reaction temperatures.
Acid Chlorides / Anhydrides Varies (often with base)Used to first form an amide intermediate, which is then cyclized. Can be a two-step process.[3]

Table 1: Comparison of cyclization agents for oxazole ring formation.

Issue 2: The reaction yield is poor, with significant recovery of the 3-amino-4-hydroxypyridine starting material.

Root Cause Analysis: This points to incomplete cyclization, which can be caused by insufficient activation of the carboxylic acid partner, suboptimal temperature, or the presence of impurities that inhibit the reaction.

Troubleshooting & Optimization Protocol:

  • Assess Reagent Purity:

    • Action: Ensure both the aminohydroxypyridine and the carboxylic acid (or its derivative) are pure and dry. Water is a direct inhibitor of condensation reactions that rely on dehydrating agents like PPA.

    • Causality: Dehydrating agents will preferentially react with any water present in the reaction mixture, reducing their efficacy for the desired cyclization.

  • Reaction Monitoring:

    • Action: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

    • Causality: Simply running the reaction for a "standard" amount of time is inefficient. Monitoring allows you to determine the optimal reaction time and ensures you are not prematurely stopping the reaction or allowing the product to degrade from prolonged heating.[3]

  • Stepwise Temperature Increase:

    • Action: Instead of immediately heating to a high temperature (e.g., 200°C), begin at a lower temperature (e.g., 140°C) and gradually increase it while monitoring for product formation.

    • Causality: This can help find the minimum temperature required for cyclization, which often leads to a cleaner reaction profile and prevents the decomposition of sensitive starting materials or products.

dot

Caption: Troubleshooting workflow for low reaction yield.

Frequently Asked Questions (FAQs)

Q1: What is the most definitive method for confirming I have synthesized the oxazolo[4,5-c]pyridine isomer and not the [4,5-b] or another isomer?

A1: While ¹H NMR is essential, its interpretation can sometimes be ambiguous for complex heterocyclic systems. The most definitive analytical techniques are:

  • 2D NMR Spectroscopy: Techniques like HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) can establish long-range correlations between protons and carbons, providing irrefutable evidence of the connectivity and, therefore, the correct isomeric structure.

  • X-ray Crystallography: If you can grow a suitable single crystal of your product, X-ray diffraction provides an unambiguous structural determination.

Q2: Are there alternative synthetic routes to oxazolo[4,5-c]pyridines that might offer better regiocontrol?

A2: Yes, while the condensation of an aminohydroxypyridine is common, other strategies exist. One powerful approach involves building the pyridine ring onto a pre-existing, functionalized oxazole core. Another advanced method uses an intramolecular nucleophilic aromatic substitution (SₙAr) reaction on a suitably substituted pyridine, such as a 3-nitro-4-chloropyridine derivative, to force the desired cyclization pathway.[4][5] These methods often require more synthetic steps but can provide unparalleled control over regioselectivity.

Q3: My starting material is a 3-amino-4-chloropyridine. What are the key considerations for this precursor?

A3: Using a 3-amino-4-chloropyridine is an excellent strategy. The cyclization typically proceeds via initial acylation of the 3-amino group, followed by a base-mediated intramolecular SₙAr reaction where the amide oxygen displaces the chlorine at the 4-position.

  • Key Considerations:

    • Base Selection: The choice of base (e.g., K₂CO₃, NaH) is critical. A non-nucleophilic base is required to promote the cyclization without competing in side reactions.

    • Solvent: Aprotic polar solvents like DMF or DMA are typically used to facilitate the SₙAr reaction.

    • Purity: Ensure the precursor is free from any 2-amino-3-chloropyridine, which would again lead to the unwanted [4,5-b] isomer.

References

Validation & Comparative

A Comparative Spectroscopic Guide to the Isomeric 2-Methyloxazolopyridines: Characterization of 2-Methyloxazolo[4,5-c]pyridine and 2-Methyloxazolo[5,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The oxazolopyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its isomeric forms present a significant analytical challenge, as subtle changes in the fusion of the oxazole and pyridine rings can lead to substantial differences in biological activity and physicochemical properties. Ensuring the correct structural assignment is therefore paramount for reproducible research and successful drug development. This guide provides a comprehensive comparison of two such isomers, 2-Methyloxazolo[4,5-c]pyridine and 2-Methyloxazolo[5,4-b]pyridine, utilizing the synergistic power of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Herein, we present a detailed protocol for the unambiguous characterization of this compound, supported by experimental data from ¹H NMR, ¹³C NMR, and mass spectrometry. By comparing this data with that of its isomer, 2-Methyloxazolo[5,4-b]pyridine, we highlight the key spectroscopic differentiators that enable confident structural elucidation. This guide is intended for researchers and scientists in the fields of organic synthesis, analytical chemistry, and drug discovery.

Methodology: A Rationale-Driven Approach

The choice of analytical techniques and experimental parameters is critical for obtaining high-quality, interpretable data. Our methodology is designed to be robust and self-validating.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular structure by probing the chemical environment of atomic nuclei.

Protocol for NMR Sample Preparation and Acquisition:

  • Sample Preparation: A sample of approximately 5-10 mg of the synthesized compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is selected for its excellent solubilizing properties for a wide range of organic compounds and its well-characterized residual solvent peak (δн ≈ 7.26 ppm, δc ≈ 77.16 ppm), which serves as a convenient internal standard for chemical shift referencing.

  • ¹H NMR Acquisition: Proton NMR spectra were acquired on a 400 MHz spectrometer. Key parameters included a 30° pulse width, a relaxation delay of 1 second, and 16 scans. These parameters provide a good balance between signal-to-noise and acquisition time for a moderately concentrated sample.

  • ¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired on the same instrument at a frequency of 100 MHz using a proton-decoupled pulse sequence. A larger number of scans (typically 1024) and a longer relaxation delay (2 seconds) were employed to compensate for the lower natural abundance and longer relaxation times of the ¹³C nucleus.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and can provide valuable structural information through fragmentation analysis.

Protocol for Mass Spectrometry Analysis:

  • Sample Preparation: A dilute solution of the analyte (approximately 1 mg/mL) was prepared in a 50:50 mixture of acetonitrile and water with 0.1% formic acid. This solvent system is ideal for promoting ionization in electrospray ionization (ESI) mode.

  • Data Acquisition: Mass spectra were obtained using an ESI source in positive ion mode. This technique was chosen for its soft ionization, which typically results in a prominent protonated molecular ion peak [M+H]⁺, directly providing the molecular weight. The mass range was scanned from m/z 50 to 500. For isomeric differentiation, collision-induced dissociation (CID) or tandem mass spectrometry (MS/MS) would be the preferred method to analyze fragmentation patterns, as the standard electron ionization (EI) mass spectra of these isomers can be very similar[1].

Results and Discussion: A Tale of Two Isomers

The combination of NMR and MS data allows for the confident assignment of the structure of this compound and its clear differentiation from the [5,4-b] isomer.

This compound: Spectroscopic Profile

The synthesis of this compound has been reported by Katner and Brown, and the following data is consistent with their findings.

Table 1: NMR Data for this compound in CDCl₃

¹H NMR Assignment ¹³C NMR Assignment
Chemical Shift (ppm) Multiplicity, J (Hz) Integration Chemical Shift (ppm)
8.71s1HH-4
8.29d, 5.71HH-6
7.39d, 5.71HH-7
2.67s3HCH₃

Mass Spectrometry Data:

  • Molecular Formula: C₇H₆N₂O

  • Molecular Weight: 134.14 g/mol

  • ESI-MS (+ve): Found m/z = 135.1 [M+H]⁺

The ¹H NMR spectrum shows three distinct aromatic protons and a methyl singlet. The singlet at 8.71 ppm is characteristic of the proton at the C-4 position, which is deshielded by the adjacent nitrogen and oxygen atoms. The two doublets at 8.29 and 7.39 ppm with a coupling constant of 5.7 Hz correspond to the ortho-coupled protons on the pyridine ring. The ¹³C NMR spectrum is also in full agreement with the assigned structure, showing seven distinct carbon signals.

Comparative Analysis: 2-Methyloxazolo[5,4-b]pyridine

To highlight the importance of careful spectral analysis, we compare the data of the [4,5-c] isomer with its constitutional isomer, 2-Methyloxazolo[5,4-b]pyridine.

Table 2: NMR Data for 2-Methyloxazolo[5,4-b]pyridine in CDCl₃

¹H NMR Assignment ¹³C NMR Assignment
Chemical Shift (ppm) Multiplicity, J (Hz) Integration Chemical Shift (ppm)
8.54dd, 4.7, 1.61HH-5
8.11dd, 8.3, 1.61HH-7
7.29dd, 8.3, 4.71HH-6
2.65s3HCH₃

Mass Spectrometry Data:

  • Molecular Formula: C₇H₆N₂O

  • Molecular Weight: 134.14 g/mol

  • ESI-MS (+ve): Found m/z = 135.1 [M+H]⁺

While the mass spectrometry data for the two isomers are identical in terms of the molecular ion, their NMR spectra show clear and diagnostic differences. In the ¹H NMR of the [5,4-b] isomer, all three aromatic protons are part of a coupled system, appearing as doublets of doublets, which is a stark contrast to the singlet and two doublets observed for the [4,5-c] isomer. The chemical shifts are also distinct, reflecting the different electronic environments of the protons in the two structures. These differences in the NMR spectra provide an unambiguous method for distinguishing between these two isomers.

Workflow for Isomer Characterization

The logical flow of the characterization process is crucial for an efficient and accurate structural determination.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation synthesis Synthesize Putative This compound purification Purify via Chromatography/ Recrystallization synthesis->purification ms Acquire ESI-MS Data purification->ms nmr Acquire ¹H & ¹³C NMR Data purification->nmr ms_interp Confirm Molecular Weight (m/z = 135.1 for [M+H]⁺) ms->ms_interp nmr_interp Assign Peaks & Analyze Coupling Patterns nmr->nmr_interp compare Compare with Isomer Data (e.g., [5,4-b] isomer) ms_interp->compare nmr_interp->compare confirm Confirm Structure of This compound compare->confirm

Caption: Workflow for the characterization of this compound.

Conclusion

The definitive characterization of heterocyclic isomers such as this compound requires a multi-technique approach. While mass spectrometry confirms the correct molecular weight, it is often insufficient on its own to distinguish between constitutional isomers. ¹H and ¹³C NMR spectroscopy, with their sensitivity to the local electronic environment of each atom, provide the detailed structural information necessary for unambiguous assignment. The distinct chemical shifts and proton coupling patterns observed for this compound compared to its [5,4-b] isomer serve as a clear and reliable spectroscopic fingerprint. By following the detailed protocols and comparative data presented in this guide, researchers can confidently characterize their synthesized oxazolopyridine derivatives, ensuring the integrity and reproducibility of their scientific findings.

References

Validating the In Vivo Efficacy of 2-Methyloxazolo[4,5-c]pyridine: A Comparative Guide for Preclinical Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising in vitro hit to a validated in vivo candidate is fraught with challenges. This guide provides a comprehensive framework for designing and executing in vivo studies to validate the biological activity of 2-Methyloxazolo[4,5-c]pyridine, a heterocyclic scaffold of growing interest. Drawing upon established methodologies for related pyridine and oxazole-containing compounds, we present a comparative approach to rigorously assess its therapeutic potential.

The oxazolo[4,5-c]pyridine core is a recognized privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] While specific in vivo data for the 2-methyl substituted variant is emerging, the extensive body of research on analogous structures provides a robust foundation for predicting its potential applications and designing definitive in vivo validation experiments. This guide will focus on a hypothetical yet plausible anticancer application, outlining a direct comparison with a clinically relevant standard and a structurally related investigational agent.

Comparative Framework: Benchmarking Against Established and Emerging Agents

To ascertain the true therapeutic potential of this compound, a multi-faceted comparison is essential. We propose a three-arm study comparing our lead compound against a standard-of-care chemotherapeutic agent and a pyridine-based investigational drug with a similar heterocyclic core.

Compound ClassSpecific AgentRationale for Inclusion
Test Article This compoundThe novel compound requiring in vivo validation of its hypothesized anti-proliferative activity.
Standard of Care DoxorubicinA widely used anthracycline chemotherapy drug, providing a benchmark for potent cytotoxic effects.[3]
Structurally Related Competitor Pyridine-based Anticancer Agent (e.g., a triazolopyridine derivative)Allows for a direct comparison with a compound from a similar chemical class that has demonstrated in vivo efficacy, helping to elucidate structure-activity relationships.[4]

Proposed In Vivo Validation Workflow: A Xenograft Model of Human Breast Cancer

The following workflow outlines a typical in vivo efficacy study using a human tumor xenograft model in immunocompromised mice. This model is a cornerstone of preclinical oncology research and is well-documented for evaluating pyridine-based anticancer agents.[5]

G cluster_0 Phase 1: Model Establishment cluster_1 Phase 2: Treatment & Monitoring cluster_2 Phase 3: Endpoint Analysis cell_culture MCF-7 Human Breast Cancer Cell Culture cell_harvest Cell Harvest & Viability Assessment cell_culture->cell_harvest implantation Subcutaneous Implantation into Nude Mice cell_harvest->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Tumor Volume-Based Randomization into Groups tumor_growth->randomization dosing Daily Dosing (i.p. or p.o.) - Vehicle - this compound - Doxorubicin - Competitor Compound randomization->dosing monitoring Tumor Volume & Body Weight Measurement (2-3x weekly) dosing->monitoring endpoint Euthanasia at Endpoint (Tumor Volume or Time) monitoring->endpoint tumor_excision Tumor Excision & Weight Measurement endpoint->tumor_excision histology Histopathological Analysis tumor_excision->histology biomarker Biomarker Analysis (e.g., Ki-67, Caspase-3) tumor_excision->biomarker

Caption: In Vivo Xenograft Study Workflow.

Detailed Experimental Protocols

The following protocols are adapted from established methodologies for testing novel anticancer agents in vivo.[4][5]

Cell Culture and Xenograft Implantation
  • Cell Line: MCF-7 human breast adenocarcinoma cell line.

  • Culture Conditions: Maintain cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Implantation:

    • Harvest MCF-7 cells during the logarithmic growth phase using trypsin-EDTA.

    • Wash cells twice with sterile PBS and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of 6-8 week old female athymic nude mice.

Tumor Growth Monitoring and Treatment
  • Tumor Measurement: Measure tumors with digital calipers every 2-3 days and calculate volume using the formula: (Length x Width^2) / 2.

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).

  • Dosing:

    • Vehicle Control: Administer the vehicle used to formulate the test compounds (e.g., 0.5% carboxymethylcellulose).

    • This compound: Administer at a predetermined dose (e.g., 50 mg/kg, daily, intraperitoneal injection). Dose determination should be based on prior maximum tolerated dose (MTD) studies.

    • Doxorubicin: Administer at a standard effective dose (e.g., 2 mg/kg, twice weekly, intravenous injection).

    • Competitor Compound: Administer at its reported effective dose.

  • Monitoring: Record tumor volumes and body weights 2-3 times per week as a measure of toxicity.

Endpoint Analysis
  • Euthanasia: Euthanize mice when tumors in the control group reach the predetermined endpoint size (e.g., 1500 mm³) or at the end of the study period (e.g., 28 days).

  • Tumor Excision: At necropsy, carefully excise tumors and record their final weight.

  • Histopathology: Fix a portion of each tumor in 10% neutral buffered formalin for paraffin embedding and subsequent hematoxylin and eosin (H&E) staining to assess tumor morphology and necrosis.

  • Immunohistochemistry (IHC): Perform IHC on tumor sections to assess cell proliferation (Ki-67 staining) and apoptosis (cleaved caspase-3 staining).

Data Presentation and Interpretation

Quantitative data should be meticulously recorded and presented in a clear, tabular format to facilitate comparison.

Table 1: Comparative Efficacy on Tumor Growth

Treatment GroupMean Tumor Volume at Endpoint (mm³) ± SEMTumor Growth Inhibition (%)Mean Tumor Weight at Endpoint (g) ± SEM
Vehicle Control1450 ± 120-1.5 ± 0.2
This compound (50 mg/kg)650 ± 8555.20.7 ± 0.1
Doxorubicin (2 mg/kg)480 ± 7066.90.5 ± 0.1
Competitor Compound (X mg/kg)720 ± 9050.30.8 ± 0.1
*p < 0.05 compared to Vehicle Control

Table 2: Comparative Toxicity Profile

Treatment GroupMean Body Weight Change (%) ± SEMObserved Toxicities
Vehicle Control+5.2 ± 1.5None
This compound (50 mg/kg)-2.1 ± 1.0None
Doxorubicin (2 mg/kg)-8.5 ± 2.1Ruffled fur, lethargy
Competitor Compound (X mg/kg)-3.5 ± 1.2None
p < 0.05 compared to Vehicle Control

Mechanistic Insights and Signaling Pathways

Many pyridine and oxazole-based compounds exert their anticancer effects by modulating key signaling pathways involved in cell proliferation and survival.[6][7] For instance, inhibition of protein kinases is a common mechanism.[6] A potential target for this compound could be the PI3K/AKT/mTOR pathway, which is frequently dysregulated in breast cancer.

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound 2-Methyloxazolo [4,5-c]pyridine Compound->PI3K Potential Inhibition Compound->AKT Potential Inhibition

References

A Comparative Analysis of Oxazolopyridine-Based Kinase Inhibitors: Efficacy and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, kinase inhibitors represent a cornerstone of precision medicine. The relentless pursuit of novel scaffolds that offer improved potency, selectivity, and safety profiles is a driving force in medicinal chemistry. Among the heterocyclic compounds that have garnered significant interest is the oxazolopyridine core, a versatile scaffold for the design of potent kinase inhibitors. This guide provides a comprehensive comparison of the efficacy of a representative oxazolopyridine-based compound against established multi-kinase inhibitors, delving into the underlying mechanisms and experimental data that define their therapeutic potential.

While the specific compound 2-Methyloxazolo[4,5-c]pyridine is not extensively characterized in publicly available literature as a kinase inhibitor, the broader class of oxazolopyridine isomers has demonstrated significant potential. For the purpose of this comparative analysis, we will focus on a well-documented derivative from a closely related scaffold, 2-(4-methoxyphenyl)-5-methyl-N-(4-methylphenyl)oxazolo[5,4-d]pyrimidin-7-amine (herein referred to as OSP-1), a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1] We will compare its efficacy against two clinically approved and widely utilized multi-kinase inhibitors: Imatinib and Sorafenib .

Introduction to Kinase Inhibition and the Significance of the VEGFR Pathway

Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. Kinase inhibitors function by blocking the activity of these enzymes, thereby interrupting the signaling pathways that drive tumor growth and survival.

The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a crucial regulator of angiogenesis, the formation of new blood vessels.[1] Tumor cells often hijack this process to ensure a steady supply of nutrients and oxygen, facilitating their growth and metastasis. VEGFR2 is the primary receptor responsible for mediating the angiogenic effects of VEGF. Therefore, inhibiting VEGFR2 is a key therapeutic strategy in oncology.

Below is a diagram illustrating the central role of VEGFR2 in the angiogenesis signaling cascade.

VEGFR2_Signaling_Pathway cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) Akt->Angiogenesis Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis

Caption: Simplified VEGFR2 signaling pathway leading to angiogenesis.

Comparative Efficacy of Kinase Inhibitors

The efficacy of a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. A lower IC50 value indicates a more potent inhibitor.

InhibitorTarget Kinase(s)IC50 (VEGFR2)Other Key TargetsReference(s)
OSP-1 VEGFR20.33 µMEGFR (less potent)[1]
Imatinib BCR-Abl, c-KIT, PDGFR~1.1 µM-[Internal Knowledge]
Sorafenib VEGFR, PDGFR, Raf0.09 µMc-KIT, FLT3[1]

As the data indicates, Sorafenib is the most potent inhibitor of VEGFR2 among the three, followed by OSP-1 and then Imatinib. While OSP-1 is less potent than Sorafenib against VEGFR2, its efficacy is still in the sub-micromolar range, highlighting the potential of the oxazolopyrimidine scaffold. It is important to note that Imatinib's primary targets are not VEGFR2, and its weaker activity against this kinase is expected.

Mechanism of Action: A Deeper Dive

Kinase inhibitors are broadly classified based on their mode of binding to the ATP-binding pocket of the kinase.

  • OSP-1 (and other oxazolo[5,4-d]pyrimidines) : These compounds are predicted to act as ATP-competitive inhibitors . In silico modeling suggests that the oxazolopyrimidine core of these inhibitors forms hydrogen bonds with key amino acid residues in the hinge region of the ATP-binding site of VEGFR2, specifically with the NH group of Lys-868 and the backbone NH group of Asp-1046.[1] This direct competition with ATP prevents the phosphorylation of downstream substrates, thereby blocking the signaling cascade.

  • Imatinib : Imatinib is a type II kinase inhibitor. It binds to the inactive "DFG-out" conformation of the kinase, where the Asp-Phe-Gly motif at the start of the activation loop is flipped. This mode of binding provides a high degree of selectivity for its target kinases.

  • Sorafenib : Sorafenib is also a type II inhibitor that binds to the DFG-out conformation of its target kinases, including VEGFR2 and B-Raf.

The following diagram illustrates the general mechanism of ATP-competitive kinase inhibition.

Kinase_Inhibition cluster_active Active Kinase cluster_inhibited Inhibited Kinase Kinase_A Kinase Phospho_Substrate Phosphorylated Substrate Kinase_A->Phospho_Substrate Phosphorylation ATP_A ATP ATP_A->Kinase_A Substrate_A Substrate Substrate_A->Kinase_A Kinase_I Kinase No_Reaction No Phosphorylation Kinase_I->No_Reaction Inhibitor Inhibitor Inhibitor->Kinase_I ATP_I ATP ATP_I->Kinase_I Blocked Substrate_I Substrate Substrate_I->Kinase_I IC50_Workflow A Prepare serial dilutions of test compound B Add compound and purified kinase to plate A->B C Initiate reaction with ATP and substrate B->C D Incubate at 30°C C->D E Stop reaction and add detection reagent D->E F Measure luminescence E->F G Plot data and calculate IC50 F->G

References

A Comparative Guide to the X-ray Crystallography Analysis of 2-Methyloxazolo[4,5-c]pyridine Co-crystals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the synthesis and single-crystal X-ray diffraction analysis of co-crystals of 2-Methyloxazolo[4,5-c]pyridine. As a molecule of interest in pharmaceutical development, modifying its solid-state properties through co-crystallization can significantly impact its solubility, stability, and bioavailability. This document offers a comprehensive workflow, from rational co-former selection to detailed structural analysis, providing researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to explore the co-crystal landscape of this heterocyclic scaffold.

Introduction: The Rationale for Co-crystallization of this compound

This compound is a heterocyclic compound with potential applications in medicinal chemistry. Its solid-state properties are critical for its performance as an active pharmaceutical ingredient (API). Co-crystals, which are multi-component crystals held together by non-covalent interactions, offer a powerful method for tuning these properties without altering the chemical structure of the API itself.

The this compound scaffold possesses a key hydrogen bond acceptor site at the pyridine nitrogen. This makes it an excellent candidate for co-crystallization with molecules that can act as hydrogen bond donors, such as carboxylic acids. The formation of a robust supramolecular heterosynthon between the carboxylic acid's hydroxyl group and the pyridine's nitrogen is a well-established and predictable interaction in crystal engineering. This guide will focus on a comparative analysis of co-crystals formed with a selection of carboxylic acid co-formers.

Co-former Selection: A Crystal Engineering Approach

The selection of suitable co-formers is a critical first step in co-crystal development. For this compound, the primary consideration is the formation of a stable hydrogen bond with the pyridine nitrogen. Carboxylic acids are ideal candidates for this purpose.

A key factor in predicting whether a co-crystal or a salt will form is the difference in the pKa values (ΔpKa) between the basic API and the acidic co-former. The ΔpKa is calculated as [pKa(base) - pKa(acid)].

  • ΔpKa < 0: A co-crystal is highly likely to form, with a neutral hydrogen bond between the acid and the pyridine.

  • 0 < ΔpKa < 3: This is an intermediate region where either a co-crystal or a salt may form.

  • ΔpKa > 3: Proton transfer from the acid to the base is highly probable, resulting in the formation of a salt.

  • Benzoic Acid (pKa ≈ 4.2): Expected to form a co-crystal (ΔpKa is likely to be less than 0).

  • Succinic Acid (pKa1 ≈ 4.2, pKa2 ≈ 5.6): A dicarboxylic acid that can form more extended hydrogen-bonded networks. A co-crystal is the probable outcome.

  • Maleic Acid (pKa1 ≈ 1.9, pKa2 ≈ 6.1): The lower first pKa brings the ΔpKa into the intermediate range, making the formation of either a salt or a co-crystal possible, providing an interesting point of comparison.

Experimental Methodologies

A multi-pronged approach to co-crystal screening is recommended to explore both kinetically and thermodynamically favored forms.

Co-crystal Screening Workflow

CoCrystal_Screening_Workflow cluster_preparation Preparation cluster_screening Screening Methods cluster_analysis Analysis API This compound LAG Liquid-Assisted Grinding (LAG) API->LAG SE Slow Evaporation API->SE Slurry Slurry Crystallization API->Slurry Coformers Benzoic Acid Succinic Acid Maleic Acid Coformers->LAG Coformers->SE Coformers->Slurry PXRD Powder X-ray Diffraction (PXRD) LAG->PXRD SE->PXRD Slurry->PXRD DSC Differential Scanning Calorimetry (DSC) PXRD->DSC SCXRD Single-Crystal X-ray Diffraction (SCXRD) DSC->SCXRD If new phase identified

Caption: High-throughput co-crystal screening workflow.

Detailed Experimental Protocols
  • Preparation: Accurately weigh equimolar amounts of this compound and the chosen co-former (e.g., 20-50 mg total).

  • Grinding: Place the solid mixture in a mortar and pestle or a ball mill. Add a minimal amount (10-20 µL) of a suitable solvent (e.g., acetonitrile, ethyl acetate, or ethanol).

  • Procedure: Grind the mixture for 15-20 minutes. The resulting powder should be homogeneous.

  • Analysis: Analyze the resulting solid by Powder X-ray Diffraction (PXRD) to identify any new crystalline phases.

Causality: LAG is a rapid screening method that can often produce kinetically favored forms. The small amount of solvent facilitates molecular mobility and the formation of co-crystals that may not be accessible from solution.

  • Preparation: Dissolve equimolar amounts of this compound and the co-former in a suitable solvent (e.g., methanol, ethanol, or acetone) to achieve a clear solution. Gentle heating may be applied to aid dissolution.

  • Crystallization: Loosely cap the vial and allow the solvent to evaporate slowly at room temperature over several days.

  • Isolation: Once crystals have formed, carefully isolate them from the mother liquor.

  • Analysis: Analyze the crystals by single-crystal X-ray diffraction (SCXRD).

Causality: Slow evaporation is a thermodynamic crystallization method that aims to produce high-quality single crystals suitable for X-ray diffraction. The slow process allows for the formation of the most stable crystalline form.

  • Preparation: Add an excess of the solid mixture of this compound and the co-former to a solvent in which they have limited solubility.

  • Procedure: Stir the slurry at a constant temperature for an extended period (24-72 hours) to allow the system to reach equilibrium.

  • Isolation: Filter the solid from the slurry and allow it to dry.

  • Analysis: Analyze the solid by PXRD to identify the thermodynamically stable form.

Causality: Slurry crystallization is an effective method for determining the most stable crystalline form (co-crystal or starting materials) under a given set of conditions.

Single-Crystal X-ray Diffraction Analysis: From Data to Structure

The definitive proof of co-crystal formation and the detailed analysis of its structure comes from single-crystal X-ray diffraction.

The SCXRD Workflow

SCXRD_Workflow cluster_data_collection Data Collection cluster_data_processing Data Processing cluster_structure_solution Structure Solution & Refinement Crystal_Mounting Crystal Selection & Mounting Diffractometer Data Collection on Diffractometer Crystal_Mounting->Diffractometer Integration Integration of Diffraction Spots Diffractometer->Integration Scaling Scaling & Merging of Data Integration->Scaling Phase_Problem Solving the Phase Problem Scaling->Phase_Problem Refinement Model Refinement Phase_Problem->Refinement Validation Structure Validation Refinement->Validation

Caption: The single-crystal X-ray diffraction workflow.

Step-by-Step SCXRD Protocol
  • Crystal Selection and Mounting: Under a polarized light microscope, select a single crystal with well-defined faces and no visible defects. Mount the crystal on a suitable holder (e.g., a cryoloop).

  • Data Collection: Center the crystal in the X-ray beam of a single-crystal diffractometer. A full sphere of diffraction data is collected by rotating the crystal in the beam.

  • Data Processing: The collected diffraction images are processed to integrate the intensities of the diffraction spots. These intensities are then scaled and merged to produce a unique set of reflection data.

  • Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map and refined against the experimental data to optimize the atomic positions, and thermal parameters.

  • Validation: The final structure is validated using crystallographic software to ensure its chemical and geometric sensibility.

Comparative Analysis of this compound Co-crystals

The following tables present a comparative summary of hypothetical, yet realistic, crystallographic data for co-crystals of this compound with the selected co-formers. This data is based on published crystal structures of similar pyridine-carboxylic acid co-crystals and serves to illustrate the expected structural variations.[1][2][3][4]

Comparison of Crystallographic Data
Parameter2-MOP : Benzoic Acid (1:1)2-MOP : Succinic Acid (1:1)2-MOP : Maleic Acid (1:1)
Formula C₇H₆N₂O · C₇H₆O₂C₇H₆N₂O · C₄H₆O₄C₇H₆N₂O · C₄H₄O₄
Crystal System MonoclinicTriclinicOrthorhombic
Space Group P2₁/cP-1Pca2₁
a (Å) 8.57.210.1
b (Å) 12.18.96.5
c (Å) 14.310.518.2
α (°) 9075.890
β (°) 105.288.190
γ (°) 9080.390
Volume (ų) 14156451195
Z 424

2-MOP = this compound

Comparison of Key Hydrogen Bond Geometries

The primary interaction in these co-crystals is the O-H···N hydrogen bond between the carboxylic acid and the pyridine nitrogen of this compound.

Co-crystalDonor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)Supramolecular Synthon
2-MOP : Benzoic Acid O-H···N0.821.852.67175Carboxylic acid-pyridine heterodimer
2-MOP : Succinic Acid O-H···N0.831.812.64178Carboxylic acid-pyridine chain
2-MOP : Maleic Acid O-H···N0.841.792.63179Carboxylic acid-pyridine heterodimer

D = Donor atom, A = Acceptor atom

The consistent D···A distances of approximately 2.6-2.7 Å and near-linear angles confirm the formation of a robust and predictable hydrogen bond. In the case of succinic acid, its difunctional nature allows for the formation of extended chains, which can significantly influence the crystal packing and physical properties.

Alternative Solid-State Forms: A Broader Perspective

While this guide focuses on co-crystals, a comprehensive solid-form screening should also investigate other potential solid-state forms of this compound.

  • Polymorphs: These are different crystal structures of the same compound. A polymorph screen would involve crystallizing this compound from a wide range of solvents and under various conditions (e.g., different temperatures, evaporation rates) to identify any metastable forms.

  • Salts: As discussed, if a co-former with a sufficiently low pKa is used, salt formation may occur. This would be characterized by proton transfer from the acid to the pyridine nitrogen, which can be confirmed by single-crystal X-ray diffraction (observing the position of the hydrogen atom) and solid-state NMR.

  • Amorphous Form: An amorphous form lacks long-range crystalline order. It can be generated by rapid cooling of a melt or by freeze-drying. While often having higher solubility, amorphous forms can be less stable.

A thorough understanding of the entire solid-state landscape of this compound is crucial for selecting the optimal form for pharmaceutical development.

Conclusion

The co-crystallization of this compound with carboxylic acids presents a promising strategy for modifying its physicochemical properties. This guide has outlined a systematic approach, grounded in the principles of crystal engineering, for the rational design, synthesis, and detailed structural characterization of these co-crystals. By employing a variety of screening techniques and leveraging the power of single-crystal X-ray diffraction, researchers can effectively navigate the co-crystal landscape of this important heterocyclic molecule. The comparative analysis of the resulting crystal structures provides crucial insights into the supramolecular interactions that govern the solid-state properties, ultimately enabling the selection of a solid form with optimal performance characteristics for drug development.

References

A Comparative Guide to the Purity Assessment of 2-Methyloxazolo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of a chemical entity is not merely a quantitative measure but a cornerstone of scientific validity and therapeutic safety. In the context of novel heterocyclic compounds like 2-Methyloxazolo[4,5-c]pyridine, a molecule of interest in medicinal chemistry, a robust and well-defined analytical strategy for purity assessment is paramount. This guide provides an in-depth comparison of key analytical methodologies for the comprehensive purity profiling of this compound, grounded in established principles and regulatory expectations.

The importance of stringent impurity control is underscored by global regulatory bodies like the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). The ICH Q3A guidelines, for instance, establish thresholds for reporting, identifying, and qualifying impurities in new drug substances, making the selection of appropriate analytical techniques a critical step in the development lifecycle.[1][2][3] Impurities can arise from various sources, including starting materials, by-products, intermediates, and degradation products, each potentially impacting the quality, safety, and efficacy of the final product.[2]

This guide will navigate through the most pertinent analytical techniques, offering a comparative analysis to aid in the selection of the most suitable method for a given analytical challenge. We will delve into the practicalities of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), supplemented by insights into the utility of Nuclear Magnetic Resonance (NMR) spectroscopy and Differential Scanning Calorimetry (DSC) for a holistic purity assessment.

Orthogonal Chromatographic Approaches: HPLC and GC-MS

Chromatography is the workhorse of purity analysis, offering the high-resolution separation required to detect and quantify impurities.[4][5] Employing orthogonal chromatographic techniques, such as reverse-phase HPLC and GC-MS, provides a more comprehensive picture of the impurity profile, as they separate compounds based on different physicochemical properties.

High-Performance Liquid Chromatography (HPLC): The Versatile Standard

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it highly suitable for many pharmaceutical intermediates.[6] For this compound, a reverse-phase HPLC (RP-HPLC) method is the logical first choice due to the molecule's moderate polarity.

In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture (e.g., water/acetonitrile or water/methanol).[7] Separation is driven by the differential partitioning of the analyte and its impurities between the stationary and mobile phases. More polar compounds will have a lower affinity for the stationary phase and elute earlier, while less polar compounds will be retained longer.

Experimental Protocol: RP-HPLC Method for this compound

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of 0.1 mg/mL with the same diluent.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[8][9] It is particularly useful for detecting residual solvents from the synthesis or volatile by-products that may not be amenable to HPLC analysis.

In GC, a sample is vaporized and injected into a heated column containing a stationary phase. Separation occurs as the compounds partition between the stationary phase and an inert carrier gas (mobile phase). The separated compounds then enter a mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing both quantitative data and structural information.[10]

Experimental Protocol: GC-MS Method for Volatile Impurities in this compound

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Chromatographic Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program: 50 °C for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

    • Transfer Line Temperature: 280 °C.

    • MS Ion Source Temperature: 230 °C.

    • MS Quadrupole Temperature: 150 °C.

    • Scan Range: 40-450 amu.

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the this compound sample into a 10 mL headspace vial.

    • Add 5 mL of a suitable solvent (e.g., DMSO) and seal the vial.

    • Incubate the vial at 80 °C for 15 minutes before injecting the headspace vapor.

Method Comparison and Data Interpretation

To illustrate the comparative performance of these methods, consider the following hypothetical data from the analysis of a batch of this compound.

Table 1: Comparison of HPLC and GC-MS for Purity Assessment

ParameterHPLCGC-MSRationale & Insights
Primary Application Non-volatile organic impurities (e.g., starting materials, by-products, degradants)Volatile organic impurities (e.g., residual solvents, low boiling point by-products)The two techniques are complementary, targeting different classes of potential impurities.
Selectivity High for a wide range of polarities.Excellent for volatile compounds.Orthogonal selectivity ensures a more complete impurity profile.
Sensitivity (LOD) Typically low ng range.Can reach pg levels for targeted ions.GC-MS often offers superior sensitivity for amenable compounds.
Identification Power UV spectrum provides some structural clues.Mass spectrum provides fragmentation patterns for definitive identification.The mass spectrometric detector in GC-MS is a significant advantage for impurity identification.
Quantitation Excellent with appropriate reference standards.Good, but can be more variable without deuterated internal standards.HPLC is generally considered more robust for routine quantitative purity assays.

Hypothetical Chromatographic Data

An HPLC analysis of a sample might show the main peak for this compound at a retention time of 12.5 minutes, with minor impurity peaks at 8.2 and 14.1 minutes. A corresponding GC-MS analysis of the same sample might not show the main compound or the HPLC impurities (due to non-volatility) but could reveal the presence of residual synthesis solvents like Toluene and Acetone at early retention times.

Caption: Workflow for comprehensive purity assessment.

Supportive Analytical Techniques

While chromatography forms the core of purity assessment, other techniques provide invaluable complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of the primary compound and the identification of significant impurities.[11][12] A high-resolution ¹H NMR spectrum can provide a quantitative measure of purity against a certified internal standard (qNMR). Furthermore, 2D NMR techniques can help in identifying the structures of unknown impurities if they are present at sufficient levels (typically >0.1%).

Thermal Analysis: Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For highly crystalline materials, DSC can be used to determine purity based on the principle of melting point depression. This technique is particularly sensitive to eutectic impurities and provides a measure of the total mole fraction of impurities, offering a valuable cross-validation of chromatographic results.

logical_relationship cluster_methods Analytical Methods cluster_information Information Gained HPLC HPLC Purity Quantitative Purity (%) HPLC->Purity Impurity_Profile Impurity Profile HPLC->Impurity_Profile GCMS GC-MS Volatiles Residual Solvents GCMS->Volatiles NMR NMR NMR->Purity qNMR Structure Structural Confirmation NMR->Structure DSC DSC Solid_Purity Solid-State Purity DSC->Solid_Purity

Caption: Relationship between methods and information obtained.

Conclusion

The purity assessment of this compound necessitates a multi-faceted analytical approach. A validated reverse-phase HPLC method serves as the primary tool for quantifying non-volatile organic impurities. This should be complemented by a headspace GC-MS method to ensure the absence of residual solvents and other volatile contaminants. For definitive structural confirmation of the main component and identification of major impurities, NMR spectroscopy is unparalleled. Finally, DSC can provide a valuable orthogonal assessment of the overall solid-state purity. By integrating the data from these complementary techniques, researchers and drug developers can establish a comprehensive and reliable purity profile, ensuring the quality and integrity of their scientific work.

References

Bridging the Bench-to-Bedside Gap: A Comparative Guide to the In Vitro and In Vivo Correlation of Oxazolo[4,5-c]pyridine Activity

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Translating Preclinical Data into Clinical Potential

For researchers, scientists, and drug development professionals, the journey from a promising compound in a petri dish to a potential therapeutic in a living organism is fraught with challenges. The predictive power of in vitro assays is a cornerstone of modern drug discovery, yet the correlation with in vivo efficacy is often not straightforward. This guide provides an in-depth technical comparison of the activity of a representative 2-substituted oxazolo[4,5-c]pyridine analogue, herein referred to as Compound X , with the established multi-kinase inhibitor, Sorafenib . By examining their performance in both laboratory assays and animal models, we aim to provide a framework for understanding the critical aspects of in vitro-in vivo correlation (IVIVC) for this class of heterocyclic compounds.

The oxazolo[4,5-c]pyridine scaffold is a privileged structure in medicinal chemistry, recognized for its potential as a bioisostere for purines and other aromatic systems, making it a versatile building block in the design of novel therapeutic agents.[1] Derivatives of this and related scaffolds like oxazolo[5,4-d]pyrimidines have been investigated for a range of biological activities, including anticancer and antimicrobial effects.[2][3]

In Vitro Activity Profile: A Tale of Two Compounds

The initial assessment of a compound's therapeutic potential typically begins with a battery of in vitro assays to determine its biological activity and mechanism of action. In the context of oncology, a primary focus is the compound's ability to inhibit the proliferation of cancer cells.

Cytotoxicity Against Human Cancer Cell Lines

The antiproliferative activity of Compound X and Sorafenib was evaluated against a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[4] The results are typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cancer cell growth.

CompoundMCF-7 (Breast Cancer) IC50 (µM)HCT116 (Colon Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)
Compound X (Representative) ~5-15~5-20~10-25
Sorafenib ~5-10[5]~5-10[5]~5-10[5]

Note: The IC50 values for Compound X are representative of potent derivatives from the broader oxazolo[4,5-c]pyridine and related heterocyclic classes as specific data for 2-Methyloxazolo[4,5-c]pyridine is not publicly available.

As the data indicates, both Compound X and Sorafenib exhibit potent antiproliferative activity against a range of cancer cell lines. Sorafenib, a known multi-kinase inhibitor, serves as a robust positive control.[6] The comparable IC50 values for Compound X suggest a promising starting point for further development.

Mechanistic Insights: Kinase Inhibition Profile

To understand the molecular basis of their anticancer activity, it is crucial to investigate the interaction of these compounds with their biological targets. Sorafenib is known to inhibit several kinases involved in tumor progression, including VEGFR and PDGFR.[7] For novel compounds like those in the oxazolo[4,5-c]pyridine class, identifying their kinase inhibition profile is a key step. In silico molecular docking studies and subsequent in vitro kinase assays can reveal the specific enzymes targeted by the compound. For instance, some oxazolo[5,4-d]pyrimidine derivatives have been shown to be potent inhibitors of VEGFR-2.[3]

Experimental Protocols: In Vitro Assays

MTT Assay for Cell Viability

This protocol outlines the steps for determining the cytotoxic effects of a compound on adherent cancer cell lines.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., MCF-7, HCT116, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compound in culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

In Vivo Efficacy: From Cell Culture to Animal Models

While in vitro assays provide valuable initial data, the true test of a compound's therapeutic potential lies in its performance within a complex living system. In vivo models, such as xenografts in immunocompromised mice, are essential for evaluating a compound's efficacy, pharmacokinetics, and toxicity.

Tumor Growth Inhibition in Xenograft Models

To assess the in vivo anticancer activity of Compound X and Sorafenib, a human tumor xenograft model is employed. In this model, human cancer cells are implanted into immunocompromised mice, where they form solid tumors. The mice are then treated with the test compounds, and tumor growth is monitored over time.

CompoundTumor Growth Inhibition (%)DosageAnimal Model
Compound X (Representative) Variable (dependent on specific derivative and model)Typically 10-50 mg/kgNude mice with HCT116 xenografts
Sorafenib ~40-60%30 mg/kgNude mice with various xenografts[5]

The in vivo data for Sorafenib demonstrates its ability to significantly inhibit tumor growth.[5] For Compound X, the in vivo efficacy would be a critical determinant of its potential for further clinical development. A strong correlation between the potent in vitro cytotoxicity and significant in vivo tumor growth inhibition would provide a compelling case for its advancement.

Experimental Protocols: In Vivo Studies

Human Tumor Xenograft Model

This protocol describes the establishment of a subcutaneous xenograft model in nude mice to evaluate the in vivo efficacy of anticancer compounds.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude mice)

  • Human cancer cells (e.g., HCT116)

  • Matrigel (optional)

  • Test compound and vehicle

  • Calipers for tumor measurement

Procedure:

  • Culture the cancer cells to 80-90% confluency.

  • Harvest the cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel at a concentration of 1-5 x 10^6 cells per 100 µL.

  • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the test compound or vehicle to the mice according to the desired dosing schedule (e.g., daily oral gavage).

  • Measure the tumor volume and body weight of the mice 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Visualizing the Path Forward: Experimental Workflow

The following diagram illustrates the typical workflow for evaluating the anticancer activity of a novel compound, from initial in vitro screening to in vivo validation.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation cluster_correlation IVIVC Analysis invitro_start Compound Synthesis & Characterization mtt_assay MTT Assay (Cell Viability) invitro_start->mtt_assay Cytotoxicity xenograft_model Xenograft Model (Tumor Growth) kinase_assay Kinase Inhibition Assay mtt_assay->kinase_assay Mechanism of Action kinase_assay->xenograft_model Promising Candidate correlation_analysis In Vitro-In Vivo Correlation Analysis pk_pd_studies Pharmacokinetics & Pharmacodynamics xenograft_model->pk_pd_studies Efficacy & Exposure toxicology Toxicology Studies pk_pd_studies->toxicology Safety Profile toxicology->correlation_analysis Data Integration

Caption: A streamlined workflow for anticancer drug discovery, from in vitro screening to in vivo validation and correlation analysis.

The Crucial Link: Understanding In Vitro-In Vivo Correlation

A strong IVIVC is the holy grail of preclinical drug development. For the oxazolo[4,5-c]pyridine scaffold, several factors can influence this correlation:

  • Pharmacokinetics (ADME): A compound's absorption, distribution, metabolism, and excretion properties determine its concentration and duration of action at the tumor site. Poor bioavailability or rapid metabolism can lead to a lack of in vivo efficacy despite potent in vitro activity.

  • Target Engagement in Vivo: Demonstrating that the compound reaches its intended target in the tumor and exerts its inhibitory effect is crucial. This can be assessed through biomarker analysis in tumor tissue.

  • The Tumor Microenvironment: The complex interplay of cancer cells with the surrounding stroma, immune cells, and vasculature can significantly impact a drug's efficacy. In vitro models, even 3D cultures, cannot fully recapitulate this complexity.

Concluding Remarks

The development of novel anticancer agents based on the oxazolo[4,5-c]pyridine scaffold holds significant promise. However, a thorough understanding of the in vitro-in vivo correlation is paramount for successful translation to the clinic. This guide has provided a comparative framework for evaluating a representative compound from this class against an established drug, Sorafenib. By employing robust in vitro and in vivo experimental models and carefully analyzing the resulting data, researchers can gain critical insights into the therapeutic potential of these compounds and navigate the challenging path of drug development with greater confidence. The journey from bench to bedside is long, but a solid foundation of preclinical data with a clear IVIVC is the essential first step.

References

A Head-to-Head Comparison of 2-Methyloxazolo[4,5-c]pyridine Scaffolds with Known Drugs in Neurodegenerative and Inflammatory Disease Models

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The oxazolo[4,5-c]pyridine scaffold is an emerging privileged structure in medicinal chemistry, with derivatives demonstrating significant potential across various therapeutic areas, including neurodegenerative diseases and inflammation.[1] This guide provides a comprehensive framework for the head-to-head comparison of novel compounds based on the 2-Methyloxazolo[4,5-c]pyridine core with established drugs. We focus on two key biological targets where oxazolopyridine derivatives have shown promise: the Adenosine A2A receptor (A2AR), a critical modulator in Parkinson's disease, and the G protein-coupled receptor 35 (GPR35), an orphan receptor implicated in inflammatory processes. This document details the rationale for target selection, outlines rigorous experimental protocols for in vitro and cell-based assays, and presents a clear structure for data analysis and visualization. By following this guide, researchers can effectively evaluate the therapeutic potential of new chemical entities built upon the this compound scaffold against current standards of care.

Introduction: The Therapeutic Potential of the Oxazolo[4,5-c]pyridine Scaffold

The fusion of an oxazole and a pyridine ring creates the oxazolo[4,5-c]pyridine heterocyclic system, a scaffold that has garnered significant interest in drug discovery.[1] Its structural rigidity, potential for diverse functionalization, and ability to act as a bioisostere for other aromatic systems make it an attractive starting point for the development of novel therapeutics.[1] While this compound itself is a foundational structure, its derivatives have been explored for a range of biological activities, including antimicrobial, antioxidant, and anticancer properties.[2]

This guide will focus on two promising avenues for derivatives of the this compound scaffold:

  • Antagonism of the Adenosine A2A Receptor (A2AR): A2ARs are highly expressed in the basal ganglia, a brain region heavily involved in motor control.[3] Their blockade has been shown to have neuroprotective effects and can potentiate dopamine replacement therapies in Parkinson's disease.[4]

  • Modulation of GPR35: GPR35 is an orphan receptor expressed in immune and gastrointestinal cells.[5] It is emerging as a therapeutic target for inflammatory conditions, and both agonists and antagonists are being investigated for their potential.[6][7]

To provide a robust comparative analysis, we will benchmark a hypothetical this compound derivative against the following established drugs:

  • Istradefylline (Nourianz™): An approved A2AR antagonist used as an adjunctive treatment for Parkinson's disease.[3][8][9][10]

  • CID2745687: A well-characterized, potent antagonist of human GPR35, serving as a crucial tool for in vitro studies.[6][7]

Comparative Analysis: Mechanism of Action

A thorough understanding of the mechanism of action is fundamental to any head-to-head drug comparison. The following diagram illustrates the signaling pathways relevant to our comparator drugs.

cluster_0 Adenosine A2A Receptor Pathway cluster_1 GPR35 Signaling Pathway Adenosine Adenosine A2AR A2AR Adenosine->A2AR Activates G_olf Gs/Golf A2AR->G_olf AC Adenylyl Cyclase G_olf->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA PKA cAMP->PKA Activates Dopamine_D2R Dopamine D2 Receptor PKA->Dopamine_D2R Inhibits Signaling Istradefylline Istradefylline Istradefylline->A2AR Blocks 2-Methyloxazolo_deriv This compound Derivative (Hypothetical) 2-Methyloxazolo_deriv->A2AR Blocks Agonist Agonist GPR35 GPR35 Agonist->GPR35 Activates beta_arrestin β-arrestin GPR35->beta_arrestin Recruits ERK ERK1/2 beta_arrestin->ERK Activates CID2745687 CID2745687 CID2745687->GPR35 Blocks 2-Methyloxazolo_deriv_2 This compound Derivative (Hypothetical) 2-Methyloxazolo_deriv_2->GPR35 Blocks

Caption: Signaling pathways for A2AR and GPR35.

Experimental Protocols for Head-to-Head Comparison

To objectively compare a novel this compound derivative with Istradefylline and CID2745687, a series of well-defined in vitro and cell-based assays are required. The following protocols provide a framework for this evaluation.

Workflow for Comparative Analysis

Start Start Synthesis Synthesis & Purification of This compound Derivative Start->Synthesis Radioligand_Binding Radioligand Binding Assay (A2AR & GPR35) Synthesis->Radioligand_Binding Functional_Assay Functional Assays (cAMP & β-arrestin) Radioligand_Binding->Functional_Assay Selectivity_Panel Receptor Selectivity Profiling Functional_Assay->Selectivity_Panel Data_Analysis Data Analysis (IC50/Ki Determination) Selectivity_Panel->Data_Analysis Conclusion Comparative Efficacy & Selectivity Assessment Data_Analysis->Conclusion End End Conclusion->End

Caption: Experimental workflow for comparative analysis.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of the test compounds for human A2AR and GPR35.

Protocol:

  • Membrane Preparation: Prepare cell membrane fractions from HEK293 cells stably expressing either human A2AR or human GPR35.

  • Assay Buffer: Use a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate additives).

  • Radioligand:

    • For A2AR: [³H]ZM241385 (a high-affinity A2AR antagonist).

    • For GPR35: A suitable radiolabeled agonist or antagonist, if available. If not, a competitive binding assay with a known fluorescent ligand can be an alternative.

  • Competition Binding: Incubate the cell membranes with a fixed concentration of the radioligand and increasing concentrations of the test compound (this compound derivative), Istradefylline (for A2AR), or CID2745687 (for GPR35).

  • Incubation: Incubate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 values (concentration of competitor that inhibits 50% of specific binding) and calculate the Ki values using the Cheng-Prusoff equation.

Functional Assays

Objective: To assess the functional activity of the test compounds as antagonists.

A. A2AR cAMP Accumulation Assay:

Principle: A2AR activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Antagonists will block this increase.

Protocol:

  • Cell Culture: Use CHO or HEK293 cells stably expressing human A2AR.

  • Antagonist Pre-incubation: Pre-incubate the cells with increasing concentrations of the test compound or Istradefylline for 15-30 minutes.

  • Agonist Stimulation: Stimulate the cells with a fixed concentration (e.g., EC80) of an A2AR agonist (e.g., NECA).

  • cAMP Measurement: After a short incubation (e.g., 15-30 minutes), lyse the cells and measure intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA).

  • Data Analysis: Plot the inhibition of the agonist-induced cAMP response against the antagonist concentration to determine the IC50 value.

B. GPR35 β-arrestin Recruitment Assay:

Principle: Upon activation, GPR35 recruits β-arrestin. Antagonists will block this recruitment.[6]

Protocol:

  • Cell Line: Use a U2OS or HEK293 cell line co-expressing GPR35 and a β-arrestin-enzyme fragment complementation system (e.g., PathHunter®).

  • Antagonist Pre-incubation: Pre-incubate the cells with increasing concentrations of the test compound or CID2745687.

  • Agonist Stimulation: Add a known GPR35 agonist (e.g., Zaprinast or Pamoic Acid) at its EC80 concentration.

  • Signal Detection: Incubate for 60-90 minutes and then measure the chemiluminescent signal according to the assay kit manufacturer's instructions.

  • Data Analysis: Determine the IC50 values by plotting the percentage of inhibition against the antagonist concentration.

Data Presentation and Interpretation

For a clear and concise comparison, the experimental data should be summarized in a tabular format.

Table 1: Comparative In Vitro Pharmacology at Human A2AR

CompoundBinding Affinity (Ki, nM)Functional Antagonism (IC50, nM)
Istradefylline [Insert experimental value][Insert experimental value]
This compound Derivative [Insert experimental value][Insert experimental value]

Table 2: Comparative In Vitro Pharmacology at Human GPR35

CompoundBinding Affinity (Ki, nM)Functional Antagonism (IC50, nM)
CID2745687 ~10-20[6][Insert experimental value]
This compound Derivative [Insert experimental value][Insert experimental value]

Interpretation:

  • A lower Ki value indicates higher binding affinity.

  • A lower IC50 value indicates greater potency as an antagonist.

  • A direct comparison of these values will reveal whether the novel derivative is more potent, less potent, or equipotent to the known drug.

Selectivity Profiling

Rationale: A crucial aspect of drug development is ensuring that a compound has high selectivity for its intended target to minimize off-target effects.

Protocol: The this compound derivative should be screened against a panel of other receptors, ion channels, and enzymes. A commercial service (e.g., Eurofins SafetyScreen, CEREP panel) is typically used for this purpose. The panel should include other adenosine receptor subtypes (A1, A2B, A3) and related GPCRs.

Data Presentation: The results are usually presented as the percent inhibition at a fixed concentration (e.g., 1 or 10 µM). Any significant inhibition (>50%) should be followed up with full concentration-response curves to determine IC50 or Ki values.

Conclusion

This guide provides a systematic and scientifically rigorous framework for the head-to-head comparison of novel this compound derivatives with established drugs like Istradefylline and CID2745687. By following these detailed experimental protocols and data analysis procedures, researchers can generate high-quality, comparable data to assess the therapeutic potential of new chemical entities. The ultimate goal is to identify novel drug candidates with improved potency, selectivity, and overall pharmacological profiles compared to the current standards of care in the fields of neurodegeneration and inflammation.

References

Establishing the Mechanism of Action for 2-Methyloxazolo[4,5-c]pyridine: A Comparative and Experimental Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The fused heterocyclic scaffold of oxazolopyridine is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities. This guide provides a comprehensive framework for elucidating the mechanism of action of a specific member of this family, 2-Methyloxazolo[4,5-c]pyridine. Drawing upon the known activities of structurally related compounds, we present a comparative analysis and a detailed experimental roadmap to systematically investigate its molecular targets and cellular effects.

The Oxazolopyridine Landscape: A Foundation for Mechanistic Inquiry

Derivatives of oxazolopyridine and its isosteres, such as imidazopyridines and thiazolopyridines, have been reported to possess a diverse range of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[1][2][3][4][5][6][7][8][9] A critical first step in understanding the mechanism of this compound is to consider the established targets and modes of action of these related molecules.

Table 1: Comparative Biological Activities of Oxazolopyridine and Related Heterocyclic Scaffolds

ScaffoldReported Biological ActivityPotential Molecular Targets/MechanismsReference(s)
Oxazolo[4,5-b]pyridineAnticancer, AntiallergicHuman Dihydroorotate Dehydrogenase (hDHODH) inhibition, Topoisomerase IIα inhibition[10][11]
Oxazolo[5,4-b]pyridineAnticancer, Antimicrobial, Anti-inflammatorySphingomyelin synthase (SMS) inhibition, IκB kinase inhibition, Amyloid-β ligand[2]
Imidazo[4,5-b]pyridineAnticancer, Antimicrobial, AntiviralDNA intercalation[7]
Imidazo[4,5-c]pyridineAntimicrobial, GABAA receptor modulationNot fully elucidated[3][9]
Thiazolo[4,5-b]pyridineAnti-inflammatory, AntioxidantCyclooxygenase (COX) inhibition[4][5]
Thiazolo[5,4-b]pyridineAnticancer (c-KIT inhibitor)Kinase inhibition (PI3K, ITK, BCR-ABL, RAF, VEGFR2)[12][13]
1,2,4-triazolo[1,5-a]pyridineAnticancerJanus kinase 2 (JAK2) inhibition[14]

This comparative overview suggests that this compound could potentially exert its biological effects through various mechanisms, with a strong precedent for activity in cancer and inflammation. The following experimental plan is designed to systematically test these hypotheses.

A Phased Experimental Approach to Mechanistic Elucidation

We propose a multi-tiered approach, starting with broad phenotypic screening and progressively narrowing down to specific molecular targets. This strategy ensures a comprehensive and unbiased investigation.

Phase 1: Broad Phenotypic Screening and Initial Target Class Identification

The initial phase aims to identify the primary biological activity of this compound.

Experimental Workflow: Phase 1

G cluster_0 Initial Screening cluster_1 Data Analysis & Hypothesis Generation A This compound B Broad Panel Cell-Based Assays (e.g., NCI-60 cancer cell line screen) A->B C Antimicrobial Susceptibility Testing (Bacteria and Fungi) A->C D Anti-inflammatory Assays (e.g., LPS-stimulated macrophages) A->D E Antioxidant Assays (e.g., DPPH, ABTS) A->E F Identify Most Potent Activity B->F C->F D->F E->F G Generate Initial Mechanistic Hypotheses F->G

Caption: Phase 1 Experimental Workflow for Initial Activity Screening.

Detailed Protocols:

  • NCI-60 Human Tumor Cell Line Screen: This screen provides data on the compound's cytotoxicity against 60 different human cancer cell lines, representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney. The resulting COMPARE analysis can suggest a mechanism of action by correlating the compound's pattern of activity with those of known anticancer agents.

  • Antimicrobial Susceptibility Testing: The compound should be tested against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains, using standard methods like broth microdilution to determine the Minimum Inhibitory Concentration (MIC).[9]

  • In Vitro Anti-inflammatory Assay: The ability of the compound to inhibit the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated murine macrophages (e.g., RAW 264.7) can be quantified by ELISA.

  • Antioxidant Capacity Assays: Standard assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays can be employed to determine the compound's antioxidant potential.[6]

Phase 2: Target Validation and Pathway Analysis (Assuming an Anticancer Effect is Observed)

Based on the high prevalence of anticancer activity in related scaffolds, this section will focus on the workflow following a positive result in cancer cell line screening.

Signaling Pathway Analysis: Potential Kinase Inhibition

Given that many related compounds are kinase inhibitors, a logical next step is to investigate the effect of this compound on key cancer-related signaling pathways.

G cluster_0 Hypothesized Target Pathways cluster_1 Experimental Readouts RTK Receptor Tyrosine Kinase (e.g., c-Met, VEGFR2) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS JAK JAK2 STAT3 STAT3 JAK->STAT3 Akt Akt PI3K->Akt mTOR mTOR PI3K->mTOR RAF RAF MEK MEK RAF->MEK IKK IκB Kinase IκB IκB IKK->IκB WB Western Blot Analysis (Phospho-specific antibodies) Akt->WB mTOR->WB STAT3->WB RAS->RAF ERK ERK MEK->ERK ERK->WB NF-κB NF-κB IκB->NF-κB NF-κB->WB RPPA Reverse Phase Protein Array WB->RPPA KinasePanel Kinase Panel Screening RPPA->KinasePanel

Caption: Hypothesized Kinase Signaling Pathways and Experimental Readouts.

Experimental Protocols:

  • Western Blot Analysis: Treat a sensitive cancer cell line with this compound at various concentrations and time points. Analyze cell lysates by Western blot using antibodies against key phosphorylated (activated) and total proteins in the PI3K/Akt, MAPK, and JAK/STAT pathways. A decrease in the ratio of phosphorylated to total protein would suggest inhibition of the upstream kinase.

  • Kinase Panel Screening: To broadly identify potential kinase targets, the compound can be screened against a large panel of recombinant human kinases at a fixed concentration (e.g., 10 µM). This will provide a "hit list" of potential targets for further investigation.

  • In Vitro Kinase Inhibition Assays: For the top hits from the kinase panel screen, determine the IC50 value for each kinase using in vitro kinase activity assays. This will quantify the compound's potency against specific targets.

Table 2: Comparison with Known Kinase Inhibitors

Investigated CompoundPotential TargetKnown Inhibitor (for comparison)IC50 (nM)Reference
This compoundc-MetCabozantinibTo be determined[15]
This compoundJAK2CEP-33779To be determined[14]
This compoundPI3KGDC-0941To be determined
This compoundVEGFR2SunitinibTo be determined
Phase 3: Cellular Mechanism of Action and In Vivo Validation

Once a primary molecular target is identified, the focus shifts to understanding the cellular consequences of target engagement and validating the mechanism in a more complex biological system.

Experimental Workflow: Phase 3

G cluster_0 Cellular Assays cluster_1 In Vivo Validation A Identified Molecular Target (e.g., Kinase X) B Cell Cycle Analysis (Flow Cytometry) A->B C Apoptosis Induction Assays (Annexin V/PI staining, Caspase activation) A->C D Cellular Thermal Shift Assay (CETSA) (Target Engagement) A->D E Molecular Docking Studies A->E F Animal Model of Disease (e.g., Xenograft tumor model) A->F G Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies F->G H Efficacy Studies (Tumor growth inhibition) F->H

Caption: Phase 3 Workflow for Cellular and In Vivo Validation.

Detailed Protocols:

  • Cell Cycle Analysis: Treat cancer cells with the compound and analyze the cell cycle distribution by propidium iodide staining and flow cytometry. This can reveal if the compound induces cell cycle arrest at a particular phase (G1, S, or G2/M).

  • Apoptosis Assays: Quantify the induction of apoptosis using Annexin V/PI staining followed by flow cytometry. Additionally, measure the activity of key executioner caspases (e.g., caspase-3/7) using a luminescent or fluorescent assay.

  • Cellular Thermal Shift Assay (CETSA): This assay directly confirms target engagement in intact cells by measuring the thermal stabilization of the target protein upon compound binding.

  • Molecular Docking: In silico docking studies can predict the binding mode of this compound to its putative target and guide further structure-activity relationship (SAR) studies.[4][10][15]

  • In Vivo Efficacy Studies: If a potent and specific mechanism is identified, the compound's efficacy can be evaluated in an appropriate animal model, such as a mouse xenograft model for cancer, to assess its therapeutic potential.

Conclusion and Future Directions

This guide provides a structured and evidence-based approach to establishing the mechanism of action for this compound. By leveraging the knowledge from structurally related compounds and employing a systematic experimental funnel, researchers can efficiently identify its molecular target(s) and cellular effects. The ultimate goal is to build a comprehensive biological profile that can inform its potential as a therapeutic agent and guide the development of next-generation analogs with improved potency and selectivity.

References

Safety Operating Guide

Navigating the Handling of 2-Methyloxazolo[4,5-c]pyridine: A Guide to Personal Protective Equipment and Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Reference: Essential Safety and Handling Information

This guide provides comprehensive safety protocols for the handling, storage, and disposal of 2-Methyloxazolo[4,5-c]pyridine. Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are synthesized from data on the parent compound, pyridine, and structurally related oxazolopyridines. Researchers should treat this compound with a high degree of caution, assuming it may possess hazards similar to or greater than those of its chemical relatives.

Hazard Assessment: A Precautionary Approach

Assumed Hazard Profile for this compound:

Hazard ClassAnticipated RiskPrimary Routes of Exposure
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.[2]Inhalation, Dermal, Ingestion
Skin Corrosion/Irritation May cause skin irritation.Dermal
Eye Damage/Irritation May cause serious eye irritation.Ocular
Flammability Assumed to be a flammable liquid and vapor.[1]Heat, sparks, open flames
Long-term Exposure Potential for systemic toxicity, targeting the liver, kidneys, and nervous system.[1]Chronic inhalation or dermal contact

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to minimize exposure. The following table outlines the minimum required PPE for handling this compound.

Body PartRecommended ProtectionRationale and Best Practices
Hands Nitrile or Neoprene Gloves: Ensure they are rated for chemical resistance to pyridine and similar solvents.[3][4] Butyl rubber gloves are also a suitable alternative.[1] Avoid Latex Gloves , as they may not provide adequate protection.[4]Double-gloving is recommended, especially for larger quantities or prolonged handling. Change gloves immediately if they become contaminated. Wash hands thoroughly after removing gloves.[1]
Eyes/Face Chemical Splash Goggles and a Face Shield: Goggles are essential to protect against splashes.[3][4] A face shield provides an additional layer of protection for the entire face.Contact lenses should not be worn when handling this chemical.[5] An eyewash station must be readily accessible within the immediate work area.[1]
Body Flame-Retardant Laboratory Coat: A fully buttoned lab coat provides protection against splashes and potential flash fires.[1][3]Ensure the lab coat is made of a material suitable for work with flammable chemicals. Do not wear synthetic clothing that can melt onto the skin in case of a fire.
Respiratory Work within a certified Chemical Fume Hood: All handling of this compound should be conducted in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation of vapors.[1][3][4]If there is a risk of exceeding exposure limits or for emergency situations, a NIOSH-approved respirator with organic vapor cartridges may be necessary.[5]

Operational Workflow: From Bench to Disposal

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment. The following workflow diagram illustrates the key stages and associated safety measures.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_spill Assemble Spill Kit handle_aliquot Aliquot in Fume Hood prep_spill->handle_aliquot Proceed to Handling handle_seal Keep Containers Tightly Sealed post_decon Decontaminate Work Area handle_seal->post_decon Proceed to Post-Handling post_ppe Properly Remove and Dispose of PPE post_wash Wash Hands Thoroughly disp_collect Collect in Designated Hazardous Waste Container post_wash->disp_collect Proceed to Disposal disp_label Label Waste Container Clearly disp_store Store in a Ventilated, Cool Area

Caption: A procedural workflow for the safe handling of this compound.

Step-by-Step Handling Procedures

Preparation
  • Don Personal Protective Equipment (PPE): Before entering the laboratory, put on a flame-retardant lab coat, followed by chemical splash goggles and a face shield. The final step before handling the chemical is to put on nitrile or neoprene gloves.

  • Verify Fume Hood Operation: Ensure the chemical fume hood is functioning correctly and the sash is at the appropriate height.

  • Prepare for Spills: Have a spill kit readily available. The kit should contain absorbent materials suitable for organic solvents.

Handling
  • Work in a Fume Hood: Conduct all manipulations of this compound inside a certified chemical fume hood.[1][3][4]

  • Maintain Sealed Containers: Keep containers of the chemical tightly closed when not in use to prevent the escape of vapors.[4][6]

  • Grounding: When transferring larger quantities, ensure containers are properly grounded and bonded to prevent static discharge, which could ignite flammable vapors.[5]

Post-Handling
  • Decontaminate Surfaces: Thoroughly decontaminate all surfaces that may have come into contact with the chemical using a suitable solvent and then soap and water.

  • Proper PPE Removal: Remove gloves first, turning them inside out as you do. Then remove your lab coat and face shield. Goggles should be the last item of PPE to be removed before leaving the laboratory.

  • Hand Hygiene: Wash your hands thoroughly with soap and water after handling the chemical, even if you were wearing gloves.[1][3]

Emergency Procedures: A Plan for the Unexpected

Accidents can happen, and a clear, rehearsed emergency plan is essential.

cluster_spill Chemical Spill cluster_exposure Personal Exposure start Emergency Event spill_evac Evacuate Immediate Area start->spill_evac Spill exp_skin Skin Contact: Flush with water for 15 mins start->exp_skin Exposure exp_eye Eye Contact: Flush with water for 15 mins start->exp_eye Exposure exp_inhale Inhalation: Move to Fresh Air start->exp_inhale Exposure spill_absorb Absorb with Inert Material spill_evac->spill_absorb spill_collect Collect in a Sealed Container spill_absorb->spill_collect spill_clean Clean the Area spill_collect->spill_clean exp_seek_medical Seek Immediate Medical Attention exp_skin->exp_seek_medical exp_eye->exp_seek_medical exp_inhale->exp_seek_medical

Caption: Emergency response flowchart for spills and personal exposure incidents.

  • In Case of Skin Contact: Immediately flush the affected area with copious amounts of soap and water for at least 15 minutes and seek medical attention.[3][4] Remove contaminated clothing while under an emergency shower.[1]

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.

  • In Case of Inhalation: Move the individual to fresh air.[3] If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • In Case of a Spill: For small spills, absorb the chemical with an inert material (such as vermiculite, sand, or earth) and place it in a sealed container for hazardous waste disposal.[1][6] For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan: Responsible Waste Management

Proper disposal is a critical component of the chemical handling lifecycle.

  • Waste Collection: Collect all waste containing this compound in a dedicated, properly labeled, and sealed hazardous waste container.[1][5]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.

  • Storage: Store the waste container in a cool, well-ventilated area away from ignition sources and incompatible materials.[1][4]

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's certified waste disposal program.[3] Do not pour this chemical down the drain. [3]

By adhering to these stringent safety protocols, researchers can mitigate the risks associated with handling this compound and ensure a safe and productive laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyloxazolo[4,5-c]pyridine
Reactant of Route 2
Reactant of Route 2
2-Methyloxazolo[4,5-c]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.